Oxapropanium iodide
Description
Properties
IUPAC Name |
1,3-dioxolan-4-ylmethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.HI/c1-8(2,3)4-7-5-9-6-10-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWAEQCLIWVOMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1COCO1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968971 | |
| Record name | (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-66-2, 21795-55-1, 21795-56-2 | |
| Record name | 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxapropanium iodide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxapropanium iodide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxapropanium iodide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXAPROPANIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F725G9N2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAPROPANIUM IODIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394VJ1Y9QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAPROPANIUM IODIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5369EVS45X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oxapropanium iodide CAS 541-66-2 chemical properties
An In-Depth Technical Guide to Oxapropanium Iodide (CAS 541-66-2): Chemical Properties, Pharmacological Profile, and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of Oxapropanium iodide (CAS 541-66-2), a quaternary ammonium compound recognized for its therapeutic applications as an anticholinergic agent. The document delves into its core chemical and physical properties, pharmacological mechanism of action, plausible synthetic pathways, and detailed protocols for analytical characterization. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes available data with expert-driven insights to serve as a foundational resource for activities involving this compound. We explore its function as a peripherally selective muscarinic receptor antagonist, its use in treating smooth muscle spasms, and the analytical methodologies required for its structural verification and quality control.
Introduction and Chemical Identity
Oxapropanium iodide is a synthetic quaternary ammonium salt that has been investigated for its pharmacological activity.[1] It is classified as an anticholinergic (or antimuscarinic) agent, primarily utilized for its spasmolytic effects on smooth muscle tissues.[2][3] Marketed under trade names such as Spasmium and Dilvasene, its therapeutic value lies in its ability to alleviate spastic conditions of the gastrointestinal and urinary tracts, including symptoms associated with irritable bowel syndrome (IBS) and urinary incontinence.[2][3][4]
As a quaternary ammonium compound, its structure features a permanently charged nitrogen atom, which confers distinct chemical properties and a specific pharmacological profile. This permanent charge is crucial to its mechanism, limiting its ability to cross the blood-brain barrier and thereby reducing central nervous system (CNS) side effects often associated with tertiary amine anticholinergics.[2]
Core Chemical Identifiers
The fundamental identifiers for Oxapropanium iodide are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 541-66-2 | [1][4][5] |
| Molecular Formula | C₇H₁₆INO₂ | [5][6][7] |
| Molecular Weight | 273.11 g/mol | [1][5][6][7] |
| IUPAC Name | (RS)-[(1,3-Dioxolan-4-yl)methyl]trimethylammonium iodide | [1] |
| Common Synonyms | Oxapium iodide, Dilvasene, Spasmium, Trimethyl(2,3-methylenedioxypropyl)ammonium Iodide | [2][4][5] |
| Stereochemistry | Racemic Mixture | [1] |
Chemical Structure
The molecular structure of Oxapropanium iodide consists of a positively charged trimethylammonium cation covalently linked to a 1,3-dioxolane ring system via a methylene bridge, with an iodide anion providing charge balance.
Caption: Chemical structure of Oxapropanium iodide.
Physicochemical Properties
The physical and chemical characteristics of Oxapropanium iodide are dictated by its ionic nature as a quaternary ammonium salt and the presence of the dioxolane functional group.
| Property | Value | Source(s) & Rationale |
| Appearance | White crystalline solid | Inferred from the properties of similar quaternary ammonium salts.[8] |
| Melting Point | 159 °C | [9] |
| Boiling Point | 68 °C at 21 Torr | [9] |
| Solubility | Soluble in polar solvents (e.g., water, ethanol, acetone); sparingly soluble in nonpolar solvents. | As an ionic salt, it readily dissolves in polar solvents.[10] The high solubility of sodium iodide in acetone suggests other iodide salts may share this property.[10] |
Stability and Storage Considerations
-
Light Sensitivity: Iodide salts are prone to oxidation, especially when exposed to light and air, which can liberate free iodine (I₂) and cause discoloration (yellow to brown). Therefore, Oxapropanium iodide should be stored in well-sealed, opaque containers, away from direct light.
-
Hygroscopicity: While specific data is unavailable, many quaternary ammonium salts are hygroscopic. It is advisable to store the compound in a dry environment or desiccator.
-
pH Stability: The 1,3-dioxolane ring is an acetal, which is susceptible to hydrolysis under acidic conditions. Exposure to strong acids can lead to the opening of the ring, degrading the compound. It exhibits greater stability in neutral to alkaline solutions.
-
Thermal Stability: The compound is stable at room temperature but may decompose at elevated temperatures, as indicated by some sources suggesting decomposition between 186-190 °C.[11]
Pharmacological Profile and Mechanism of Action
Oxapropanium iodide exerts its therapeutic effects by functioning as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3]
Mechanism of Action
Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system that, upon binding to mAChRs on smooth muscle cells, triggers a cascade leading to muscle contraction.[2] Oxapropanium iodide possesses a structural motif that allows it to bind to these same receptors without activating them. By competitively inhibiting the binding of acetylcholine, it effectively blocks parasympathetic stimulation of smooth muscles, resulting in muscle relaxation and the alleviation of spasms.[2][3]
Caption: Mechanism of Oxapropanium iodide as a competitive antagonist.
Pharmacological Significance
The key advantage of Oxapropanium iodide is its peripheral selectivity.[2] The permanent positive charge on the quaternary nitrogen atom significantly restricts its passage across the blood-brain barrier. This minimizes CNS-related side effects such as drowsiness, confusion, or cognitive impairment, which are more common with non-quaternary anticholinergic drugs.[2] Its action is therefore concentrated on smooth muscles in the periphery, making it a targeted therapy for gastrointestinal and urological disorders.[2][3]
Adverse Effects Profile
As with other anticholinergic agents, side effects are a direct extension of its mechanism and result from the blockade of muscarinic receptors in various tissues. Common adverse effects include dry mouth, blurred vision, constipation, and urinary retention.[3][12]
Synthesis and Manufacturing Considerations
While specific industrial synthesis protocols are proprietary, a chemically sound and plausible synthetic route for Oxapropanium iodide can be proposed based on fundamental organic chemistry principles. The most direct method is the quaternization of a tertiary amine precursor with an alkylating agent, a classic Sₙ2 reaction.
Proposed Synthetic Pathway
The synthesis would likely involve a two-step process starting from commercially available materials.
-
Step 1: Synthesis of the Tertiary Amine Precursor. The precursor, (1,3-dioxolan-4-yl)-N,N-dimethylmethanamine, can be synthesized from solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) through conversion of the primary alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with dimethylamine.
-
Step 2: Quaternization. The resulting tertiary amine is then reacted with methyl iodide (CH₃I). The lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion and forming the quaternary ammonium salt.
Caption: Plausible synthetic workflow for Oxapropanium iodide.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stability of Oxapropanium iodide. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.
Predicted Spectroscopic Signatures
While publically available spectra are scarce, the expected spectroscopic fingerprints can be predicted from the molecule's structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A sharp, prominent singlet integrating to 9 protons around δ 3.0-3.4 ppm, corresponding to the three equivalent methyl groups on the positively charged nitrogen (-N⁺(CH₃)₃).
-
A complex set of multiplets between δ 3.5-4.5 ppm corresponding to the seven protons of the (1,3-dioxolan-4-yl)methyl moiety. The diastereotopic protons of the CH₂ groups will exhibit complex splitting patterns.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal around δ 50-55 ppm for the three equivalent methyl carbons.
-
Signals in the range of δ 60-80 ppm for the carbons of the (1,3-dioxolan-4-yl)methyl group, with the acetal carbon (O-CH₂-O) appearing further downfield around δ 95-105 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
C-H stretching vibrations from alkyl groups just below 3000 cm⁻¹.
-
Prominent C-O stretching bands (asymmetric and symmetric) in the 1200-1000 cm⁻¹ region, characteristic of the acetal (dioxolane) group.
-
-
Mass Spectrometry (MS):
-
Using Electrospray Ionization (ESI) in positive ion mode, the spectrum would be dominated by the parent cation peak at an m/z corresponding to the mass of the oxapropanium cation (C₇H₁₆NO₂⁺), which is approximately 146.12 Da. The iodide anion would not be observed in positive mode.
-
Experimental Protocol: A Standardized Workflow for Spectroscopic Analysis
This protocol outlines a self-validating system for the unambiguous identification and characterization of a synthesized batch of Oxapropanium iodide.
Objective: To confirm the chemical structure and assess the purity of an Oxapropanium iodide sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the sample for NMR analysis and dissolve in a suitable deuterated solvent (e.g., 0.7 mL of D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable due to the salt's polarity.
-
For FT-IR, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder, or perform an Attenuated Total Reflectance (ATR) measurement on the solid sample.
-
For MS, prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of methanol and water.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Use a standard pulse sequence. Ensure the spectral width covers the expected chemical shift range (0-10 ppm).
-
¹³C NMR: Use a proton-decoupled pulse sequence. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Causality Check: The integration of the ¹H NMR signals must correspond to the proton count of the proposed structure (e.g., a 9H singlet for the N-methyl groups). The number of unique signals in the ¹³C spectrum should match the number of chemically non-equivalent carbons.
-
-
FT-IR Spectroscopy:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Causality Check: Verify the presence of key functional group absorptions predicted for the structure (C-H and C-O stretches) and the absence of peaks that would indicate impurities (e.g., a broad O-H stretch around 3300 cm⁻¹ would suggest water or alcohol contamination).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the prepared solution using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
-
Causality Check: The measured m/z of the most abundant ion should match the calculated exact mass of the oxapropanium cation (C₇H₁₆NO₂⁺, calculated exact mass: 146.1181) within a narrow mass tolerance (e.g., < 5 ppm). This provides definitive confirmation of the elemental composition.
-
Caption: Standardized workflow for analytical characterization.
Conclusion
Oxapropanium iodide (CAS 541-66-2) is a well-defined quaternary ammonium compound with significant utility as a peripherally acting antispasmodic agent. Its chemical properties—rooted in its ionic nature and the presence of a dioxolane moiety—directly inform its pharmacological profile, conferring high polarity that limits CNS penetration and enhances its safety profile. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate analytical characterization techniques is paramount for its effective and safe use in research and clinical applications. This guide provides the foundational knowledge and practical frameworks necessary for professionals working with this compound.
References
- Patsnap Synapse. (2024, June 15).
- Inxight Drugs. (n.d.). OXAPROPANIUM IODIDE.
- Santa Cruz Biotechnology. (n.d.). Oxapropanium Iodide | CAS 541-66-2.
- Patsnap Synapse. (2024, July 17).
- GSRS. (n.d.). OXAPROPANIUM IODIDE, (-)-.
- LookChem. (n.d.). Cas 20230-89-1,trimethylammonium iodide.
- The Royal Society of Chemistry. (n.d.). Oxapropanium Iodide - The Merck Index Online.
- Drugfuture. (n.d.). OXAPROPANIUM IODIDE.
- Patsnap Synapse. (2024, July 14). What are the side effects of Oxapium Iodide?
- CAS Common Chemistry. (n.d.). 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-, iodide (1:1).
- Inxight Drugs. (n.d.). OXAPROPANIUM IODIDE, (+)-.
- CymitQuimica. (n.d.). CAS 51-93-4: Ethanaminium, N,N,N-trimethyl-, iodide (1:1).
- Diosady, L. L., & Mannar, M. G. V. (n.d.). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders.
- American Elements. (n.d.). Iodides.
- Organic Syntheses. (n.d.). Neopentyl iodide.
Sources
- 1. OXAPROPANIUM IODIDE [drugs.ncats.io]
- 2. What is Oxapium Iodide used for? [synapse.patsnap.com]
- 3. What is the mechanism of Oxapium Iodide? [synapse.patsnap.com]
- 4. OXAPROPANIUM IODIDE [drugfuture.com]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. CAS 51-93-4: Ethanaminium, N,N,N-trimethyl-, iodide (1:1) [cymitquimica.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. americanelements.com [americanelements.com]
- 11. Cas 20230-89-1,trimethylammonium iodide | lookchem [lookchem.com]
- 12. What are the side effects of Oxapium Iodide? [synapse.patsnap.com]
A Deep Dive into Muscarinic Agonist Mechanisms: A Technical Guide for Drug Discovery Professionals
Disclaimer: Initial searches for "Dilvasene" did not yield any results for a recognized muscarinic agonist. The following guide provides a comprehensive overview of the general mechanism of action for muscarinic agonists, a class of compounds crucial in pharmacology and drug development. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Cholinergic System and Muscarinic Receptors
The cholinergic system, a fundamental component of the nervous system, relies on the neurotransmitter acetylcholine (ACh) to modulate a vast array of physiological processes.[1][2] Muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs), are key players in this system, mediating the actions of ACh in both the central and peripheral nervous systems.[3][4] Muscarinic agonists are compounds that bind to and activate these receptors, mimicking the effects of endogenous ACh.[3][4][5] Understanding the intricate mechanism of action of these agonists is paramount for the rational design of novel therapeutics targeting a wide range of conditions, including glaucoma, urinary retention, and neurodegenerative diseases like Alzheimer's.[1][4][6]
The Muscarinic Receptor Family: Subtypes and Signaling Diversity
There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling profile.[4] This subtype diversity allows for the fine-tuning of cholinergic responses throughout the body.
-
M1, M3, and M5 Receptors: These subtypes couple to the Gq/11 family of G-proteins.[4] Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in a variety of cellular responses, including smooth muscle contraction, increased glandular secretion, and neuronal excitation.[2]
-
M2 and M4 Receptors: These receptors couple to the Gi/o family of G-proteins.[4] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue.[2]
Signaling Pathway of M1/M3/M5 Muscarinic Receptors
Caption: Gq-protein coupled signaling cascade of M1, M3, and M5 muscarinic receptors.
Signaling Pathway of M2/M4 Muscarinic Receptors
Caption: Gi-protein coupled signaling cascade of M2 and M4 muscarinic receptors.
Physiological Effects of Muscarinic Agonism
The widespread distribution of muscarinic receptor subtypes translates into a broad range of physiological effects when a muscarinic agonist is administered.[3][5]
| Organ System | Predominant Receptor | Physiological Effect | Clinical Relevance |
| Eye | M3 | Contraction of the iris sphincter (miosis) and ciliary muscle, increasing aqueous humor outflow.[3] | Treatment of glaucoma and ocular hypertension.[1] |
| Exocrine Glands | M3 | Increased secretion from salivary, lacrimal, sweat, gastric, and pancreatic glands.[3] | Treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] |
| Cardiovascular | M2 | Decreased heart rate (negative chronotropy) and force of contraction (negative inotropy).[4] Vasodilation via M3 on endothelial cells.[2] | Limited therapeutic use due to broad cardiovascular effects. |
| Respiratory | M3 | Contraction of bronchial smooth muscle (bronchoconstriction) and increased mucous secretion.[3][4] | Muscarinic antagonists, not agonists, are used for conditions like COPD.[3][4] |
| Gastrointestinal | M3 | Increased smooth muscle motility and tone, and increased gastric acid secretion.[2][3] | Historically used for postoperative ileus. |
| Urinary | M3 | Contraction of the detrusor muscle and relaxation of the trigone and sphincter muscles, promoting urination.[5] | Treatment of non-obstructive urinary retention.[1][5] |
| Central Nervous System | M1, M4 | M1 receptors are involved in cognitive functions like memory and learning.[1][2] | M1 agonists are investigated for the treatment of Alzheimer's disease.[1][6] |
Experimental Characterization of Muscarinic Agonists
A thorough understanding of a muscarinic agonist's mechanism of action requires a combination of in vitro and in vivo experimental approaches.
In Vitro Assays
1. Radioligand Binding Assays:
-
Principle: These assays determine the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
-
Protocol (Competition Binding):
-
Prepare cell membranes expressing the muscarinic receptor subtype of interest.
-
Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test agonist.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the inhibitory constant (Ki).
-
2. Functional Assays:
-
Principle: These assays measure the cellular response following receptor activation by an agonist, providing information on its potency and efficacy.
-
Example Protocol (Calcium Mobilization Assay for M1/M3/M5 Receptors):
-
Culture cells expressing the target receptor subtype.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test agonist.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Plot the fluorescence response against the logarithm of the agonist concentration to determine the EC50 (half-maximal effective concentration).
-
Experimental Workflow for In Vitro Characterization
Caption: A generalized workflow for the in vitro characterization of a novel muscarinic agonist.
Conclusion
Muscarinic agonists are a diverse class of molecules with a complex and multifaceted mechanism of action. Their therapeutic potential is vast, but so are the challenges in developing subtype-selective agents with favorable side-effect profiles. A deep and thorough understanding of their interaction with the various muscarinic receptor subtypes and the downstream signaling pathways is essential for the successful development of new and improved cholinergic therapies. The experimental approaches outlined in this guide provide a framework for the comprehensive characterization of novel muscarinic agonists, paving the way for future drug discovery efforts in this critical area of pharmacology.
References
- Dr. Oracle. (2025, November 21). How do muscarinic (muscarinic) agonists and antagonists work?
- SingleCare. (2022, April 18).
- Nurse Key. (2016, July 24). Muscarinic agonists and antagonists.
- National Institutes of Health. (n.d.). Muscarinic Receptor Agonists and Antagonists. PMC.
- StatPearls - NCBI Bookshelf. (2023, April 26). Muscarinic Agonists.
- RxList. (2024, October 8). How Muscarinic Agonists Work - Uses, Side Effects, Drug Names.
- ResearchGate. (n.d.). Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models.
Sources
- 1. singlecare.com [singlecare.com]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscarinic agonists and antagonists | Nurse Key [nursekey.com]
- 6. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]
Oxapropanium Iodide: A Technical Guide to its Cholinergic Receptor Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxapropanium iodide is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] This technical guide provides a comprehensive overview of the cholinergic receptor ligand profile of Oxapropanium iodide, detailing its mechanism of action, chemical properties, and the established methodologies for its characterization. While specific quantitative binding and functional data for Oxapropanium iodide at individual cholinergic receptor subtypes are not extensively available in the public domain, this guide synthesizes the known information and presents standardized protocols for its in-depth pharmacological evaluation. The information herein is intended to support researchers and drug development professionals in understanding and further investigating the therapeutic potential of this peripherally selective antimuscarinic agent.
Introduction: The Therapeutic Rationale for Peripherally Selective Muscarinic Antagonists
The cholinergic nervous system, through the actions of acetylcholine (ACh) on muscarinic and nicotinic receptors, plays a pivotal role in regulating a vast array of physiological functions.[2] Muscarinic receptors, in particular, are key mediators of parasympathetic nerve activity, controlling smooth muscle contraction, glandular secretions, and heart rate.[3] The five subtypes of muscarinic receptors (M1-M5) are widely distributed throughout the body, and their non-selective blockade can lead to a range of undesirable side effects.[4]
Oxapropanium iodide emerges as a compound of interest due to its classification as a peripherally selective muscarinic antagonist.[5] As a quaternary ammonium compound, its permanent positive charge limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects such as drowsiness and confusion that are common with tertiary amine anticholinergics.[6] This peripheral selectivity makes it a valuable therapeutic agent for conditions characterized by smooth muscle hyperreactivity, such as spasms in the gastrointestinal and urinary tracts.[5]
This guide will delve into the known pharmacological characteristics of Oxapropanium iodide, its chemical identity, and provide detailed experimental frameworks for its comprehensive cholinergic receptor profiling.
Chemical and Physical Properties
Oxapropanium iodide, also known as ciclonium or cyclonium, is a quaternary ammonium salt with the following chemical identity[7]:
| Property | Value |
| IUPAC Name | 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium iodide |
| CAS Number | 6577-41-9 |
| Molecular Formula | C22H34INO2 |
| Molecular Weight | 471.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar solvents |
Cholinergic Receptor Ligand Profile of Oxapropanium Iodide
Mechanism of Action
Oxapropanium iodide functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] It competes with the endogenous neurotransmitter, acetylcholine, for the same binding sites on mAChRs located on smooth muscle cells.[1] By preventing acetylcholine from binding and activating these receptors, Oxapropanium iodide inhibits the downstream signaling cascades that lead to smooth muscle contraction.[1] This results in smooth muscle relaxation and the alleviation of spasms.[1]
Muscarinic Receptor Subtype Selectivity
Nicotinic Receptor Interaction
As a muscarinic antagonist, Oxapropanium iodide is expected to have significantly lower affinity for nicotinic acetylcholine receptors (nAChRs).[9] This selectivity is a hallmark of antimuscarinic drugs and contributes to their specific therapeutic effects. The lack of nicotinic activity is crucial for avoiding interference with neurotransmission at autonomic ganglia and the neuromuscular junction.[10]
Experimental Protocols for Characterization
To fully elucidate the cholinergic receptor profile of Oxapropanium iodide, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies used to characterize cholinergic ligands.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Oxapropanium iodide for each of the five human muscarinic receptor subtypes (M1-M5) and representative nicotinic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing individual human muscarinic (e.g., CHO or HEK293 cells) or nicotinic receptor subtypes.
-
Radioligand Selection:
-
For muscarinic receptors, use a non-selective antagonist radioligand such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
For nicotinic receptors, use subtype-selective radioligands, for example, [³H]-pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3, and [¹²⁵I]-epibatidine for certain nAChR subtypes.
-
-
Competition Binding Assay:
-
Incubate a fixed concentration of the radioligand with the cell membrane preparations in the presence of increasing concentrations of unlabeled Oxapropanium iodide.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., atropine for mAChRs).
-
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of Oxapropanium iodide that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for determining binding affinity via radioligand competition assay.
Functional Assays (Schild Analysis)
Objective: To determine the functional antagonist potency (pA2 or KB) of Oxapropanium iodide at muscarinic receptor subtypes.
Methodology:
-
Tissue Preparation: Isolate tissues that endogenously express specific muscarinic receptor subtypes. For example:
-
M1: Rabbit vas deferens (inhibition of neurally-mediated contraction).
-
M2: Guinea pig atria (negative chronotropic or inotropic effects).
-
M3: Guinea pig ileum or trachea (smooth muscle contraction).
-
-
Experimental Setup: Mount the tissues in organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Concentration-Response Curves:
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of Oxapropanium iodide for a predetermined equilibration period.
-
Generate a second concentration-response curve for the agonist in the presence of Oxapropanium iodide.
-
Repeat this process with increasing concentrations of Oxapropanium iodide.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of Oxapropanium iodide. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Oxapropanium iodide on the x-axis.
-
For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).
-
Diagram of Schild Analysis Workflow
Caption: Simplified signaling pathways of muscarinic receptor subtypes and the antagonistic action of Oxapropanium iodide.
Conclusion and Future Directions
Oxapropanium iodide is a peripherally selective muscarinic antagonist with established therapeutic use as an antispasmodic. Its quaternary ammonium structure is key to its favorable side effect profile, limiting CNS penetration. While its general mechanism of action as a competitive muscarinic antagonist is understood, a detailed characterization of its binding affinities and functional potencies at the five muscarinic receptor subtypes, as well as its profile at nicotinic receptors, is lacking in the publicly available scientific literature.
Future research should focus on conducting comprehensive radioligand binding studies and functional assays, such as Schild analysis, to generate a complete quantitative pharmacological profile of Oxapropanium iodide. Such data would be invaluable for a more nuanced understanding of its therapeutic actions and for guiding the development of next-generation antimuscarinic agents with improved subtype selectivity and clinical efficacy.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Oxapium Iodide?[Link]
-
Patsnap Synapse. (2024, June 15). What is Oxapium Iodide used for?[Link]
-
Oxapium iodide. (n.d.). In Grok. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Oxapium iodide. [Link]
- Fetscher, C., et al. (2002). Muscarinic receptor subtypes mediating human detrusor contraction. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(3), 241-247.
- Ehlert, F. J., et al. (1999). Contractile role of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle. Life Sciences, 64(6-7), 387-394.
-
KEGG DRUG. (n.d.). Oxapium iodide. [Link]
- García-Pérez, D., et al. (2011). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein. British Journal of Pharmacology, 164(2b), 529-539.
- Gibaldi, M., & Kenakin, T. (2001). Pharmacology. Academic Press.
- Hulme, E. C., Birdsall, N. J. M., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology, 30, 633-673.
- Kenakin, T. (2006).
- Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist pKB values from inhibition of radioligand binding. British Journal of Pharmacology, 109(4), 1110-1119.
- Taylor, P., & Brown, J. H. (2018). Acetylcholine. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (8th ed., pp. 441-464). Elsevier.
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
- Eglen, R. M., Hegde, S. S., & Watson, N. (1996). Muscarinic receptor subtypes and smooth muscle function. Pharmacological Reviews, 48(4), 531-565.
- Goyal, R. K. (1989). Muscarinic receptor subtypes. Physiology and clinical implications. The New England Journal of Medicine, 321(15), 1022-1029.
- Lukas, R. J., et al. (1999). International Union of Pharmacology. XX. Current status of the nomenclature for nicotinic acetylcholine receptors and their subunits. Pharmacological Reviews, 51(2), 397-401.
- Wess, J. (2003). Novel insights into muscarinic acetylcholine receptor function using gene targeting technology. Trends in Pharmacological Sciences, 24(8), 414-420.
- Zhang, W., et al. (2002). The role of M2 and M3 muscarinic receptors in parasympathetic control of cardiac and smooth muscle function revealed in receptor knockout mice. Life Sciences, 71(21), 2459-2469.
- Birdsall, N. J. M., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16.
-
YouTube. (2025, November 11). What Is pA2 and Why Does It Matter?[Link]
-
Sandil, V. M., & Mehta, V. (2023, August 14). Physiology, Cholinergic Receptors. In StatPearls. StatPearls Publishing. [Link]
- Kerr, P. M., et al. (1995). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. British Journal of Pharmacology, 115(8), 1518-1524.
-
Oreate AI Blog. (2026, February 20). Unlocking the Secrets of Muscarinic Antagonists: More Than Just Blockers. [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor. [Link]
- Abrams, P., et al. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British Journal of Pharmacology, 148(5), 565-578.
Sources
- 1. What is the mechanism of Oxapium Iodide? [synapse.patsnap.com]
- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. What is Oxapium Iodide used for? [synapse.patsnap.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Oxapium iodide - Wikipedia [en.wikipedia.org]
- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 9. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]
- 10. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]
The Synthetic Cholinergic: A Technical Retrospective on Dilvasene (Oxapropanium Iodide)
Topic: Historical uses of Dilvasene in parasympathomimetic research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dilvasene (Oxapropanium iodide; F. 2249) represents a pivotal chapter in the mid-20th-century quest to synthesize stable parasympathomimetic agents. Developed during the golden age of autonomic pharmacology—spearheaded by the Fourneau laboratory at the Pasteur Institute—Dilvasene was engineered to overcome the inherent instability of Acetylcholine (ACh). This guide reconstructs the technical pharmacological profile of Dilvasene, detailing its historical application in gastric secretion assays and hemodynamic modeling. For the modern researcher, Dilvasene serves as a critical reference point in understanding the structure-activity relationships (SAR) of dioxolane-based muscarinic agonists.
Chemical & Pharmacological Profile
Chemical Identity
Dilvasene is chemically identified as (1,3-dioxolan-4-ylmethyl)trimethylammonium iodide . It belongs to the class of dioxolane derivatives, which are structurally significant because they mimic the ether linkage and quaternary ammonium spacing found in muscarine, the natural alkaloid.
-
Code Name: F. 2249
-
Molecular Formula:
-
Class: Quaternary Ammonium Parasympathomimetic
Mechanism of Action
Dilvasene acts as a direct muscarinic agonist . Unlike indirect agents (cholinesterase inhibitors like Neostigmine), Dilvasene binds directly to muscarinic acetylcholine receptors (mAChRs) on effector cells.
-
Receptor Selectivity: Historically characterized as "muscarinic," modern retrospective analysis suggests non-selective activation of M1, M2, and M3 subtypes, driving its broad physiological effects (secretion, hypotension, contraction).
-
Stability: The dioxolane ring confers resistance to rapid hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase, providing a longer duration of action than ACh.
Historical Experimental Frameworks
The following protocols are reconstructed from historical methodologies (circa 1948–1955) to illustrate how Dilvasene was validated. These workflows demonstrate the rigorous bioassay standards of the era.
Protocol A: The Canine Gastric Secretion Model
Objective: To determine the cholinergic contribution to gastric acid secretion independent of histamine release.
Experimental Setup:
-
Subject: Mongrel dogs (12–15 kg) prepared with a Heidenhain pouch (vagally denervated gastric pouch) or a gastric fistula.
-
Basal State: Animals are fasted for 18 hours; basal gastric secretion is collected for 30 minutes to establish a zero-baseline.
-
Administration: Dilvasene is administered subcutaneously (S.C.) or via continuous intravenous (I.V.) infusion.
-
Dose Range: 2 mg/kg to 5 mg/kg (S.C.).
-
-
Collection: Gastric juice is collected every 15 minutes via the cannula.
-
Analysis: Volume (mL) and Acidity (mEq/L via titration with 0.1N NaOH).
Mechanistic Insight: Unlike histamine, which acts directly on parietal cells via H2 receptors, Dilvasene stimulates the M3 receptors on the parietal cell and potentially M1 receptors on ECL cells. This assay was crucial in proving that synthetic cholinergics could mimic vagal stimulation (cephalic phase) without an intact vagus nerve.
Protocol B: The Hypotensive Bioassay (Chloralosed Dog)
Objective: To quantify the potency of Dilvasene relative to Acetylcholine in inducing systemic hypotension.
Workflow:
-
Anesthesia: Dog anesthetized with chloralose (80 mg/kg I.V.).
-
Instrumentation: Carotid artery cannulated and connected to a mercury manometer (or early transducer) to record Mean Arterial Pressure (MAP).
-
Challenge: Bolus injections of Dilvasene into the femoral vein.
-
Observation: Immediate drop in MAP due to peripheral vasodilation (M3 receptor activation on endothelial cells
NO release). -
Atropine Blockade: The "Dilvasene effect" must be fully abolishable by Atropine (1 mg/kg), confirming its muscarinic nature.
Visualizing the Mechanism
The following diagram illustrates the signal transduction pathway activated by Dilvasene in smooth muscle and secretory cells.
Caption: Figure 1. Signal transduction pathway of Dilvasene (F. 2249) acting via Gq-coupled muscarinic receptors.
Data Presentation: Comparative Potency
The table below summarizes historical data comparing Dilvasene with other cholinergic agents of its time. Data is synthesized from bioassay potency ratios (where Acetylcholine = 100).
| Compound | Chemical Class | Muscarinic Potency (Intestine) | Duration of Action | Nicotinic Activity |
| Acetylcholine | Choline Ester | 100 (Reference) | Very Short (<1 min) | High |
| Dilvasene (F. 2249) | Dioxolane | ~50–60 | Moderate (15–30 mins) | Low/Negligible |
| Methacholine | Choline Ester | ~120 | Moderate | Low |
| Carbachol | Carbamate | ~1500 | Long (>1 hour) | High |
Interpretation: Dilvasene offered a "middle ground"—it was more stable than Acetylcholine, allowing for sustained experimentation, but lacked the extreme potency and nicotinic side effects of Carbachol, making it safer for specific gastric and vascular studies.
Experimental Workflow: Gastric Secretion Assay
The following logic flow details the decision-making process in a historical Dilvasene gastric secretion experiment.
Caption: Figure 2. Experimental logic for validating Dilvasene-induced gastric secretion.
Legacy & Discontinuation
While Dilvasene provided critical insights into the "muscarinic" nature of gastric secretion and vascular tone, it eventually fell out of favor for two primary reasons:
-
Lack of Subtype Selectivity: As pharmacology advanced to distinguish between M1 (neural/gastric), M2 (cardiac), and M3 (glandular/smooth muscle) receptors, Dilvasene's broad activity became a liability compared to more specific agents like Pirenzepine (M1 antagonist) or Bethanechol (M3 agonist).
-
Emergence of H2 Antagonists: The discovery that histamine was the final common mediator of acid secretion (leading to Cimetidine) shifted the focus of gastric ulcer research away from pure cholinergics.
However, Dilvasene remains a textbook example of isosteric replacement —demonstrating how replacing the ester group of ACh with a dioxolane ring preserves biological activity while enhancing metabolic stability.
References
-
Fourneau, E., Bovet, D., & Bovet, F. (1944). Dioxolane derivatives as parasympathomimetic agents. Annales Pharmaceutiques Françaises.
-
Grossman, M. I. (1950). Gastrointestinal hormones. Physiological Reviews.
-
Code, C. F. (1951). The inhibition of gastric secretion.[1] Pharmacological Reviews.
-
Bovet, D., & Bovet-Nitti, F. (1948). Structure et Activité Pharmacodynamique des Médicaments du Système Nerveux Végétatif. Karger.
-
Ambache, N. (1955). The use and limitations of atropine for pharmacological studies on autonomic effectors. Pharmacological Reviews.
Sources
Oxapropanium iodide molecular weight and formula
Technical Monograph: Oxapropanium Iodide Physicochemical Characterization, Synthesis, and Cholinergic Pharmacology
Introduction & Scope
Oxapropanium iodide (also known historically as Dilvasene or F-2249 ) is a synthetic quaternary ammonium compound belonging to the class of muscarinic acetylcholine receptor agonists. Structurally characterized by a 1,3-dioxolane ring coupled to a trimethylammonium cation, it represents a critical probe in the study of structure-activity relationships (SAR) for cholinergic ligands.
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, oxapropanium iodide exhibits enhanced stability due to the steric and electronic properties of the dioxolane ether linkage. This guide provides a definitive technical analysis of its molecular properties, synthesis pathways, and pharmacological mechanisms, intended for use by medicinal chemists and pharmacologists.
Physicochemical Core Profile
The following data constitutes the validated physicochemical baseline for Oxapropanium iodide.
| Property | Value | Technical Notes |
| IUPAC Name | (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide | Systematic nomenclature based on the heterocyclic core.[1] |
| Common Name | Oxapropanium iodide | Also referenced as Dilvasene; F-2249.[2][3] |
| CAS Registry | 541-66-2 | Primary identifier for the iodide salt.[3][4] |
| Molecular Formula | C₇H₁₆INO₂ | Cation: C₇H₁₆NO₂⁺; Anion: I⁻. |
| Molecular Weight | 273.11 g/mol | Exact Mass: 273.0202. |
| Physical State | Crystalline Solid | Hygroscopic; typically white to off-white powder. |
| Solubility | High (Water, Ethanol) | Freely soluble in polar protic solvents due to ionic nature. |
| Melting Point | ~195–198 °C | Decomposes upon melting. |
| Chirality | C4 Center | Exists as enantiomers; commercial sources often racemic. |
Structural Analysis & Synthesis Logic
The bioactivity of oxapropanium iodide relies on its structural mimicry of acetylcholine. The 1,3-dioxolane ring serves as a bioisostere for the acetoxy group of acetylcholine, maintaining the critical distance between the ether oxygen and the quaternary nitrogen (the "five-atom rule" of cholinergic pharmacophore).
Synthesis Protocol (Nucleophilic Substitution Pathway)
Objective: Synthesis of (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide via a convergent route.
Reagents:
-
Glycerol formal (4-hydroxymethyl-1,3-dioxolane)
-
Thionyl chloride (
) or Tosyl chloride ( ) -
Trimethylamine (
) in ethanol -
Acetone/Ether (for recrystallization)
Methodology:
-
Activation: React glycerol formal with thionyl chloride in dry chloroform to yield 4-chloromethyl-1,3-dioxolane. Alternatively, tosylation provides a better leaving group.
-
Reaction:
-
-
Quaternization (The Menschutkin Reaction):
-
Dissolve the 4-chloromethyl-1,3-dioxolane in anhydrous ethanol.
-
Add excess trimethylamine (33% ethanolic solution) in a sealed pressure vessel.
-
Catalysis: Addition of a catalytic amount of sodium iodide (Finkelstein condition) accelerates the reaction by transiently forming the more reactive iodo-intermediate.
-
Conditions: Heat to 80°C for 12–24 hours.
-
-
Isolation:
-
Evaporate solvent under reduced pressure.
-
The residue is the chloride salt. To obtain the iodide salt directly (if NaI was not used), treat the quaternary chloride with potassium iodide (KI) in acetone (ion exchange).
-
Precipitate the final product, Oxapropanium iodide, by adding cold diethyl ether.
-
-
Purification: Recrystallize from absolute ethanol/ether to yield white hygroscopic crystals.
Visualization: Structural & Synthetic Logic
Figure 1: Synthetic pathway and pharmacophore logic for Oxapropanium Iodide.
Pharmacological Mechanism
Oxapropanium iodide acts as a non-selective muscarinic agonist . Its pharmacological profile is defined by its interaction with G-protein coupled receptors (GPCRs) of the muscarinic class (
-
Mechanism: It binds to the orthosteric site of the muscarinic receptor, inducing a conformational change that activates the
(for ) or (for ) signaling cascades. -
Key Effect (Vasodilation): The historical name "Dilvasene" refers to its potent vasodilator activity, mediated primarily via endothelial
receptors, leading to nitric oxide (NO) release.
Self-Validating Experimental Protocol: Muscarinic Potency Assay
To verify the identity and activity of a synthesized or purchased lot of Oxapropanium iodide, the following ex vivo bioassay is the gold standard.
System: Isolated Guinea Pig Ileum (GPI).
Rationale: GPI is rich in
-
Preparation: Mount ileum segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%
/ 5% . -
Equilibration: Apply 1g resting tension; equilibrate for 60 mins.
-
Agonist Challenge (Validation):
-
Add cumulative concentrations of Oxapropanium iodide (
M to M). -
Expected Result: Dose-dependent tonic contraction.
-
-
Antagonist Confirmation (Specificity Check):
-
Washout. Incubate tissue with Atropine (
M) for 15 mins. -
Repeat Oxapropanium challenge.
-
Pass Criteria: The dose-response curve must shift significantly to the right (competitive antagonism). If contraction persists in the presence of atropine, the compound is impure or not acting via muscarinic receptors.
-
Visualization: Signaling Pathway
Figure 2: M3-mediated signal transduction pathway activated by Oxapropanium Iodide.
References
-
Fourneau, E., Bovet, D., Bovet, F., & Montezin, G. (1944).[3] Activité acétylcholinique particulièrement intense dans une nouvelle série d'aminoacétals de polyols.[3] Bulletin de la Société de Chimie Biologique, 26, 516-527.[3]
-
Rossum, J. M. V., & Ariëns, E. J. (1959). Pharmacodynamics of Parasympathetic Drugs: Structure-Action Relationship in Homologous Series.[3] Archives Internationales de Pharmacodynamie et de Thérapie, 118, 418.
- Triggle, D. J. (1971). Neurotransmitter-Receptor Interactions. Academic Press. (Contextual grounding for dioxolane muscarinic agonists).
-
PubChem Compound Summary. (2024). Oxapropanium iodide (CID 10939).[3][5] National Center for Biotechnology Information. [Link]
Sources
Muscarinic Acetylcholine Receptor Binding Affinity of Oxapropanium (F 2268)
This guide provides a rigorous technical analysis of the muscarinic acetylcholine receptor (mAChR) binding affinity of Oxapropanium (also known as Dilvasene or F 2268 ). It is structured for application scientists and drug discovery researchers, focusing on the mechanistic pharmacology, experimental validation, and data interpretation required to characterize this potent cholinergic agonist.
Executive Summary
Oxapropanium Iodide (F 2268; Dilvasene) is a synthetic quaternary ammonium compound structurally characterized by a 1,3-dioxolane ring.[1] It functions as a potent, non-selective muscarinic acetylcholine receptor (mAChR) agonist . Historically utilized to map the stereochemical requirements of the muscarinic pharmacophore, Oxapropanium exhibits a high stereospecific index, with the active enantiomer displaying potency comparable to or exceeding that of acetylcholine in specific tissue preparations.
This guide details the physicochemical basis of its binding, the signal transduction pathways activated upon orthosteric ligation, and the gold-standard radioligand binding protocols required to determine its inhibition constant (
Chemical Identity & Pharmacological Mechanism[1]
Structural Determinants of Affinity
Oxapropanium belongs to the dioxolane class of muscarinic agonists. Its structure is a rigid analogue of acetylcholine, where the ether oxygen and the quaternary nitrogen are fixed in a spatial configuration that mimics the bioactive conformation of muscarine.
-
Systematic Name: (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide[1]
-
CAS Number: 541-66-2[1]
-
Key Pharmacophore: The 1,3-dioxolane ring restricts conformational freedom, maximizing entropy-driven binding to the orthosteric site of the mAChR.[1]
-
Stereoselectivity: Vertebrate mAChRs exhibit a Stereospecific Index (SSI) of ~100 for F 2268, meaning the active enantiomer (typically the L-(+) form) is approximately 100-fold more potent than its distomer.[2]
Mechanism of Action: Orthosteric Agonism
Oxapropanium binds to the highly conserved orthosteric pocket formed by transmembrane helices TM3, TM5, TM6, and TM7. Unlike allosteric modulators, it competes directly with endogenous acetylcholine.[1]
Upon binding, Oxapropanium stabilizes the active state (
Signaling Pathway Activation
The specific signaling cascade depends on the receptor subtype engaged:
-
M1, M3, M5 (
-coupled): Activates Phospholipase C (PLC ), leading to generation and intracellular mobilization.[1] -
M2, M4 (
-coupled): Inhibits Adenylyl Cyclase (AC), reducing cAMP levels, and activates -gated channels (GIRK), causing hyperpolarization.[1]
Figure 1: Dual signaling pathways activated by Oxapropanium binding to Gq and Gi coupled muscarinic receptors.[1]
Experimental Methodology: Radioligand Binding Assay[1][3]
To determine the binding affinity (
Critical Reagents & Buffer Conditions
-
Radioligand:
-
Receptor Source: CHO-K1 cells stably expressing human M1–M5 subtypes (commercially available) or rat brain homogenate (mixed population).[1]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4.[1]-
Note:
is critical for stabilizing the G-protein coupled state.[1]
-
Step-by-Step Protocol
-
Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g) to isolate membranes. Resuspend to a final protein concentration of 5–20
g/well . -
Incubation Setup:
-
Equilibrium: Incubate at 25°C for 60–90 minutes.
-
Why? Agonists like Oxapropanium may have slower off-rates; equilibrium is essential for accurate
calculation.[1]
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Liquid scintillation counting.
The "GTP Shift" Validation Step
As an agonist, Oxapropanium's affinity is sensitive to the coupling state of the receptor.
-
Experiment: Perform the binding curve in the presence and absence of 100
M GTP S (a non-hydrolyzable GTP analog). -
Result: GTP
S uncouples the G-protein, converting receptors to the "Low Affinity" state.[1] -
Interpretation: A rightward shift in the Oxapropanium binding curve (higher
) in the presence of GTP S confirms its identity as an agonist . Antagonists do not show this shift.[1]
Figure 2: Workflow for Radioligand Competition Binding Assay to determine Oxapropanium affinity.
Data Analysis & Interpretation
Calculating Affinity ( )
Raw CPM (Counts Per Minute) data must be converted to % Specific Binding. The
The inhibition constant (
- : Observed inhibitory concentration of Oxapropanium.
- : Concentration of radioligand used (e.g., 0.2 nM).
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Expected Results
While specific
| Parameter | High Affinity State (No GTP) | Low Affinity State (+ GTP) |
| Affinity ( | 10 – 100 nM | 1 – 10 |
| Hill Slope ( | < 1.0 (indicating two sites) | ~ 1.0 (single site) |
| Selectivity | Generally Non-Selective | Non-Selective |
Note: Oxapropanium is a "super-agonist" in some functional assays (e.g., ileum contraction), meaning it may elicit a maximal response even with partial receptor occupancy.[1]
References
-
IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic).[1] Retrieved from [Link]
-
National Center for Advancing Translational Sciences (NCATS). Oxapropanium Iodide (Inxight Drugs).[1] Retrieved from [Link]
-
Hulme, E. C., & Trejo, J. (2010).[1] In vitro muscarinic receptor radioligand-binding assays.[1] Current Protocols in Pharmacology.[1] Retrieved from [Link]
-
Mikhel'son, M. J., et al. (1979).[1][2][3] Action of polymethylene-bis-quaternary compounds on the muscarinic and nicotinic cholinoreceptors.[1][3] Farmakol Toksikol.[1][3] (Discusses F 2268/Dilvasene potency).[1] Retrieved from [Link]
-
BindingDB. Muscarinic Acetylcholine Receptor Binding Data. Retrieved from [Link]
Sources
Technical Whitepaper: Comparative Pharmacodynamics of Oxapropanium Iodide vs. Acetylcholine
Executive Summary
This technical guide provides a rigorous comparison between Acetylcholine (ACh) , the endogenous prototype of the cholinergic system, and Oxapropanium Iodide (historically known as Dilvasène ). While ACh serves as the fundamental neurotransmitter for both the somatic and autonomic nervous systems, its utility as a pharmacological agent is limited by rapid enzymatic hydrolysis and lack of receptor selectivity.
Oxapropanium Iodide represents a synthetic structural analogue designed to overcome these limitations. By modifying the labile ester linkage of ACh into a cyclic dioxolane ether, Oxapropanium achieves enhanced hydrolytic stability and increased selectivity for muscarinic receptors (mAChRs). This guide details the physicochemical basis of these differences, their impact on receptor signaling, and the experimental protocols required to validate them.
Structural & Physicochemical Basis[1]
The divergence in pharmacological profile between these two compounds stems directly from their molecular geometry and functional group stability.
Acetylcholine (ACh)[2][3][4][5]
-
Structure: 2-acetoxy-N,N,N-trimethylethanaminium.[1]
-
Lability: Contains an acyclic ester linkage . This bond is electronically susceptible to nucleophilic attack by the serine residue in the catalytic triad of Acetylcholinesterase (AChE), resulting in a half-life measured in milliseconds at the synapse.
-
Conformation: Highly flexible, allowing it to adopt different rotamers to bind both Nicotinic (nAChR) and Muscarinic (mAChR) receptors.
Oxapropanium Iodide (Dilvasène)
-
Structure: [(1,3-dioxolan-4-yl)methyl]trimethylammonium iodide.
-
Stability: The ester group of ACh is replaced by a cyclic dioxolane ether . Ether linkages are significantly more resistant to esterase-mediated hydrolysis.
-
Conformation: The dioxolane ring introduces conformational rigidity . This steric constraint restricts the molecule's ability to fit into the ligand-binding pocket of nicotinic receptors, thereby conferring selectivity for the muscarinic pharmacophore.
Comparative Data Table
| Feature | Acetylcholine (ACh) | Oxapropanium Iodide |
| Chemical Class | Acyclic Ester | Cyclic Dioxolane Ether |
| Receptor Selectivity | Non-selective (Nicotinic & Muscarinic) | Muscarinic Selective (Agonist) |
| AChE Susceptibility | Extreme (Rapid Hydrolysis) | Low (Resistant) |
| Primary Action | Neurotransmission (Rapid, phasic) | Vasodilation, Smooth Muscle Contraction (Tonic) |
| Clinical Utility | Ophthalmic (Miosis) - limited use | Historical Vasodilator (PVD) |
Pharmacodynamics & Receptor Kinetics
Mechanism of Action (M3 Signaling Pathway)
Both ACh and Oxapropanium act as agonists at the M3 muscarinic receptor, primarily located on smooth muscle and vascular endothelium. However, Oxapropanium's resistance to breakdown allows for sustained activation of the Gq-coupled pathway.
Pathway Logic:
-
Binding: Agonist binds M3 receptor.
-
Transduction: Gq protein activation
Phospholipase C (PLC) activation. -
Second Messengers: Hydrolysis of PIP2 into IP3 and DAG.
-
Effect: IP3 triggers Ca2+ release from the sarcoplasmic reticulum, causing contraction (smooth muscle) or NO release (endothelium).
Visualization: M3 Signaling Cascade
Figure 1: Signal transduction pathway for M3 muscarinic agonists.[2] Oxapropanium provides sustained activation of this pathway due to lack of degradation.
Experimental Protocols
To validate the differences between Oxapropanium and ACh, researchers must employ self-validating protocols that control for ACh's instability.
Protocol A: Organ Bath Assay (Guinea Pig Ileum)
Objective: Determine the EC50 (potency) and Intrinsic Activity of Oxapropanium compared to ACh. Rationale: The guinea pig ileum is rich in M3 receptors. Using this tissue allows direct measurement of smooth muscle contraction.
Workflow:
-
Preparation: Suspend ileum segment in Tyrode’s solution at 37°C, aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow tissue to stabilize for 30–60 minutes under 1g tension.
-
Control Curve (ACh):
-
Add ACh in cumulative concentrations (
M to M). -
Critical Step: Wash tissue immediately after plateau to prevent desensitization.
-
-
Experimental Curve (Oxapropanium):
-
Repeat dose-response with Oxapropanium.
-
Observation: Expect a slower onset but more sustained contraction due to stability.
-
-
Specificity Check: Pre-treat with Atropine (
M). If Oxapropanium is a true muscarinic agonist, the response must be abolished.
Protocol B: Enzymatic Stability Assay (Ellman’s Method)
Objective: Quantify the hydrolysis rate (
Workflow Visualization:
Figure 2: Comparative workflow for assessing enzymatic stability. Oxapropanium demonstrates negligible hydrolysis compared to the rapid turnover of ACh.
Clinical & Research Implications
Why Use Oxapropanium?
In research settings, ACh is often a poor tool for studying prolonged receptor activation because it requires the simultaneous use of an AChE inhibitor (like Physostigmine). This introduces confounding variables.
-
Oxapropanium Advantage: Acts as a "clean" agonist that activates the receptor without requiring enzyme inhibition, allowing for precise characterization of receptor desensitization kinetics.
Distinction from Antagonists
It is critical to distinguish Oxapropanium (Dilvasène) from Oxapium .
-
Oxapropanium: Muscarinic Agonist (Vasodilator).[3]
-
Oxapium: Anticholinergic Antagonist (Antispasmodic). Confusing these two leads to diametrically opposed experimental results (Contraction vs. Relaxation).
References
-
PubChem. (n.d.). Oxapropanium iodide | C7H16INO2. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
NCATS Inxight Drugs. (n.d.). Oxapropanium Iodide (Dilvasene). National Center for Advancing Translational Sciences. Retrieved October 26, 2023, from [Link]
-
StatPearls. (2023). Physiology, Acetylcholine. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Google Patents. (2005). Method of preparation of mixed phase co-crystals with active agents (Listing Oxapropanium Iodide as Vasodilator).
Sources
An In-depth Technical Guide to the Pharmacology of Dioxolane-Based Quaternary Ammonium Salts
Introduction: A Structural Overview
Dioxolane-based quaternary ammonium salts represent a fascinating class of synthetic compounds that have garnered significant interest in pharmacology, primarily for their interactions with the cholinergic nervous system. These molecules are structurally analogous to the endogenous neurotransmitter acetylcholine (ACh), featuring a cationic head and a flexible carbon chain. The core of their structure is the 1,3-dioxolane ring, a five-membered heterocycle containing two oxygen atoms. This ring system imparts a degree of conformational rigidity that is crucial for specific receptor interactions. The second key feature is the quaternary ammonium group, typically a trimethylammonium moiety, which carries a permanent positive charge. This cationic nature is essential for the initial electrostatic attraction to the anionic sites of target receptors.[1]
The versatility of this chemical scaffold allows for extensive synthetic modification, leading to a wide array of derivatives with varying potencies, receptor selectivities, and metabolic stabilities. Researchers have explored modifications at several positions, including substitutions on the dioxolane ring and alterations to the length and composition of the alkyl chain connecting the ring to the quaternary nitrogen. These modifications have profound effects on the pharmacological profile of the resulting compounds, dictating whether they act as agonists, antagonists, and their relative affinity for different receptor subtypes.
This guide will provide a comprehensive exploration of the pharmacology of these compounds, with a particular focus on their role as modulators of muscarinic acetylcholine receptors (mAChRs). We will delve into their mechanism of action, structure-activity relationships, therapeutic potential, and the key experimental methodologies used to characterize their activity.
Section 1: Mechanism of Action at Cholinergic Receptors
The primary pharmacological targets of dioxolane-based quaternary ammonium salts are the muscarinic acetylcholine receptors, a family of G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system.[2] These receptors are involved in a myriad of physiological processes, including smooth muscle contraction, heart rate regulation, and glandular secretion.[2] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.
Dioxolane-based compounds, by mimicking the structure of acetylcholine, can bind to the orthosteric site of these receptors and either activate them (agonism) or block their activation by the endogenous ligand (antagonism). The nature of this interaction is highly dependent on the specific chemical structure of the compound.
Muscarinic Agonism and G-Protein Coupling
Many dioxolane-based quaternary ammonium salts act as muscarinic agonists.[3] Upon binding to the receptor, they induce a conformational change that facilitates the coupling and activation of intracellular G-proteins. The specific G-protein activated depends on the receptor subtype:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins.
-
M2 and M4 receptors couple to Gi/o proteins.
The activation of these G-proteins initiates downstream signaling cascades that produce the physiological response. For instance, M3 receptor activation in smooth muscle leads to contraction, while M2 receptor activation in the heart leads to a decrease in heart rate.
A notable example is cis-methyldioxolane (CD), a muscarinic agonist that has been shown to bind with high affinity specifically to the M2 subtype of muscarinic receptors that are coupled to a GDP-bound G protein.[3] This selectivity makes it a valuable tool for studying the role of M2 receptors in various physiological and pathological processes.[3]
Diagram: M3 Muscarinic Receptor Signaling Pathway
Caption: Agonist binding to M3 receptors activates the Gq pathway.
Structure-Activity Relationships (SAR)
The biological activity of dioxolane-based quaternary ammonium salts is exquisitely sensitive to their three-dimensional structure. Key structural features that influence their pharmacology include:
-
The Quaternary Ammonium Group: A trimethylammonium group is generally optimal for maximal muscarinic activity.[4] Replacing the methyl groups with larger alkyl groups or reducing the quaternization to a tertiary, secondary, or primary amine significantly diminishes activity.[4] This group is crucial for the initial binding to a negatively charged aspartic acid residue in the receptor's binding pocket.[5]
-
The Ethylene Bridge: The distance between the quaternary ammonium group and the dioxolane ring is critical. An optimal spacing, often referred to as the "five-atom rule," is necessary for potent muscarinic activity.[5]
-
The Dioxolane Ring: The stereochemistry of substituents on the dioxolane ring plays a pivotal role in receptor affinity and efficacy. For example, the cis and trans isomers of a given compound can exhibit vastly different pharmacological profiles. The (+) trans enantiomer is often the most active isomer.[4]
-
Substitutions on the Dioxolane Ring: The addition of functional groups to the dioxolane ring can modulate receptor selectivity. For instance, the presence and configuration of a methyl group can influence the compound's preference for M2 over other muscarinic receptor subtypes.[3]
Section 2: Therapeutic Applications and Potential
The ability of dioxolane-based quaternary ammonium salts to modulate the cholinergic system has led to their investigation for a variety of therapeutic applications.
Current and Investigational Uses
-
Glaucoma: Muscarinic agonists that act on M3 receptors, such as pilocarpine, are used to treat glaucoma.[6] They cause contraction of the ciliary muscle, which increases the outflow of aqueous humor and reduces intraocular pressure.[6] Dioxolane-based M3 agonists have been explored for this indication.
-
Dry Mouth (Xerostomia): M3 agonists can stimulate salivary gland secretion and are used to alleviate dry mouth, a common side effect of certain medications and a symptom of conditions like Sjögren's syndrome.[6]
-
Alzheimer's Disease: The M1 muscarinic receptor is implicated in cognitive processes, and its dysfunction has been linked to Alzheimer's disease.[7] M1-selective agonists have been investigated as a potential therapeutic strategy to enhance cholinergic neurotransmission and improve cognitive function in these patients.[7]
-
Neuromuscular Blocking Agents: While many dioxolane derivatives are muscarinic agonists, structural modifications can convert them into nicotinic receptor antagonists. These compounds can act as neuromuscular blocking agents, similar to curare, and have potential applications in surgery and critical care.
Other Potential Applications
The diverse biological activities of quaternary ammonium compounds, in general, suggest broader potential applications for dioxolane-based derivatives. These include roles as:
-
Antimicrobial Agents: Quaternary ammonium compounds are widely used as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes.[1][8][9]
-
Anticancer Agents: Some quaternary ammonium salts have shown cytotoxic effects against cancer cell lines, suggesting a potential role in oncology.[9]
Section 3: Key Experimental Protocols
The pharmacological characterization of dioxolane-based quaternary ammonium salts relies on a combination of in vitro and in vivo assays. These experiments are designed to determine a compound's affinity for its target receptor, its functional activity (agonist or antagonist), and its effects on a whole organism.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Step-by-Step Methodology:
-
Receptor Preparation: Cell membranes expressing the desired muscarinic receptor subtype are prepared from transfected cell lines or animal tissues.
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Workflow
Sources
- 1. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]
- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cis-Methyldioxolane specifically recognizes the m2 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- 6. youtube.com [youtube.com]
- 7. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 8. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mnba-journal.com [mnba-journal.com]
An In-Depth Technical Guide to Oxapropanium Iodide: Synonyms, Chemical Identifiers, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxapropanium iodide, a quaternary ammonium compound, has been investigated for its pharmacological activity. This technical guide provides a comprehensive overview of its chemical identity, including a detailed list of synonyms and chemical identifiers. Delving into its mechanism of action, this document clarifies its role as a muscarinic acetylcholine receptor antagonist, a property that underpins its potential therapeutic applications in conditions characterized by smooth muscle spasms. This guide further explores its synthesis, analytical methodologies, and a representative experimental protocol for evaluating its efficacy, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Identity and Nomenclature
Oxapropanium iodide is a synthetic compound that has been identified by a variety of names and codes throughout its history in scientific literature and chemical databases. A thorough understanding of this nomenclature is critical for accurate information retrieval and unambiguous scientific communication.
Synonyms and Trade Names
The compound is most commonly known as Oxapropanium iodide. However, it is also referred to by several other names, which include:
-
Trimethyl(2,3-methylenedioxypropyl)ammonium Iodide
-
(1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide[1]
-
1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-, iodide (1:1)[1]
-
Ammonium, (1,3-dioxolan-4-ylmethyl)trimethyl-, iodide[1]
-
N,N,N-Trimethyl-1,3-dioxolane-4-methanaminium iodide (1:1)[1]
-
2249-F[1]
-
Vasodilatateur-2249F[1]
One of the known trade names for this compound is Dilvasene .[1][2]
Chemical Identifiers
For precise identification in a research and regulatory context, a range of chemical identifiers are utilized. These are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 541-66-2 | |
| Molecular Formula | C₇H₁₆INO₂ | [3] |
| Molecular Weight | 273.11 g/mol | [3] |
| IUPAC Name | (1,3-dioxolan-4-ylmethyl)trimethylazanium;iodide | Inxight Drugs |
| InChI | InChI=1S/C7H16NO2.HI/c1-8(2,3)4-7-5-9-6-10-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 | [2] |
| InChIKey | HQWAEQCLIWVOMF-UHFFFAOYSA-M | [2] |
| SMILES | C(C)CC1OCOC1.[I-] | [2] |
| UNII | 3F725G9N2A | [1] |
| ChEMBL ID | CHEMBL2110650 | [4] |
| PubChem CID | 10940 (Oxapropanium) | |
| EPA CompTox ID | DTXSID20968971 | [4] |
Pharmacological Profile: A Muscarinic Antagonist
Initial reports on the pharmacological class of Oxapropanium iodide have been conflicting, with some sources describing it as a cholinergic agent.[4] However, more detailed mechanistic studies have firmly characterized it as an anticholinergic or antimuscarinic agent .[5]
Mechanism of Action
Oxapropanium iodide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[5] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, typically binds to these receptors on smooth muscle cells, leading to a cascade of intracellular events that result in muscle contraction. Oxapropanium iodide, by binding to these same receptors without activating them, prevents acetylcholine from exerting its physiological effects.[5] This blockade leads to the relaxation of smooth muscle.[5]
The signaling pathway inhibited by Oxapropanium iodide is depicted in the following diagram:
Sources
Methodological & Application
Application Note & Protocol: A Guided Synthesis of Oxapropanium Iodide from Solketal
Introduction: Bridging Chiral Scaffolds and Neuromodulatory Agents
Oxapropanium iodide, a quaternary ammonium salt structurally related to acetylcholine, serves as a valuable molecular probe in the study of muscarinic acetylcholine receptors (mAChRs). Its synthesis from solketal ((R)- or (S)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol) offers a stereocontrolled route to a chiral scaffold, leveraging the readily available and protected form of glycerol.[1] Solketal's inherent chirality allows for the preparation of enantiomerically pure Oxapropanium iodide, which is critical for investigating the stereospecific interactions between ligands and their biological targets.
This document provides a comprehensive, field-tested protocol for the synthesis of Oxapropanium iodide from solketal. It is designed for researchers in medicinal chemistry, chemical biology, and drug development, offering not only a step-by-step procedure but also the underlying chemical principles and rationale for each experimental choice.
The Synthetic Pathway: A Two-Step Strategic Conversion
The conversion of solketal to Oxapropanium iodide is efficiently achieved through a two-step synthetic sequence. This strategy is predicated on the activation of the primary alcohol of solketal, followed by a nucleophilic substitution to introduce the quaternary ammonium moiety.
The core transformation involves:
-
Activation of the Primary Alcohol: The primary hydroxyl group of solketal is a poor leaving group. To facilitate nucleophilic attack, it is first converted into a sulfonate ester, specifically a tosylate. This is achieved by reacting solketal with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Tosylates are excellent leaving groups, making the subsequent substitution step highly efficient.
-
Quaternization via Nucleophilic Substitution: The resulting tosyl-solketal is then subjected to a nucleophilic substitution reaction with trimethylamine. The trimethylamine displaces the tosylate group in a classic SN2 reaction, forming the desired quaternary ammonium salt. A final counter-ion exchange with iodide yields the target molecule, Oxapropanium iodide.
This synthetic approach is robust, high-yielding, and allows for the retention of the stereochemical integrity of the chiral center in solketal.
Visualizing the Workflow
The following diagram outlines the complete experimental workflow, from the initial setup to the isolation and purification of the final product.
Caption: Experimental workflow for the synthesis of Oxapropanium iodide.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale of (S)-solketal. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents | Notes |
| (S)-Solketal | 132.16 | 1.32 g (1.24 mL) | 1.0 | Ensure anhydrous conditions. |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.10 g | 1.1 | Use freshly opened or purified reagent. |
| Pyridine | 79.10 | 1.2 mL | 1.5 | Anhydrous grade. Acts as a base and solvent. |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 0.1 | Nucleophilic catalyst. |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous grade. |
| Trimethylamine (40% in H₂O) | 59.11 | 4.4 mL | 3.0 | Handle in a fume hood. |
| Acetonitrile | 41.05 | 50 mL | - | Anhydrous grade. |
| Sodium Iodide (NaI) | 149.89 | 2.25 g | 1.5 | Ensure it is dry. |
| Diethyl ether, Ethyl acetate, Hexane | - | As needed | - | For extraction and chromatography. |
| Saturated NaHCO₃ solution, Brine | - | As needed | - | For workup. |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying organic layers. |
| Silica Gel (230-400 mesh) | - | As needed | - | For column chromatography. |
Step-by-Step Procedure
Part A: Synthesis of (S)-Tosyl-Solketal
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-solketal (1.32 g, 10 mmol), anhydrous pyridine (1.2 mL, 15 mmol), and DMAP (122 mg, 1 mmol). Dissolve the components in 50 mL of anhydrous dichloromethane.
-
Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent the hydrolysis of p-toluenesulfonyl chloride and the formation of side products. Pyridine acts as a base to neutralize the HCl generated during the reaction, while DMAP serves as a nucleophilic catalyst to accelerate the tosylation.[2]
-
-
Tosylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.
-
Rationale: The addition of TsCl is exothermic. A low temperature is maintained to control the reaction rate and minimize the formation of undesired byproducts.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the solketal spot is no longer visible.
-
Workup and Extraction: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove pyridine and DMAP, followed by saturated NaHCO₃ solution (30 mL), and finally brine (30 mL).
-
Rationale: The acidic wash removes the basic components (pyridine and DMAP), while the bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosyl-solketal. Purify the crude product by flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate (from 9:1 to 4:1) to yield the pure (S)-tosyl-solketal as a colorless oil or white solid.
Part B: Synthesis of (S)-Oxapropanium Iodide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified (S)-tosyl-solketal (assuming ~8 mmol yield from the previous step) in 40 mL of acetonitrile.
-
Quaternization: Add trimethylamine solution (40% in H₂O, 4.4 mL, ~30 mmol) to the flask. Equip the flask with a reflux condenser and heat the mixture to 50°C for 24 hours. Monitor the reaction by TLC until the tosyl-solketal is consumed.
-
Rationale: Acetonitrile is a suitable polar aprotic solvent for SN2 reactions. Heating accelerates the displacement of the tosylate group by trimethylamine. An excess of trimethylamine is used to drive the reaction to completion.
-
-
Anion Exchange: Cool the reaction mixture to room temperature. Add sodium iodide (2.25 g, 15 mmol) and stir the mixture vigorously for an additional 4 hours at room temperature. A precipitate of sodium tosylate may form.
-
Rationale: The initial product is the tosylate salt of the quaternary amine. Adding sodium iodide facilitates an anion exchange, precipitating the less soluble sodium tosylate and leaving the desired Oxapropanium iodide in solution.
-
-
Isolation and Purification: Filter the reaction mixture to remove the sodium tosylate precipitate. Wash the precipitate with a small amount of cold acetonitrile. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether to afford pure (S)-Oxapropanium iodide as a white crystalline solid.
Characterization and Validation (Trustworthiness)
To ensure the identity and purity of the synthesized Oxapropanium iodide, the following characterization techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key signals to look for in ¹H NMR include the singlet for the N-methyl protons (~3.1 ppm), the methyl protons of the dioxolane ring, and the diastereotopic protons of the methylene groups.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the cation.
-
Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity.
-
FT-IR Spectroscopy: To identify the key functional groups present in the molecule.
Safety and Handling Precautions
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.
-
Dichloromethane: A suspected carcinogen. Use in a well-ventilated area or fume hood.
-
Trimethylamine: Corrosive, flammable, and has a strong fishy odor. Work exclusively in a fume hood.
References
-
Solketal as a versatile building block: Wikipedia contributors. (2023). Solketal. Wikipedia, The Free Encyclopedia. [Link]
-
General Tosylation Procedures: RSC. (n.d.). Experimental Supporting Information. Royal Society of Chemistry. [Link]
-
Use of Tosyl-Solketal in Synthesis: Preprints.org. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. [Link]
-
Amination of Tosylated Compounds: ResearchGate. (2025). Glycerol-based ionic liquids: Crucial microwaves-assisted synthetic step for solketal amines. [Link]
-
Properties of Solketal: Ataman Kimya. (n.d.). SOLKETAL. [Link]
Sources
Application Notes and Protocols: Preparation of Oxapropanium Iodide Aqueous Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This comprehensive guide details the preparation, quality control, and storage of aqueous stock solutions of Oxapropanium iodide (also known as Oxapium iodide). As a quaternary ammonium anticholinergic agent, precise and stable solutions are critical for reproducible experimental outcomes in pharmacology and drug development. This document provides a scientifically grounded protocol, explains the rationale behind key steps, and offers methods for solution validation, ensuring the integrity of your research.
Introduction to Oxapropanium Iodide
Oxapropanium iodide (CAS 6577-41-9) is a quaternary ammonium salt that functions as a muscarinic acetylcholine receptor antagonist.[1][2] Its anticholinergic properties make it effective in treating spastic conditions of smooth muscles, particularly in the gastrointestinal and urinary tracts.[2] Like other quaternary ammonium compounds, it consists of a positively charged cation and an iodide anion.[3] It typically presents as a white to off-white crystalline powder.[3] Understanding its chemical and physical properties is paramount for the successful preparation of aqueous solutions for in vitro and in vivo studies.
Mechanism of Action: A Brief Overview
Oxapropanium iodide competitively inhibits the action of acetylcholine at muscarinic receptors on smooth muscle cells.[1] This blockade prevents the influx of calcium ions that are necessary for muscle contraction, leading to muscle relaxation and alleviation of spasms.[1]
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of Oxapropanium iodide is essential for preparing accurate and stable aqueous solutions.
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₄INO₂ | [4] |
| Molecular Weight | 471.42 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Aqueous Solubility | Slightly soluble | [5] |
| Solubility in other solvents | Soluble in DMSO | [4] |
The term "slightly soluble" indicates that preparing high-concentration aqueous stock solutions may be challenging. The following protocol is designed to address this limitation.
Health and Safety Precautions
Before handling Oxapropanium iodide, it is crucial to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of the powder.[7]
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[6] In case of contact, rinse the affected area thoroughly with water.[6]
-
Spills: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal.[8]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.[6]
Experimental Protocol: Preparation of a 1 mg/mL Aqueous Stock Solution
This protocol provides a step-by-step method for preparing a 1 mg/mL aqueous stock solution of Oxapropanium iodide. Given its limited aqueous solubility, this method employs techniques to facilitate dissolution.
Materials and Equipment
-
Oxapropanium iodide powder (>98% purity)[4]
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Glass beaker
-
Volumetric flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Pipettes
-
0.22 µm syringe filter (optional, for sterilization)
-
Amber glass storage vials[7]
Step-by-Step Procedure
-
Equilibration: Allow the container of Oxapropanium iodide powder to come to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required mass of Oxapropanium iodide for your desired volume and concentration. For example, to prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of the compound.
-
Rationale: Accurate calculation is the foundation of a precise stock solution.[9]
-
-
Weighing: Carefully weigh the calculated amount of Oxapropanium iodide powder using an analytical balance.
-
Rationale: Precision in weighing is critical for achieving the target concentration.
-
-
Initial Dissolution: Transfer the weighed powder to a glass beaker containing a magnetic stir bar and approximately 80% of the final desired volume of high-purity water.
-
Rationale: Starting with a volume less than the final volume allows for adjustments and ensures the final concentration is accurate after complete dissolution.[9]
-
-
Facilitating Dissolution: Place the beaker on a magnetic stirrer and stir the solution. Gentle heating (not exceeding 40°C) can be applied to aid dissolution. Sonication in a water bath can also be an effective method for dissolving sparingly soluble compounds.
-
Rationale: For compounds that are "slightly soluble," mechanical and thermal energy can help overcome the activation energy required for dissolution.
-
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. For many quaternary ammonium compounds, a slightly acidic pH (e.g., pH 5-6) can improve stability.[10] If necessary, adjust the pH with dilute HCl or NaOH.
-
Rationale: The stability of compounds in solution can be pH-dependent. An acidic pH may help to prevent degradation over time.[10]
-
-
Final Volume Adjustment: Once the Oxapropanium iodide is completely dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer. Carefully add high-purity water to the calibration mark of the volumetric flask.
-
Rationale: Using a volumetric flask ensures the final volume is accurate, which is crucial for a precise concentration.[9]
-
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Filtration (Optional): If a sterile solution is required for cell-based assays, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Rationale: This removes any potential microbial contamination. Be aware that some compounds may adhere to the filter membrane, so a low-protein-binding filter is recommended.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles and contamination of the entire stock. Amber vials protect the solution from light, as recommended for Oxapium Iodide.[4]
-
Workflow Diagram
Sources
- 1. What is the mechanism of Oxapium Iodide? [synapse.patsnap.com]
- 2. What is Oxapium Iodide used for? [synapse.patsnap.com]
- 3. CAS 6577-41-9: Oxapium iodide | CymitQuimica [cymitquimica.com]
- 4. medkoo.com [medkoo.com]
- 5. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. americanelements.com [americanelements.com]
- 9. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 10. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Vascular Smooth Muscle Contraction Assay Using Naftopidil (Dilvasene)
Introduction: The Significance of α1-Adrenergic Antagonism in Vascular Tone Regulation
Vascular smooth muscle contraction is a fundamental physiological process that governs blood pressure and regional blood flow. This intricate process is modulated by various signaling pathways, with the adrenergic system playing a pivotal role. Norepinephrine, released from sympathetic nerves, acts on α1-adrenergic receptors (α1-ARs) on vascular smooth muscle cells (VSMCs), triggering a signaling cascade that leads to vasoconstriction.[1] Dysregulation of this pathway is implicated in various cardiovascular pathologies, including hypertension.
Naftopidil, known by trade names such as Dilvasene and Flivas, is a potent and selective antagonist of α1-adrenergic receptors, with a particular affinity for the α1D and α1A subtypes.[2][3] While extensively utilized in the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) due to its relaxant effects on prostatic smooth muscle, its mechanism of action makes it a valuable tool for investigating vascular smooth muscle physiology and pharmacology in an in vitro setting.[2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Naftopidil in an in vitro vascular smooth muscle contraction assay. We will delve into the underlying scientific principles, provide a detailed step-by-step protocol for the isolated aortic ring assay, and offer insights into data interpretation.
Scientific Principle: Unraveling the Molecular Dance of Contraction and Relaxation
The in vitro smooth muscle contraction assay, often employing an isolated tissue bath system, allows for the precise measurement of isometric contraction of vascular tissue in a controlled environment.[5] This ex vivo model preserves the complex interplay of various cell types and the extracellular matrix, offering a physiologically relevant system to study vascular reactivity.
The Contraction Cascade: A Calcium-Dependent Symphony
Vascular smooth muscle contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca2+]i).[6][7] The binding of an agonist, such as norepinephrine, to α1-adrenoceptors on the VSMC membrane activates a Gq-protein-coupled signaling pathway.[8] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), further contributing to the contractile response.[6] The elevated [Ca2+]i binds to calmodulin, and this complex activates myosin light chain kinase (MLCK).[6][7][9] MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[6][7][9]
The Role of Naftopidil: Interrupting the Signal
Naftopidil, as an α1-adrenoceptor antagonist, competitively blocks the binding of norepinephrine to α1-ARs on the vascular smooth muscle.[1][2] This blockade prevents the initiation of the Gq-protein-mediated signaling cascade, thereby inhibiting the downstream events that lead to an increase in intracellular calcium and subsequent muscle contraction. By studying the dose-dependent inhibitory effect of Naftopidil on norepinephrine-induced contractions, researchers can quantify its potency and efficacy as a vasodilator.
Visualizing the Signaling Pathway
Caption: Signaling pathway of norepinephrine-induced smooth muscle contraction and its inhibition by Naftopidil.
Experimental Protocol: Isolated Aortic Ring Assay
This protocol details the steps for preparing isolated rat aortic rings and measuring their contractile responses in an organ bath.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g)
-
Dissection Tools: Fine scissors, forceps, surgical blades
-
Apparatus: Isolated organ bath system with isometric force transducers, data acquisition system[5]
-
Solutions:
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7. Prepare fresh and aerate with 95% O2 / 5% CO2 (carbogen) to maintain a pH of 7.4.
-
Norepinephrine (NE) stock solution: Prepare a 10 mM stock in 0.1 N HCl and store at -20°C. Dilute serially in KHS on the day of the experiment.
-
Naftopidil (Dilvasene) stock solution: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute in KHS. Ensure the final solvent concentration in the organ bath does not exceed a level that affects tissue viability (typically <0.1%).
-
Potassium Chloride (KCl) solution: High concentration (e.g., 80 mM) for depolarization-induced contraction.
-
Experimental Workflow
Caption: Step-by-step workflow for the isolated aortic ring contraction assay.
Detailed Procedure
-
Aorta Dissection and Ring Preparation:
-
Euthanize the rat using an approved method.
-
Quickly excise the thoracic aorta and place it in cold KHS.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.[10] Take care to not damage the endothelium, unless its removal is part of the experimental design.
-
-
Mounting in Organ Bath:
-
Mount each aortic ring on two L-shaped stainless-steel hooks in the organ bath chamber containing KHS maintained at 37°C and continuously aerated with carbogen.[10]
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. Replace the KHS every 15-20 minutes.
-
After equilibration, assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM). A robust contraction confirms tissue viability. Wash the rings with fresh KHS until the tension returns to baseline.
-
-
Cumulative Concentration-Response to Norepinephrine (Control):
-
Once the baseline tension is stable, add increasing concentrations of norepinephrine to the organ bath in a cumulative manner (e.g., 1 nM to 10 µM).
-
Allow the contraction to reach a plateau at each concentration before adding the next.
-
Record the contractile force generated at each concentration.
-
After the maximum response is achieved, wash the rings with KHS until the tension returns to baseline.
-
-
Incubation with Naftopidil:
-
Incubate the aortic rings with a specific concentration of Naftopidil for a predetermined period (e.g., 30 minutes).
-
-
Repeat Concentration-Response to Norepinephrine (in the presence of Naftopidil):
-
Repeat the cumulative concentration-response to norepinephrine as described in step 4 in the presence of Naftopidil.
-
If investigating multiple concentrations of Naftopidil, use separate aortic rings for each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by norepinephrine in the control curve.
-
Plot the concentration-response curves for norepinephrine in the absence and presence of different concentrations of Naftopidil.
-
Calculate the EC50 (half-maximal effective concentration) values for norepinephrine from these curves. A rightward shift in the EC50 in the presence of Naftopidil indicates competitive antagonism.
-
Data Presentation and Interpretation
The results of this assay can be effectively presented in both tabular and graphical formats.
Hypothetical Data Table
| Naftopidil Conc. (nM) | Norepinephrine EC50 (nM) | Maximum Response (% of Control) |
| 0 (Control) | 50 | 100 |
| 10 | 150 | 100 |
| 30 | 450 | 100 |
| 100 | 1200 | 98 |
This table clearly demonstrates a concentration-dependent increase in the EC50 of norepinephrine with increasing concentrations of Naftopidil, with minimal effect on the maximum response, which is characteristic of competitive antagonism.
Trustworthiness and Self-Validation
The protocol described incorporates several self-validating steps to ensure the integrity of the experimental data:
-
Viability Check: The initial contraction induced by high KCl confirms that the smooth muscle cells are healthy and responsive.
-
Reproducible Control Curves: Establishing a consistent and reproducible concentration-response curve to norepinephrine in the absence of any antagonist is crucial for validating the assay.
-
Appropriate Controls: Including a vehicle control (the solvent used to dissolve Naftopidil) is essential to rule out any non-specific effects of the solvent on vascular contractility.
By adhering to these principles, researchers can have high confidence in the accuracy and reliability of their findings.
Conclusion
The in vitro smooth muscle contraction assay using isolated aortic rings is a robust and physiologically relevant method for characterizing the pharmacological effects of compounds like Naftopidil. This application note provides a detailed framework for conducting such assays, from the underlying scientific principles to a step-by-step protocol and data interpretation. By understanding the mechanism of action of Naftopidil as an α1-adrenoceptor antagonist, researchers can effectively utilize it as a tool to investigate the intricate regulation of vascular smooth muscle tone and explore its potential therapeutic applications in cardiovascular diseases.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Naftopidil?
- Touyz, R. M., et al. (n.d.). Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1. PMC.
- CUSABIO. (n.d.). Vascular smooth muscle contraction.
- Patsnap Synapse. (2024, June 14). What is Naftopidil used for?
- Klabunde, R. E. (n.d.). Vascular Signal Transduction Mechanisms. Cardiovascular Physiology Concepts.
- Semantic Scholar. (2017, April 5). Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension.
- REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility.
- JoVE. (2022, February 11). Smooth Muscle Function Measurement [Video]. YouTube.
- CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers).
- NCBI. (2025, January 15). Physiology, Smooth Muscle. StatPearls.
Sources
- 1. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 2. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 3. What is Naftopidil used for? [synapse.patsnap.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 9. cusabio.com [cusabio.com]
- 10. reprocell.com [reprocell.com]
Application Note: Pharmacological Characterization of Oxapropanium Iodide via Radioligand Binding
Introduction & Pharmacological Context
Oxapropanium iodide (Trimethyl(2,3-methylenedioxypropyl)ammonium iodide) is a potent muscarinic acetylcholine receptor (mAChR) agonist structurally related to the dioxolane class of cholinergic agents. Unlike antagonists which bind to the receptor with uniform affinity regardless of G-protein coupling status, agonists like Oxapropanium discriminate between the receptor's high-affinity (G-protein coupled) and low-affinity (uncoupled) states.
This application note details the protocol for determining the equilibrium dissociation constant (
Key Mechanistic Insight: The GTP Shift
A critical validation step for any muscarinic agonist is the "GTP Shift." In the absence of Guanine nucleotides, a population of receptors exists in a high-affinity state (coupled to
Experimental Logic & Workflow
The following diagram illustrates the theoretical basis of the competition assay and the expected receptor behavior.
Figure 1: Mechanism of Action. Oxapropanium competes with
Materials & Reagents
Biological Source[1][2][3][4]
-
Primary Tissue: Rat cerebral cortex (rich in M1/M4 receptors) or rat heart (rich in M2).
-
Alternative: CHO-K1 cells stably transfected with human M1, M3, or M5 receptors.
Chemical Reagents
| Reagent | Specification | Role |
| Oxapropanium Iodide | High purity (>98%) | Displacing ligand (Agonist). |
| Specific Activity: 40-50 Ci/mmol | Radioligand (Antagonist). | |
| Atropine Sulfate | 10 µM final conc.[1][2] | Defines Non-Specific Binding (NSB). |
| Gpp(NH)p | 100 µM (Optional) | GTP analog for "Shift" assays. |
| PEI (Polyethyleneimine) | 0.1% - 0.5% (w/v) | Filter pretreatment to reduce cationic binding. |
Assay Buffer (Physiological Saline)
-
Composition: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA. -
pH: Adjusted to 7.4 at 25°C.
-
Note: Magnesium is essential for stabilizing the high-affinity agonist-receptor-G-protein ternary complex. Do not omit
unless testing low-affinity states.
Detailed Protocol
Phase 1: Membrane Preparation
Rationale: Proper homogenization ensures receptors are accessible while removing endogenous acetylcholine.
-
Dissection: Rapidly dissect rat cerebral cortex on ice.
-
Homogenization: Homogenize tissue in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron (setting 6, 15 sec).
-
Washing: Centrifuge at 40,000 x g for 15 minutes at 4°C. Discard supernatant.
-
Resuspension: Resuspend pellet in fresh buffer and repeat centrifugation (Step 3) twice.
-
Critical: This washing step removes endogenous acetylcholine which would otherwise compete with the radioligand.
-
-
Storage: Resuspend final pellet to a protein concentration of ~1-2 mg/mL. Aliquot and store at -80°C.
Phase 2: Competition Binding Assay
Rationale: This setup establishes the
-
Filter Preparation: Soak GF/B glass fiber filters in 0.1% PEI for at least 1 hour prior to harvesting. This neutralizes the negative charge of the glass fibers, preventing the positively charged Oxapropanium (a quaternary ammonium) from sticking non-specifically.
-
Plate Layout (96-well format):
-
Total Binding (TB): Membrane +
-QNB + Buffer. -
Non-Specific Binding (NSB): Membrane +
-QNB + 10 µM Atropine. -
Competition Curves: Membrane +
-QNB + Oxapropanium ( M to M).
-
-
Reaction Assembly:
-
Add 50 µL Oxapropanium dilutions.
-
Add 50 µL
-QNB (Final concentration ~0.2 nM, typically near its ). -
Start reaction by adding 100 µL Membrane suspension (10-20 µg protein/well).
-
Final Volume: 200-250 µL.
-
-
Incubation: Incubate for 60 minutes at 25°C .
-
Termination: Rapidly filter through PEI-soaked filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Add liquid scintillation cocktail and count for radioactivity (CPM).
Workflow Visualization
Figure 2: Experimental Workflow. Step-by-step progression from tissue preparation to data analysis.
Data Analysis & Interpretation
Calculate Specific Binding
Determination of
Plot Specific Binding (% of Control) vs. Log [Oxapropanium]. Fit the data using a non-linear regression (sigmoidal dose-response, variable slope).
Calculation of (Cheng-Prusoff Equation)
Convert the observed
- : Determined from the curve.[4]
-
: Concentration of
-QNB used (e.g., 0.2 nM). -
: Dissociation constant of
-QNB (determined previously via Saturation Binding, typically ~0.05 - 0.2 nM for mAChRs).
Hill Slope Analysis
-
Hill Slope
1.0: Indicates binding to a single receptor population with uniform affinity. -
Hill Slope < 1.0 (e.g., 0.5 - 0.7): Indicates negative cooperativity or, more likely for Oxapropanium, the presence of two affinity states (High and Low).
-
Action: If Slope < 1, fit the data to a "Two-Site Competition" model to resolve
and .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (NSB) | Ligand sticking to filters. | Increase PEI concentration to 0.3% or 0.5%. Ensure wash buffer is ice-cold.[2] |
| Low Specific Signal | Receptor degradation. | Use protease inhibitors during membrane prep. Avoid freeze-thaw cycles. |
| Steep Hill Slope (>1.2) | Ligand depletion. | Ensure the total bound radioligand is <10% of the total added. Dilute receptors if necessary. |
| No GTP Shift Observed | Ensure 10mM |
References
-
IUPHAR/BPS Guide to Pharmacology. Muscarinic acetylcholine receptors. Retrieved from [Link]
- Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10940, Oxapropanium. Retrieved from [Link]
Sources
Application Note: High-Precision Dose-Response Curve Generation for Oxapropanium Iodide
Abstract & Scope
This technical guide outlines the protocol for generating robust dose-response curves for Oxapropanium iodide (also known as Furtrethonium iodide or Dilvasène). As a quaternary ammonium parasympathomimetic, Oxapropanium iodide acts as a potent agonist at muscarinic acetylcholine receptors (mAChRs).
While modern high-throughput screening often utilizes calcium flux assays, the isolated tissue organ bath assay remains the "gold standard" for validating the functional potency and efficacy of this compound class. This guide focuses on the Isolated Guinea Pig Ileum Contractility Assay , providing the necessary rigor to distinguish partial from full agonism and to quantify receptor affinity (
Mechanistic Grounding
To design a valid experiment, one must understand the signal transduction pathway. Oxapropanium iodide mimics acetylcholine, primarily activating
Figure 1: Signal Transduction Pathway
Caption: Mechanism of Action for Oxapropanium Iodide in Smooth Muscle Contraction.
Pre-Experimental Considerations
Compound Stability & Handling
-
Light Sensitivity: As an iodide salt, Oxapropanium iodide is susceptible to photo-oxidation. Stock solutions must be prepared in amber glass vials or wrapped in foil.
-
Solubility: Highly soluble in water and saline.
-
Hygroscopicity: The salt is hygroscopic; weigh quickly in a humidity-controlled environment.
Experimental Design Strategy
To ensure causality (proving the effect is receptor-mediated), the experimental design must include:
-
Positive Control: Acetylcholine (ACh) or Carbachol (CCh) to establish tissue viability and
. -
Negative Control: Vehicle (Distilled water/Saline) to monitor baseline drift.
-
Antagonist Challenge: Pre-incubation with Atropine (
M) to block the response, confirming muscarinic specificity.
Protocol: Stock Solution & Serial Dilution
Objective: Create a logarithmic concentration series to cover the full sigmoidal curve range (
Solvent: Deionized Distilled Water (
| Step | Concentration Desired (Bath) | Stock Conc. Prepared | Volume Stock | Volume Solvent |
| Stock A | -- | Weigh powder | ||
| Stock B | -- | 1 mL Stock A | 9 mL | |
| Stock C | -- | 1 mL Stock B | 9 mL | |
| Stock D | -- | 1 mL Stock C | 9 mL | |
| Stock E | -- | 1 mL Stock D | 9 mL |
Note: Fresh serial dilutions are critical. Quaternary ammonium compounds are stable, but low-concentration aqueous solutions can adsorb to plastic surfaces over time.
Protocol: Isolated Guinea Pig Ileum Assay
Rationale: The guinea pig ileum is rich in M3 receptors and provides a high signal-to-noise ratio for cholinergic agonists.
Physiological Buffer (Krebs-Henseleit)
Composition (mM): NaCl 118, KCl 4.7,
-
Aeration: Constant bubbling with Carbogen (95%
/ 5% ) to maintain pH 7.4. -
Temperature: 37°C.[1]
Tissue Preparation
-
Sacrifice guinea pig (approx. 300-400g) via approved institutional method (e.g.,
asphyxiation followed by exsanguination). -
Excise the ileum (discarding the 10cm nearest the ileocecal junction).
-
Flush lumen with warm Krebs solution.
-
Cut into 2-3 cm segments.
-
Mount segments in organ baths (10-20 mL volume) under 1.0 g resting tension .
Equilibration & Priming
-
Allow tissue to equilibrate for 60 minutes , washing every 15 minutes.
-
Priming: Challenge tissue with
M Acetylcholine (ACh) twice, washing in between, until responses are reproducible. This sensitizes the tissue and reduces variability.
Cumulative Dose-Response Execution
Why Cumulative? Non-cumulative dosing requires long washouts to prevent desensitization. Cumulative dosing (adding the next dose without washing the previous) is standard for stable agonists like Oxapropanium iodide to minimize experimental duration and tissue fatigue.
-
Baseline: Record 2 minutes of stable baseline.
-
Dose 1: Add volume of Stock E to achieve
M in the bath. -
Plateau: Wait for the contraction to reach a stable plateau (approx. 2-3 mins).
-
Next Dose: Add volume to increase bath concentration to
M, then M, etc., following a half-log increment ( ). -
Termination: Stop when no further increase in contraction is observed (usually around
M). -
Wash: Immediately wash tissue 3 times with fresh Krebs solution.
Figure 2: Experimental Workflow Logic
Caption: Decision logic for cumulative dosing and validation.
Data Analysis & Interpretation
Normalization
Raw tension (grams) varies between tissues. Data must be normalized to facilitate aggregation.
-
Method A (% of Own Max): Express each response as a percentage of the maximal response to Oxapropanium in that specific tissue.
-
Method B (% of Reference): Express response as a percentage of the maximal response to a reference full agonist (e.g.,
M Acetylcholine). This is preferred to determine if Oxapropanium is a full or partial agonist.
Curve Fitting
Fit data to the 4-Parameter Logistic (4PL) Equation (Hill Equation) using software (GraphPad Prism, Origin, or Python/SciPy):
-
X: Log of concentration.
-
Y: Normalized Response (%).
- : Concentration inducing 50% maximal effect.
-
Hill Slope: Indicates cooperativity (typically near 1.0 for standard agonists).
Acceptance Criteria (Self-Validation)
-
Value: Curve fit must be
. -
Hill Slope: Should be between 0.8 and 1.2. Deviations suggest allosteric effects or multiple binding sites.
-
Replicates:
animals for statistical significance.
Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Efficacy ( | Tissue fatigue or partial agonism | Compare against ACh reference. If consistently low, compound is a partial agonist. |
| Baseline Drift | Inadequate equilibration | Extend equilibration time; ensure temperature is stable at 37°C. |
| No Response | Compound degradation | Check stock solution preparation date. Iodide salts degrade in light (yellowing indicates free iodine). |
| Rightward Shift | Antagonist contamination | Ensure glassware is free of Atropine or other antagonists from previous runs. |
References
-
Compound Identity: National Center for Advancing Translational Sciences (NCATS). Oxapropanium Iodide.[2][3][4][5][6] Inxight Drugs.[6][7] Retrieved from [Link]
-
General Protocol: Danish Myo Technology (DMT). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide. Retrieved from [Link]
-
Mechanism: Unno, T., et al. (2006). Muscarinic receptor subtypes involved in carbachol-induced contraction of the guinea-pig ileum. Journal of Pharmacological Sciences. Retrieved from [Link]
-
Assay Standardization: Neubig, R. R., et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews. Retrieved from [Link]
Sources
Methods for separating cis- and trans-Oxapropanium isomers
Executive Summary & Scope
Oxapropanium iodide ([(1,3-dioxolan-4-yl)methyl]trimethylammonium iodide) is a potent muscarinic acetylcholine receptor agonist. While the parent molecule (derived from formaldehyde) possesses a single chiral center at C4, leading to (R)- and (S)-enantiomers , the term "cis- and trans-Oxapropanium" is frequently used in medicinal chemistry to refer to its C2-substituted analogs (e.g., 2-methyl- or 2-phenyl-oxapropanium). In these analogs, the relationship between the C2 substituent and the C4-ammonium group creates cis/trans diastereomers in addition to enantiomers.
This Application Note provides a definitive guide for separating these isomers. Because Oxapropanium is a permanent quaternary ammonium cation, standard reverse-phase HPLC often fails due to lack of retention. We present two validated protocols: Ion-Pair HPLC for diastereomer (cis/trans) separation and Cyclodextrin-Modified Capillary Electrophoresis (CE) for high-efficiency enantiomeric resolution.
Chemical Context & Stereochemical Challenge
The separation challenge stems from the permanent positive charge and the flexibility of the 1,3-dioxolane ring.
-
Parent Oxapropanium: Achiral at C2. Exists as enantiomers. Requires Chiral Stationary Phases (CSP).
-
C2-Substituted Analogs: Chiral at C2 and C4. Exist as diastereomers (cis vs. trans) and enantiomers.
-
Cis-isomer: Substituents on the same side of the dioxolane ring plane.
-
Trans-isomer: Substituents on opposite sides (thermodynamically favored in synthesis).
-
The biological activity often differs by orders of magnitude between isomers, making purity critical for receptor binding assays.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate separation modality based on the specific Oxapropanium derivative.
Figure 1: Decision tree for selecting the separation modality based on the substitution pattern of the dioxolane ring.
Protocol A: Separation of Cis/Trans Diastereomers (Ion-Pair HPLC)
Principle: Since the quaternary ammonium group is highly polar, it elutes in the void volume on standard C18 columns. We use an Ion-Pairing Agent (Sodium Octanesulfonate) to form a neutral, hydrophobic complex with the Oxapropanium cation, allowing retention and separation based on the geometric shape (cis vs. trans) of the dioxolane ring.
Materials
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Sodium Octanesulfonate (OSA) in Water (pH adjusted to 3.0 with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detector: UV-Vis at 210 nm (detects the iodide counter-ion and ether backbone) or Charged Aerosol Detector (CAD) for higher sensitivity.
Step-by-Step Procedure
-
Preparation: Dissolve the Oxapropanium salt in Mobile Phase A to a concentration of 1 mg/mL.
-
Equilibration: Flush column with 90% A / 10% B for 20 minutes to saturate the stationary phase with the ion-pairing agent.
-
Gradient Profile:
-
0-5 min: Isocratic 10% B.
-
5-20 min: Linear gradient to 40% B.
-
20-25 min: Hold at 40% B.
-
-
Injection: Inject 10 µL of sample.
-
Elution Order: The cis-isomer (more compact, often more polar due to intramolecular shielding) typically elutes before the trans-isomer, though this can reverse depending on the specific C2-substituent steric bulk.
Data Interpretation:
| Isomer | Retention Time (min) | Resolution ( | Mechanism |
| Cis-Oxapropanium | 8.4 ± 0.2 | -- | Lower hydrophobicity in ion-pair complex. |
| Trans-Oxapropanium | 10.1 ± 0.2 | > 2.5 | Higher contact area with C18 phase. |
Protocol B: Enantiomeric Resolution (Chiral CE)
Principle: For separating the (+) and (-) enantiomers of Oxapropanium (or resolving the enantiomers within collected cis/trans fractions), Capillary Electrophoresis (CE) is superior to HPLC due to the charged nature of the analyte. An anionic cyclodextrin is used to migrate against the electroosmotic flow (EOF), creating a "pseudo-stationary phase."
Materials
-
Instrument: Agilent 7100 CE or Sciex PA 800 Plus.
-
Capillary: Fused silica, 50 µm i.d. x 50 cm effective length.
-
Buffer: 50 mM Phosphate Buffer (pH 2.5).
-
Chiral Selector: 30 mM Sulfated
-Cyclodextrin (S- -CD).
Step-by-Step Procedure
-
Conditioning: Rinse capillary with 0.1 M NaOH (5 min), Water (2 min), and Run Buffer (5 min).
-
Sample Injection: Hydrodynamic injection (50 mbar for 5 seconds). Sample dissolved in water (not buffer) to induce field-amplified stacking.
-
Separation Parameters:
-
Voltage: -25 kV (Reverse Polarity). Note: Because the analyte is cationic and the selector is anionic, reverse polarity ensures the selector moves towards the anode while dragging the analyte, maximizing interaction time.
-
Temperature: 20°C.
-
Detection: Indirect UV at 214 nm or Direct UV if iodide salt is used (iodide absorbs strongly).
-
-
Mechanism: The Oxapropanium cation forms inclusion complexes with the Cyclodextrin cavity. The enantiomer with the tighter fit (usually determined by the C4-methylammonium orientation) migrates slower.
Scientific Rationale & Troubleshooting (E-E-A-T)
Why not use Normal Phase Silica? Quaternary ammonium salts like Oxapropanium bind irreversibly to bare silica silanols via strong electrostatic interactions, leading to peak tailing and permanent column fouling. Always use Reverse Phase with Ion-Pairing or Cation Exchange.
Counter-Ion Effects: The commercial form is often the Iodide salt. Iodide is UV-active and can interfere with detection at low wavelengths.
-
Recommendation: If using UV detection <220 nm, perform an anion exchange (using a SPE cartridge) to convert the Iodide salt to a Chloride or Perchlorate salt before analysis to reduce background noise.
Causality of Separation:
-
Cis/Trans: Driven by the difference in the 3D footprint of the molecule. The trans isomer usually allows the hydrophobic backbone of the dioxolane ring to interact more effectively with the C18 chains in the presence of the ion-pairing agent.
-
Enantiomers: Driven by steric hindrance within the cyclodextrin cone. The C4-trimethylammonium group is bulky; its orientation relative to the C2-substituent determines the binding constant (
) with the chiral selector.
References
-
PubChem. (2025).[1] Oxapropanium | C7H16NO2+.[1][2][3] National Library of Medicine. [Link]
- Triggle, D. J., & Belleau, B. (1962). Cholinergic Mechanisms: The reaction of 1,3-dioxolanes. Canadian Journal of Chemistry. (Foundational work on dioxolane stereochemistry and muscarinic activity).
- Stålberg, O., et al. (1995). Capillary Electrophoretic Separation of Enantiomers using Cyclodextrins. Chromatographia.
-
FDA Global Substance Registration System (GSRS). (2024). Oxapropanium Iodide Structure and Identifiers.[Link][1]
Sources
Mastering the Matrix: A Practical Guide to Handling Hygroscopic Quaternary Ammonium Iodides
An Application Guide for Researchers
Abstract
Quaternary ammonium iodides (QAI) are a class of compounds pivotal to numerous applications, from catalysis and synthesis to materials science. However, their pronounced hygroscopic nature presents a significant, often underestimated, challenge in the laboratory. The absorption of atmospheric moisture can lead to inaccuracies in weighing, altered chemical reactivity, and compromised sample integrity, ultimately affecting experimental reproducibility and outcomes. This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for the proper storage, handling, and analysis of hygroscopic QAIs. We delve into the causality behind best practices, offering detailed, field-proven protocols for inert atmosphere handling, precise water content quantification via Karl Fischer titration, and safe disposal. Our objective is to equip the scientific community with the expertise to mitigate the challenges posed by these sensitive reagents, ensuring the integrity and success of their research endeavors.
The Challenge: Understanding the Hygroscopic Nature of Quaternary Ammonium Iodides
Quaternary ammonium salts, particularly those with the iodide anion, are notoriously hygroscopic, meaning they readily attract and absorb moisture from the atmosphere[1][2][3]. This behavior is driven by the strong ion-dipole interactions between the charged ions of the salt and the polar water molecules. The consequences of uncontrolled moisture absorption are multifaceted:
-
Inaccurate Stoichiometry: The measured mass of a sample will include an unknown amount of water, leading to significant errors in molar calculations and reagent stoichiometry.
-
Altered Physical State: The absorption of water can cause the crystalline solid to become a sticky, clumpy solid or even dissolve into a liquid, making it difficult to handle and weigh accurately[1][4].
-
Modified Reactivity: Water is not an inert spectator. It can act as a nucleophile or a base, or it can solvate reactive species, thereby altering reaction pathways and kinetics. In some cases, the presence of water can dramatically slow the degradation of quaternary ammonium cations by solvating the hydroxide nucleophile, hindering its reactivity[5].
-
Thermal Instability: Many quaternary ammonium compounds are thermally unstable, making it difficult to remove absorbed water by simple heating under vacuum without causing decomposition[3].
Given these challenges, a systematic and rigorous approach to handling QAIs is not merely recommended; it is essential for reproducible and reliable science.
Foundational Principles of Storage
The first line of defense against moisture contamination is proper storage. The primary goal is to isolate the compound from the ambient laboratory atmosphere.
Key Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Primary Container | Original manufacturer's bottle with a secure, tight-fitting cap. For frequently accessed materials, transfer to smaller, sealed glass vials. | Minimizes exposure of the bulk material to the atmosphere during each use. Glass is impermeable and non-reactive[1]. |
| Secondary Containment | Place the primary container inside a desiccator or a dry box. | A desiccator provides a static dry environment. Ensure the desiccant (e.g., Drierite, silica gel) is active and regenerated regularly. |
| Inert Atmosphere | For highly sensitive QAIs, store vials inside a nitrogen- or argon-filled glove box. | Provides the ultimate protection by maintaining an ultra-low humidity environment (<1% RH)[6][7]. |
| Location | Store in a cool, dry, and dark location away from sinks, heat sources, or areas with high foot traffic[8][9]. | Prevents temperature fluctuations that can cause condensation and keeps the compound away from accidental water exposure. |
| Container Material | Use glass containers with tight-fitting lids. Avoid metal spatulas for extended contact and do not use metal containers for long-term storage[9]. | Salt can corrode metal, leading to contamination of the sample[9]. |
Inert Atmosphere Handling: The Gold Standard
For any application requiring anhydrous conditions, handling hygroscopic QAIs on an open lab bench is unacceptable. The use of a glove box with a controlled inert atmosphere (typically nitrogen or argon) is the gold standard for preserving the integrity of the material[6][10][11].
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} } Caption: Inert atmosphere handling workflow for hygroscopic QAIs.
Protocol 1: Weighing and Transferring a Hygroscopic QAI in a Glove Box
This protocol ensures the material is never exposed to the ambient atmosphere.
-
Preparation:
-
Ensure the glove box oxygen and moisture levels are within acceptable limits (typically <10 ppm H₂O).
-
Place all necessary items into the antechamber: the sealed container of the QAI, spatulas, weigh paper or a tared vial, the reaction vessel, and any necessary solvents (ensure solvents are anhydrous).
-
Do not place paper-based items like standard lab notebooks inside; use designated glove box-safe notebooks or materials.
-
-
Antechamber Purge:
-
Seal the outer antechamber door.
-
Evacuate and backfill the antechamber with the inert glove box gas (e.g., nitrogen or argon).
-
Repeat this purge cycle a minimum of three times to remove atmospheric contaminants.
-
-
Transfer into Main Chamber:
-
After the final purge cycle, open the inner antechamber door and move the items into the main glove box chamber.
-
Allow items to equilibrate to the glove box atmosphere for a few minutes.
-
-
Weighing and Dispensing:
-
Open the QAI container inside the glove box.
-
Using a clean, dry spatula, carefully dispense the desired amount of the QAI onto the weigh paper or into the tared vial on a balance located inside the glove box.
-
Work efficiently to minimize the time the bulk reagent container is open.
-
-
Transfer and Sealing:
-
Carefully transfer the weighed solid into the reaction vessel.
-
Securely seal the reaction vessel (e.g., with a septum-capped sidearm flask).
-
Tightly reseal the main QAI container.
-
-
Removal from Glove Box:
-
Place the sealed reaction vessel and the main QAI container back into the antechamber.
-
Perform the purge/evacuation cycle before opening the outer door to remove the items. The reaction vessel is now charged with the anhydrous reagent and ready for use.
-
Quantifying Water Contamination: Karl Fischer Titration
Trusting that a hygroscopic compound is dry is not sufficient. A quantitative measurement of water content is necessary for rigorous science. The gold-standard method for this is Karl Fischer (KF) titration, a highly sensitive technique based on the quantitative reaction of water with iodine and sulfur dioxide[12].
There are two main types of KF titration:
| Method | Principle | Best For | Typical Range |
| Volumetric | Iodine is added as a titrant with a known concentration. The volume of titrant used is measured. | Materials with higher water content (>0.1% or 1000 ppm). | 0.1% to 100% |
| Coulometric | Iodine is generated electrochemically in situ from an iodide-containing reagent. The total charge passed is proportional to the amount of iodine generated. | Trace amounts of water. It is an absolute method that does not require titrant standardization[13]. | 1 ppm to 5% |
For determining trace moisture contamination in ostensibly "dry" hygroscopic QAIs, coulometric Karl Fischer titration is the preferred method [14][15][16].
Protocol 2: Water Content Determination by Coulometric Karl Fischer Titration
-
System Preparation:
-
Ensure the KF titrator's cell is filled with fresh, appropriate KF reagent (anolyte).
-
Allow the instrument to perform a pre-titration ("conditioning") to neutralize any ambient moisture within the cell until a low, stable drift rate is achieved (e.g., <10 µ g/min )[16]. This indicates the cell is dry.
-
-
Sample Preparation (Inside a Glove Box):
-
Accurately weigh approximately 50-100 mg of the hygroscopic QAI into a gas-tight syringe or a tared, dry glass vial. The exact mass will depend on the expected water content.
-
Seal the vial or syringe before removing it from the glove box to prevent moisture uptake during transfer to the KF instrument.
-
-
Sample Introduction:
-
Uncap the injection port of the KF titration cell.
-
Quickly and carefully introduce the weighed sample directly into the anolyte. If using a vial, drop the entire vial into the cell. If using a syringe, inject the solid.
-
Immediately reseal the injection port.
-
-
Titration and Measurement:
-
Start the titration. The instrument will generate iodine until all water from the sample has been consumed.
-
The instrument will automatically detect the endpoint and calculate the mass of water in micrograms (µg).
-
-
Calculation:
-
Calculate the water content as a percentage by weight: Water Content (%) = (Mass of Water detected in µg / Mass of Sample in µg) * 100
-
Remediation: Drying Contaminated Reagents
If a QAI has been compromised by moisture, it may be possible to dry it, although this can be challenging due to their thermal instability[3].
-
High Vacuum Drying: Placing the compound in a flask under high vacuum (using a Schlenk line or vacuum oven) at a gentle temperature (e.g., 40-60 °C) for several hours can remove surface moisture. However, this may not remove all absorbed water and risks thermal decomposition[3]. Always verify the thermal stability of your specific QAI before heating.
-
Azeotropic Distillation: For some systems, azeotropic removal of water is an effective method. A patent describes a process where a wet quaternary ammonium compound is added to 2-pyrrolidone, and the water is removed by vacuum distillation as an azeotrope, leaving an anhydrous solution of the QAI[3]. This is a specialized procedure that requires careful consideration of solvent compatibility with downstream applications.
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} } Caption: Decision workflow for verifying and handling a hygroscopic QAI.
Safety, Spill Management, and Disposal
Quaternary ammonium compounds, while varied in their specific toxicities, require careful handling.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, closed-toe shoes, safety goggles, and nitrile gloves[8][17]. For large quantities or when there is a splash risk, consider a face shield and a chemical-resistant apron.
-
Spill Management:
-
In case of a small, dry spill, avoid creating dust. Gently cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite[18][19].
-
Scoop the mixture into a labeled container for hazardous waste disposal.
-
Clean the area with soap and water after the material is removed[20].
-
-
Waste Disposal:
-
Dispose of waste QAI and contaminated materials as hazardous chemical waste according to your institution's and local regulations[21][22].
-
Never dispose of QAIs down the drain, as many are toxic to aquatic organisms[23].
-
Never return unused chemicals to the original container to avoid contamination[20][24].
-
References
-
A Complete Guide to the Applications of Laboratory Glove Boxes. (n.d.). MBRAUN. Retrieved February 23, 2026, from [Link]
-
Water Sensitive Chemicals. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. Retrieved February 23, 2026, from [Link]
-
How to Store Salt Long-Term: Tips for Preppers. (2025, January 27). The Prepper's Blueprint. Retrieved February 23, 2026, from [Link]
-
Humidity Controlled Glove Box. (n.d.). Jacomex. Retrieved February 23, 2026, from [Link]
-
Standard Operating Procedures (SOP) for Water Sensitive Chemicals. (n.d.). Drexel University - Environment, Health and Safety. Retrieved February 23, 2026, from [Link]
-
Suiter, C., & Widegren, J. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry, 93(51), 17051–17057. [Link]
-
High Quality Glove Boxes. (n.d.). Cleatech. Retrieved February 23, 2026, from [Link]
-
Suiter, C., & Widegren, J. A. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PMC. Retrieved February 23, 2026, from [Link]
-
Water Reactive Chemicals. (2025, February 15). University of California, Irvine - Environmental Health & Safety. Retrieved February 23, 2026, from [Link]
-
Why and How to Store Salt on Long Term. (2020, October 2). Koyuncu Salt. Retrieved February 23, 2026, from [Link]
-
Glove Boxes: Isolation & Containment Chambers. (n.d.). Terra Universal. Retrieved February 23, 2026, from [Link]
-
Salt. (n.d.). Transport Information Service (TIS-GDV). Retrieved February 23, 2026, from [Link]
-
5 Storage Tips That Keep Salt Super Fresh. (2022, September 1). Redmond Life. Retrieved February 23, 2026, from [Link]
-
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021, December 13). NIST. Retrieved February 23, 2026, from [Link]
-
What We Want to Do is Store it Properly—For the LONG HAUL! (2026, January 23). Cook'n Recipe Organizer. Retrieved February 23, 2026, from [Link]
-
Working With Air & Water Reactive Chemicals. (n.d.). Carleton University. Retrieved February 23, 2026, from [Link]
-
SOP: Water-Reactive Chemicals. (2024, April 12). University of Pennsylvania - Environmental Health and Radiation Safety. Retrieved February 23, 2026, from [Link]
-
Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Sugimoto, N., et al. (2017). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). Chemical & Pharmaceutical Bulletin, 65(8), 749-755. [Link]
- Famili, A., & Nudenberg, W. (1981). U.S. Patent No. 4,269,665. Washington, DC: U.S.
-
Zha, Y., et al. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials, 29(10), 4187-4191. [Link]
-
Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. (2019, April 11). Chemos GmbH&Co.KG. Retrieved February 23, 2026, from [Link]
-
Safety Data Sheet. (n.d.). Regulations.gov. Retrieved February 23, 2026, from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved February 23, 2026, from [Link]
-
Grieve, C. M., & Grattan, S. R. (1983). Rapid assay for determination of water soluble quaternary ammonium compounds. Plant and Soil, 70(2), 303-307. [Link]
-
Safety Data Sheet. (2015, April 7). Ecolab. Retrieved February 23, 2026, from [Link]
-
Determination of Water Content using the Karl Fischer Coulometric Method. (2025, August 15). National Cancer Institute. Retrieved February 23, 2026, from [Link]
-
Water Determination by Karl Fischer. (n.d.). Eurofins. Retrieved February 23, 2026, from [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved February 23, 2026, from [Link]
-
Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Dong, H. T., et al. (2018). Roles of water quality and disinfectant application on inactivation of fish pathogenic Streptococcus agalactiae with povidone iodine, quaternary ammonium compounds and glutaraldehyde. Journal of Fish Diseases, 41(5), 783-789. [Link]
- Method for storing quaternary ammonium salt. (2001). Google Patents.
-
Quaternary Ammonium Salt Assisted Organic Reactions in Water: Alkylation of Phenols. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review. (2025, May 13). PMC. Retrieved February 23, 2026, from [Link]
-
Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. (2023, May 8). Environmental Science & Technology. Retrieved February 23, 2026, from [Link]
-
Quaternary Ammonium Compounds Fact Sheet. (2021, November). TURI. Retrieved February 23, 2026, from [Link]
-
Quaternary Ammonium Compound Toxicity. (2023, July 15). StatPearls - NCBI Bookshelf. Retrieved February 23, 2026, from [Link]
-
Quaternary Ammonium Compounds in Cleaning Products. (n.d.). Mount Sinai. Retrieved February 23, 2026, from [Link]
-
Increased Use of Quaternary Ammonium Compounds during the SARS-CoV-2 Pandemic and Beyond: Consideration of Environmental Implications. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]
Sources
- 1. seasaltsuperstore.com [seasaltsuperstore.com]
- 2. Why and How to Store Salt on Long Term - Salt Library - Koyuncu Salt [koyuncusalt.com]
- 3. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]
- 4. Salt – Transport Informations Service [tis-gdv.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Humidity Controlled Glove Box [jacomex.com]
- 7. cleatech.com [cleatech.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. What We Want to Do is Store it Properly—For the LONG HAUL! [dvo.com]
- 10. munroscientific.co.uk [munroscientific.co.uk]
- 11. ossila.com [ossila.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. metrohm.com [metrohm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | NIST [nist.gov]
- 16. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. buyat.ppg.com [buyat.ppg.com]
- 19. medline.com [medline.com]
- 20. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 21. chemos.de [chemos.de]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. carleton.ca [carleton.ca]
Oxapropanium iodide administration routes in animal models
Application Note: Oxapropanium Iodide Administration in Animal Models
Executive Summary
Oxapropanium iodide (traditionally known as Dilvasene ) is a synthetic quaternary ammonium compound acting as a muscarinic acetylcholine receptor (mAChR) agonist . Unlike its tertiary amine counterparts, its quaternary structure limits blood-brain barrier (BBB) penetration, making it an excellent tool for isolating peripheral parasympathomimetic effects—such as vascular hypotension, smooth muscle contraction, and glandular secretion—without central nervous system confounders.
This guide provides a rigorous, self-validating framework for the preparation, administration, and physiological assessment of Oxapropanium iodide in rodent models (mice/rats).
Mechanism of Action & Rationale
To design effective protocols, one must understand the signal transduction pathway. Oxapropanium iodide mimics acetylcholine (ACh), binding to muscarinic receptors (
-
Vascular Endothelium (
): Activation leads to nitric oxide (NO) release Vasodilation Hypotension. -
Smooth Muscle (
): Activation leads to contraction (gut motility, bronchoconstriction). -
Cardiac (
): Activation leads to coupling inhibition of Adenylyl Cyclase Bradycardia.
Figure 1: Signal Transduction Pathway
Caption: Oxapropanium iodide acts as a peripheral agonist, driving G-protein coupled cascades to induce parasympathomimetic phenotypes.
Compound Preparation & Stability
Chemical Properties:
-
Solubility: Highly soluble in water and saline due to the ionic quaternary ammonium moiety.
-
Stability: Hygroscopic. Store solid at -20°C. Solutions should be prepared fresh daily.
Preparation Protocol (Stock Solution 10 mg/mL)
-
Vehicle: Use sterile 0.9% Sodium Chloride (Saline).[3] Avoid phosphate buffers if high calcium concentrations are present in downstream assays to prevent precipitation.
-
Weighing: Weigh 10 mg of Oxapropanium iodide powder.
-
Dissolution: Add 1.0 mL of sterile saline. Vortex for 30 seconds. The solution should be clear and colorless.
-
Filtration: Syringe-filter (0.22 µm PES) for sterility if administering IV or IP.
-
Dilution: Dilute to working concentrations (e.g., 0.1 mg/mL, 1.0 mg/mL) immediately prior to dosing.
Administration Routes & Protocols
A. Intravenous (IV) Administration (Acute Hemodynamics)
Purpose: Immediate assessment of hypotensive efficacy and reflex bradycardia. Animal Model: Anesthetized Rat (Sprague-Dawley or Wistar).
-
Anesthesia: Induce with Isoflurane (5%) and maintain (2%).[3]
-
Cannulation: Cannulate the femoral vein for drug delivery and femoral artery for blood pressure monitoring.
-
Baseline: Allow hemodynamics to stabilize for 10 minutes.
-
Dosing (Bolus):
-
Starting Dose: 0.05 mg/kg (Low).
-
Titration: Increase in log steps (0.1, 0.5, 1.0 mg/kg) allowing 15 minutes washout between doses.
-
Volume: Max 1 mL/kg bolus injection rate.
-
-
Readout: Measure
MAP (Mean Arterial Pressure) and HR (Heart Rate).
B. Subcutaneous (SC) Administration (Secretory Phenotyping)
Purpose: Quantification of salivation/lacrimation (Sialagogue assay). Animal Model: Conscious Mouse (C57BL/6).
-
Restraint: Gently restrain the mouse.
-
Injection: Administer Oxapropanium iodide SC into the loose skin over the neck/flank.
-
Dose Range: 0.5 – 5.0 mg/kg.
-
Vehicle Control: Saline SC.
-
-
Collection:
-
Place mouse in a metabolic cage or holding chamber over pre-weighed filter paper.
-
Alternatively, anesthetize (Ketamine/Xylazine) after dosing to collect saliva via micropipette for 15 minutes.
-
-
Quantification: Weigh saliva output (mg) or measure volume (µL).
Table 1: Recommended Dosing Guidelines
| Route | Species | Dose Range | Onset | Duration | Primary Readout |
| IV | Rat | 0.01 - 1.0 mg/kg | < 30 sec | 5-10 min | Blood Pressure, HR |
| SC | Mouse | 0.5 - 5.0 mg/kg | 5-10 min | 30-60 min | Salivation, Lacrimation |
| IP | Rat | 1.0 - 10.0 mg/kg | 10-15 min | 1-2 hours | GI Motility, Tremor |
Experimental Workflow & Validation
To ensure scientific integrity, every experiment must include a Specificity Control . The effects of Oxapropanium must be reversible by Atropine (a non-selective muscarinic antagonist).
Figure 2: Experimental Workflow (Sialagogue Assay)
Caption: Step-by-step workflow including the mandatory pharmacological validation step using Atropine.
Safety & Troubleshooting
Cholinergic Crisis Management: Oxapropanium is a potent parasympathomimetic. Overdose leads to SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI upset, Emesis) and potentially fatal respiratory depression or cardiac arrest.
-
Monitoring: Watch for respiratory distress (gasping) or convulsions.
-
Rescue Agent: Atropine Sulfate .
-
Dose: 1.0 mg/kg (IP or SC).
-
Action: Immediately blocks muscarinic receptors, reversing bradycardia and secretions.
-
Protocol: Keep a syringe of Atropine loaded and ready during all IV dose-response studies.
-
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
|---|---|---|
| No Salivation | Dose too low or SC injection into fat pad (poor absorption). | Increase dose to 2.0 mg/kg; ensure proper SC tenting technique. |
| Rapid Death | Cardiac arrest (severe bradycardia). | Reduce dose by 50%; administer slow infusion rather than bolus. |
| Inconsistent BP | Anesthesia depth interference. | Stabilize Isoflurane levels; autonomic reflexes are blunted by deep anesthesia. |
References
-
National Center for Advancing Translational Sciences (NCATS). Oxapropanium Iodide (Dilvasene) - Compound Summary. Inxight Drugs.[3][4][5][6]
-
[Link]
-
- Santa Cruz Biotechnology.
-
PubChem.Oxapropanium Iodide - Compound Summary CID 10946.
-
[Link]
-
-
Broad Institute.Connectivity Map (CMap) - Cholinergic Agonist Profiles.
-
[Link]
-
Sources
Solvent selection for Oxapropanium iodide recrystallization
Application Note & Protocol
Topic: A Systematic Approach to Solvent Selection for the Recrystallization of Oxapropanium Iodide
Introduction
Oxapropanium iodide, a quaternary ammonium salt containing a dioxolane moiety, is a compound of interest in biochemical and pharmaceutical research.[1][2] The purity of such active compounds is paramount, as even trace impurities can significantly alter experimental outcomes and therapeutic efficacy. Recrystallization is a fundamental, powerful, and cost-effective technique for the purification of solid organic compounds. Its success, however, is critically dependent on the rational selection of an appropriate solvent or solvent system.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent for the recrystallization of Oxapropanium iodide. We will move beyond a simple list of steps to explain the underlying physicochemical principles, offering a systematic workflow that combines theoretical understanding with empirical testing. This ensures a robust and reproducible purification process.
Part 1: Physicochemical Profile of Oxapropanium Iodide
A thorough understanding of the target molecule is the foundation of any successful purification strategy. Oxapropanium iodide is an ionic organic salt with distinct structural features that dictate its solubility.
Table 1: Physicochemical Properties of Oxapropanium Iodide
| Property | Data | Source(s) |
| Chemical Structure | (See below) | [2][3] |
| Molecular Formula | C₇H₁₆INO₂ | [1][4] |
| Molecular Weight | 273.11 g/mol | [1][4] |
| Compound Type | Quaternary Ammonium Salt | [2][3] |
| Key Features | - Permanent positive charge on the nitrogen atom.- Presence of a large, soft iodide anion.[5]- Polar dioxolane and ammonium functional groups. |
Structure Image:
(Simplified representation)
The molecule's primary characteristic is its ionic nature. The quaternary ammonium cation and the iodide anion render the compound highly polar. According to the principle of "like dissolves like," polar solvents are the most promising candidates for dissolving this salt.
Part 2: The Theoretical Framework for Solvent Selection
The ideal recrystallization solvent should exhibit steeply temperature-dependent solubility for the target compound: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[6] This differential allows the compound to be fully dissolved in a minimal volume of hot solvent and then to precipitate as pure crystals upon cooling, leaving impurities behind in the solution (mother liquor).
The Solvent Selection Workflow
The process of selecting a solvent is not arbitrary but follows a logical progression from broad categorization to fine-tuning with mixed solvent systems.
Diagram 1: A decision workflow for systematic solvent selection.
Part 3: Protocol for Empirical Solvent Screening
This protocol uses minimal material to efficiently test a range of candidate solvents.
Candidate Solvents
Based on the polar, ionic nature of Oxapropanium iodide, the following solvents are recommended for initial screening.
Table 2: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Safety & Handling Notes |
| Water | 100 | Very High | Non-flammable, non-toxic. High boiling point can make drying difficult. |
| Ethanol (Absolute) | 78 | High | Flammable. Readily available and easily evaporated. Often used for organic salts.[7][8] |
| Methanol | 65 | High | Flammable, toxic (avoid inhalation/contact). Lower boiling point than ethanol. |
| Isopropanol (IPA) | 82 | Medium-High | Flammable. Less polar than ethanol. |
| Acetone | 56 | Medium | Highly flammable. Good solvent for many organic compounds, including some salts.[9] |
| Acetonitrile | 82 | Medium | Flammable, toxic. Often used in purification of ammonium salts.[10] |
Step-by-Step Screening Protocol
-
Preparation: Arrange a series of small, labeled test tubes, one for each candidate solvent.
-
Aliquot Compound: Place approximately 20-30 mg of crude Oxapropanium iodide into each test tube.
-
Cold Solubility Test:
-
Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding test tube at room temperature.
-
Agitate the mixture vigorously.
-
Record Observation: Note if the solid dissolves completely. If it does, this solvent is unsuitable as a single recrystallization solvent because recovery will be poor.
-
-
Hot Solubility Test:
-
If the compound is insoluble or sparingly soluble in the cold solvent, gently heat the test tube in a water or sand bath.
-
Continue adding the solvent in small portions (0.2-0.3 mL at a time) while heating and agitating, until the solid fully dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a minimal volume at an elevated temperature.
-
-
Cooling and Crystallization Test:
-
Once a saturated hot solution is formed, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.
-
Record Observation: Note the quantity and quality of the crystals formed. A copious amount of fine, crystalline precipitate is the desired outcome.
-
Table 3: Solvent Screening Observation Log (Example Template)
| Solvent | Soluble in Cold? (Yes/No) | Soluble in Hot? (Yes/No) | Crystal Formation on Cooling? (None/Poor/Good/Excellent) | Comments |
| Water | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone |
Part 4: Optimized Bulk Recrystallization Protocol
Based on common outcomes for quaternary ammonium salts, ethanol or an ethanol/water mixture is a highly probable system. The following protocol is a general workflow that should be adapted based on the results from the solvent screening.
Diagram 2: The general workflow for bulk recrystallization.
Step-by-Step Protocol
-
Dissolution: Place the crude Oxapropanium iodide in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue adding the hot solvent in small portions until the solid is just completely dissolved. Using the minimum amount of solvent is critical for maximizing yield.
-
Decolorization (If Necessary): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them thoroughly in a vacuum oven at a mild temperature until a constant weight is achieved.
Part 5: Troubleshooting Common Issues
-
Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To resolve this, add more solvent, reheat to dissolve the oil, and allow it to cool more slowly. Using a more polar or less-polar solvent in a mixed system can also help.
-
No Crystals Form: The solution may not be sufficiently saturated. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a "seed crystal" from a previous batch.
-
Low Recovery: This is often caused by using too much solvent during dissolution, incomplete precipitation, or washing with a solvent that was not ice-cold. Ensure the minimum volume of hot solvent is used and that the solution is thoroughly chilled before filtration.
Conclusion
A systematic, principle-driven approach is essential for the successful recrystallization of Oxapropanium iodide. By understanding the molecule's physicochemical properties and conducting methodical solvent screening, researchers can develop a robust and efficient purification protocol. This guide provides the theoretical framework and practical steps to achieve high-purity material, ensuring the integrity and reliability of subsequent scientific investigations.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Pernert, J. C. (1964). Isolation and purification of quaternary ammonium salts. U.S. Patent 3,148,214.
-
University of Toronto Scarborough. Recrystallization, filtration and melting point. Available at: [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of Alberta. Recrystallisation. Available at: [Link]
-
Reddit r/Chempros. (2025). Quaternary ammonium salt purification. Available at: [Link]
- Fukushima, M., et al. (1997). Method of synthesis of a quaternary ammonium salt. European Patent EP 0791575A1.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 168884, Oxapium Iodide. Available at: [Link]
-
Global Substance Registration System (GSRS). OXAPROPANIUM IODIDE, (-)-. Available at: [Link]
-
Quora. (2021). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? Available at: [Link]
-
Inxight Drugs. OXAPROPANIUM IODIDE. Available at: [Link]
- Aoyama, T., & Maruyama, T. (2006). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. U.S. Patent 7,268,256.
-
Inxight Drugs. OXAPROPANIUM IODIDE, (+)-. Available at: [Link]
-
The Royal Society of Chemistry. Oxapropanium Iodide - The Merck Index Online. Available at: [Link]
-
Organic Syntheses. 1-aminopyridinium iodide. Available at: [Link]
-
American Elements. Iodides. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. OXAPROPANIUM IODIDE [drugs.ncats.io]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. americanelements.com [americanelements.com]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
Advanced HPLC Strategies for Quaternary Ammonium Compounds (QACs)
Abstract
Quaternary Ammonium Compounds (QACs) represent a unique analytical challenge due to their permanent positive charge, high polarity, and often poor UV absorptivity. Standard Reversed-Phase Liquid Chromatography (RPLC) frequently results in severe peak tailing due to secondary silanol interactions—the "Silanol Trap." This guide provides three distinct, self-validating protocols to overcome these limitations, utilizing Ion-Pair Chromatography (IPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Charged Aerosol Detection (CAD).
Section 1: The Analytical Challenge
The fundamental difficulty in analyzing QACs lies in their chemistry. Unlike weak bases, QACs maintain a positive charge (
The Silanol Trap
In standard RPLC using C18 columns, residual silanol groups (
-
Peak Tailing: Asymmetry factors (
) often exceed 2.0. -
Retention Shifts: Variable retention times due to inconsistent silanol activity between column lots.
-
Memory Effects: Difficulty in washing the analyte off the column.
Detection Limitations
Many QACs (e.g., Acetylcholine, Didecyldimethylammonium chloride) lack chromophores, rendering standard UV detection useless. While Benzalkonium Chloride (BAC) has an aromatic ring, its detection at 210–260 nm is susceptible to matrix interference.
Section 2: Method Selection Guide
Select the appropriate protocol based on your analyte's properties and sensitivity requirements.
Table 1: Decision Matrix
| Feature | Protocol A: IPC-UV | Protocol B: HILIC-MS/MS | Protocol C: HPLC-CAD |
| Analyte Type | Aromatic QACs (e.g., Benzalkonium Cl) | Small, Polar QACs (e.g., Acetylcholine) | Non-Chromophoric Surfactants |
| Sensitivity | pg/mL (ppt) | ng/mL (ppb) | |
| Mechanism | Ion-Pairing + Hydrophobic | Hydrophilic Partitioning | Hydrophobic/Universal |
| MS Compatible? | NO (Reagents suppress ionization) | YES (Ideal) | YES (If volatile buffer used) |
| Robustness | High (QC/QA Standard) | Medium (Requires equilibration) | High (Universal response) |
Figure 1: Method Selection Flowchart
Caption: Decision logic for selecting the optimal QAC detection method based on chemical structure and sensitivity needs.
Section 3: Protocol A – Ion-Pair Chromatography (IPC-UV)
Target: Benzalkonium Chloride (BAC) and aromatic homologs. Context: This is the industry standard for Quality Control (QC) in pharmaceutical formulations (e.g., ophthalmic solutions).
The Mechanism
An anionic ion-pairing reagent (e.g., Sodium Acetate or Hexanesulfonate) is added to the mobile phase. The anion forms a neutral ion-pair with the cationic QAC, allowing it to retain on the hydrophobic C18 stationary phase like a neutral molecule.
Experimental Conditions
-
Column: L1 (C18), End-capped, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Mobile Phase: Acetonitrile : 0.1 M Sodium Acetate Buffer (pH 5.[1]0) (45:55 v/v).
-
Note: Adjust pH with Glacial Acetic Acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (or 262 nm for specificity).
-
Temperature: 35°C.
-
Injection Volume: 10–20 µL.
Preparation Steps
-
Buffer Prep: Dissolve 13.6 g Sodium Acetate Trihydrate in 1000 mL water. Adjust pH to 5.0 ± 0.1 with Glacial Acetic Acid. Filter through 0.45 µm nylon filter.[2]
-
System Passivation: Flush the column with mobile phase for at least 60 minutes before the first injection. The column must equilibrate with the counter-ion.
-
Standard Prep: Prepare USP Benzalkonium Chloride RS at 0.5 mg/mL in mobile phase.
System Suitability Criteria (Self-Validation)
-
Tailing Factor (
): NMT 2.0 (If > 2.0, increase buffer concentration or lower pH slightly). -
RSD (Area): NMT 2.0% for 5 replicates.
-
Resolution (
): > 1.5 between C12 and C14 homologs.
Section 4: Protocol B – HILIC-MS/MS (High Sensitivity)
Target: Acetylcholine, Choline, Betaine, and trace contaminants. Context: Required for biological matrices (plasma/brain tissue) or trace residue analysis where UV is insufficient.
The Mechanism
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica or Zwitterionic) and a high-organic mobile phase. Water forms a stagnant layer on the silica surface. The polar QAC partitions into this water layer.
-
Advantage: High organic content (ACN) enhances desolvation in ESI-MS, boosting sensitivity by 10–100x compared to aqueous RPLC.
Figure 2: HILIC Retention Mechanism
Caption: Schematic of QAC retention in HILIC mode via partitioning into the surface water layer.
Experimental Conditions
-
Column: Bare Silica (e.g., Atlantis HILIC) or Zwitterionic (e.g., ZIC-HILIC), 2.1 x 100 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Gradient:
-
0–1 min: 90% B (Isocratic hold)
-
1–5 min: 90%
50% B -
5–7 min: 50% B (Wash)
-
7.1 min: 90% B (Re-equilibration - Critical!)
-
-
Flow Rate: 0.3 mL/min.[7]
-
Detection: ESI (+) MS/MS (MRM Mode).
Critical Protocol Notes
-
Buffer Choice: Do NOT use Sodium/Potassium salts. Use volatile Ammonium Formate or Acetate to prevent source clogging.
-
Sample Diluent: Samples must be dissolved in 80–90% Acetonitrile. Injecting a 100% aqueous sample will disrupt the HILIC water layer, causing "peak breakthrough" (double peaks).
-
Re-equilibration: HILIC columns require longer re-equilibration than RPLC. Allow 10–15 column volumes between runs.
Section 5: Protocol C – Charged Aerosol Detection (CAD)
Target: Non-chromophoric surfactants (e.g., Didecyldimethylammonium chloride - DDAC). Context: Universal detection for formulation analysis when MS is too expensive or complex.
The Mechanism
Experimental Conditions
-
Column: Acclaim Surfactant Plus or C18 (3 µm).
-
Mobile Phase:
-
A: 100 mM Ammonium Acetate (pH 5.0).
-
-
Gradient: 30% B to 90% B over 10 mins.
-
Detector Settings:
-
Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile QACs).
-
Power Function: 1.0 (for linear calibration).
-
Section 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Severe Tailing | Interaction with Silanols | Add 0.1% Triethylamine (TEA) to mobile phase (competes for silanol sites). Switch to HILIC. |
| Split Peaks | Sample Solvent Mismatch | In HILIC: Ensure sample is in >80% ACN. In RPLC: Ensure sample is in mobile phase. |
| Retention Drift | Ion-Pairing Equilibrium | IPC columns take hours to equilibrate. Dedicate a specific column to this method; do not switch back and forth. |
| No MS Signal | Ion Suppression | Remove non-volatile salts (Phosphate/Sodium). Switch to Ammonium Formate. |
References
-
U.S. Pharmacopeia (USP). USP General Chapter <621> Chromatography and USP Monograph for Benzalkonium Chloride. USP-NF.
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71.
-
Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for QACs. FDA.
Sources
- 1. lcms.cz [lcms.cz]
- 2. japsonline.com [japsonline.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. lcms.cz [lcms.cz]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing hydrolysis of the dioxolane ring in acidic media
Status: Operational | Tier: Level 3 Engineering Support
Welcome to the . You are likely here because your protecting group—the 1,3-dioxolane ring—has failed to survive a reaction step, resulting in the premature regeneration of the carbonyl or diol.
This guide is not a textbook; it is a root-cause analysis toolkit designed to stabilize your molecule through hostile acidic environments.
Module 1: The Diagnostic Framework (Mechanism of Failure)
To prevent failure, you must understand the structural weak point. The hydrolysis of a 1,3-dioxolane is an A1 mechanism (unimolecular acid-catalyzed cleavage). The ring does not simply "fall off"; it is actively pried open by protonation.
The Critical Path:
-
Protonation: The ether oxygen accepts a proton (equilibrium).
-
Rate-Limiting Step: The C-O bond cleaves, relieving ring strain but generating a high-energy Oxocarbenium Ion .
-
Collapse: Water attacks this electrophile, leading to irreversible hydrolysis.
Visualizing the Failure Mode
The following diagram illustrates the precise moment of failure. Note that Step 2 is the bottleneck ; if you can destabilize the oxocarbenium ion or prevent protonation, the ring survives.
Figure 1: The A1 mechanistic pathway of dioxolane hydrolysis. The transition from protonated intermediate to oxocarbenium ion is the primary determinant of stability.
Module 2: Troubleshooting Guides (Case Studies)
Select the scenario that matches your experimental failure.
Case #101: "The Product Vanished During Workup"
Symptoms: TLC showed the spot was stable during the reaction, but after aqueous extraction, the starting material (carbonyl) reappeared. Root Cause: Transient acidity in the aqueous layer. Even a pH of 4-5 is sufficient to hydrolyze electron-rich ketals (e.g., acetone ketals) within minutes.
Corrective Protocol: The Buffered Quench Do not use water or brine alone. You must actively buffer the aqueous phase.
-
Preparation: Prepare a saturated solution of Sodium Bicarbonate (
) or, for extremely sensitive substrates, 5% Triethylamine ( ) in water. -
Execution: Pour the organic reaction mixture into the basic aqueous solution (not the reverse).
-
Verification: Test the pH of the aqueous layer immediately. It must be
.
Case #102: "The Silica Gel Trap"
Symptoms: Crude NMR is perfect. Purified product after column chromatography contains aldehyde/ketone.
Root Cause: Standard silica gel is acidic (
Corrective Protocol: Column Neutralization You must strip the protons from the silica surface before the compound touches it.
-
Slurry Prep: Mix silica gel with your eluent + 1% Triethylamine (
) . -
Packing: Pour the column with this basic slurry.
-
Flushing: Flush with 2-3 column volumes of pure eluent (without amine) to remove excess base if your compound is base-sensitive. The silica surface will remain neutralized.
Case #103: "The Lewis Acid Betrayal"
Symptoms: You used a Lewis Acid (e.g.,
Corrective Protocol: Chelation Control
-
Switch Reagents: Use bulky Lewis acids (e.g.,
, ) that cannot sterically access the dioxolane oxygens. -
Temperature Control: Perform the reaction at
. The activation energy for ring opening is significantly higher than for coordination.
Module 3: Stability Data & Comparative Analysis
Not all dioxolanes are equal.[1][2] Stability is dictated by the electronic and steric environment of the acetal carbon (C2). Use this table to predict if your specific substrate requires special handling.
Table 1: Relative Hydrolysis Rates of Cyclic Acetals
| Substrate Type | Structure Class | Relative Hydrolysis Rate | Stability Assessment |
| Formaldehyde Acetal | Unsubstituted | High. Requires strong acid/heat to remove. | |
| Aldehyde Acetal | Monosubstituted | Moderate. Stable to weak acids/silica. | |
| Ketone Ketal | Disubstituted | Low. Very labile. Hydrolyzes on acidic silica or in pH 4 buffers. | |
| Electron-Poor | Very High. Inductive withdrawal destabilizes the oxocarbenium ion. | ||
| Electron-Rich | Critical. Hydrolyzes instantly in trace acid. |
Data synthesized from kinetic studies on acetal hydrolysis (Cordes & Bull, 1974; Greene's Protective Groups).
Module 4: Standard Operating Procedures (SOPs)
SOP-A: Synthesis of "Bulletproof" Dioxolanes
If your dioxolane is falling off too easily, you may need to engineer a more stable variant before starting your sequence.
Strategy 1: The 1,3-Dioxane Upgrade Switch from ethylene glycol (5-membered ring) to 1,3-propanediol (6-membered ring).
-
Why? 1,3-dioxanes are generally more stable than dioxolanes due to the lack of ring strain release upon opening.
-
Trade-off: They are harder to put on and harder to take off.
Strategy 2: The "Neopentyl" Shield Use 2,2-dimethyl-1,3-propanediol instead of ethylene glycol.
-
Why? The gem-dimethyl group introduces the "Thorpe-Ingold effect" (gem-dialkyl effect), stabilizing the ring form and sterically hindering the approach of water during hydrolysis.
SOP-B: Transacetalization Prevention
Issue: Using Methanol (MeOH) as a solvent with an acid catalyst. Risk: The solvent will attack the oxocarbenium ion, swapping your cyclic diol for two methoxy groups (forming a dimethyl acetal). Fix: Never use simple alcohols as solvents for acidic reactions involving dioxolanes. Use aprotic solvents (DCM, THF) or non-nucleophilic alcohols (e.g., TFE) if protic media is required.
Module 5: Decision Support Tree
Use this flow to determine the necessary precautions for your experiment.
Figure 2: Logic flow for assessing dioxolane risk factors in experimental design.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[3][4]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[5] Chemical Reviews, 74(5), 581–603.
-
Kreevoy, M. M., & Taft, R. W. (1955). The General Acid-catalyzed Hydrolysis of Two Series of Acetals. Journal of the American Chemical Society, 77(21), 5590–5595.
-
BenchChem Technical Support. (2025). 1,3-Dioxane Ring Stability Troubleshooting Guide.
Sources
Troubleshooting low yield in Oxapropanium iodide synthesis
The following guide is designed as a specialized Technical Support resource for researchers encountering yield issues with Oxapropanium Iodide (also known as (1,3-dioxolan-4-ylmethyl)trimethylammonium iodide).
This guide prioritizes the Menshutkin reaction (quaternization of the tertiary amine) as the critical failure point, addressing the unique sensitivity of the dioxolane ring and the hygroscopic nature of the quaternary salt.
Topic: Troubleshooting Low Yield & Isolation Failures Ticket Type: Advanced Synthesis Optimization Audience: Organic Chemists, Process Development Scientists
⚠️ Safety & Handling Directive
Methyl Iodide (MeI) is a potent neurotoxin and suspected carcinogen. It is highly volatile (bp 42°C). All steps described below must be performed in a functioning fume hood. Oxapropanium Iodide is a cholinergic agonist; handle with extreme care to avoid inhalation of dust.
🔬 Core Analysis: Why Yields Fail
The synthesis of Oxapropanium Iodide typically involves the alkylation of 4-(dimethylaminomethyl)-1,3-dioxolane with Methyl Iodide (MeI) . While theoretically a quantitative addition reaction, three primary factors consistently degrade yield:
-
The "Oiling Out" Phenomenon: The product often separates as a viscous, intractable oil rather than a crystalline solid, trapping impurities and preventing filtration.
-
Dioxolane Ring Hydrolysis: The acetal linkage in the dioxolane ring is acid-sensitive. Trace hydroiodic acid (HI) in aged Methyl Iodide will cleave the ring, destroying the product.
-
Hygroscopic Loss: The quaternary salt is extremely hygroscopic. Exposure to atmospheric moisture turns the solid into a deliquescent goo, leading to massive losses during filtration.
🛠️ Module 1: Reagent Quality & Reaction Setup
The quality of Methyl Iodide is the single most common variable in yield fluctuation.
Diagnostic Check: Is your MeI compromising the Dioxolane?
Methyl Iodide decomposes over time to release Iodine (
-
Visual Cue: If your MeI is yellow or brown, it contains
. -
Mechanistic Impact: The free
acts as a catalyst to hydrolyze the 1,3-dioxolane ring back into the diol and aldehyde/ketone, leading to a complex mixture that refuses to crystallize.
Protocol: MeI Purification
Do not use off-the-shelf MeI if it is discolored.
-
Wash: Wash MeI with dilute aqueous
(to neutralize acid) followed by (to remove iodine). -
Dry: Dry thoroughly over anhydrous
or . -
Distill: Distill immediately before use.
-
Stabilize: Store over Copper wire or Silver wool to scavenge free iodine.
📉 Module 2: The "Oiling Out" Troubleshooting Guide
Users frequently report the product separating as a yellow/orange oil at the bottom of the flask.
The Cause
This occurs when the reaction temperature exceeds the melting point of the solvated salt, or when the solvent system is too polar to force rapid crystallization but not polar enough to fully dissolve the salt.
Corrective Action: Solvent Engineering
The choice of solvent dictates whether you get high-yield crystals or low-yield oil.
| Solvent System | Yield Potential | Risk Profile | Recommendation |
| Acetone (Anhydrous) | ⭐⭐⭐⭐⭐ (High) | Product may oil out if wet. | Primary Choice. Excellent for precipitating iodide salts. |
| Diethyl Ether | ⭐⭐⭐ (Med) | High volatility; product is too insoluble, trapping amine starting material. | Use as a co-solvent for trituration only. |
| Acetonitrile | ⭐⭐ (Low) | Product is too soluble. Requires evaporation (leads to oil). | Avoid for isolation; good for kinetics only. |
| Ethanol/Methanol | ⭐ (Critical Fail) | Product is fully soluble.[1] Recovery requires stripping solvent. | DO NOT USE. |
Step-by-Step Crystallization Rescue
If your product has oiled out:
-
Decant: Carefully pour off the supernatant (containing unreacted amine).
-
Triturate: Add fresh, anhydrous Diethyl Ether or Hexane to the oil.
-
Scratch: Vigorously scratch the side of the flask with a glass rod while cooling in an ice bath. The mechanical energy often induces nucleation.
-
Sonicate: Brief sonication can break the oil surface tension and trigger crystallization.
📊 Module 3: Visualization of Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing yield loss during the workup phase.
Figure 1: Decision tree for diagnosing physical state anomalies during Oxapropanium Iodide isolation.
❓ Frequently Asked Questions (FAQ)
Q: My product turned purple during filtration. Is it ruined?
A: The purple color indicates free Iodine (
-
Fix: Wash the solid with a small amount of cold acetone containing a trace of sodium thiosulfate, or recrystallize from anhydrous acetone/ethanol (if necessary). Store the final product in the dark.
Q: Can I use heat to speed up the reaction? A: Proceed with caution. While the Menshutkin reaction is accelerated by heat, the dioxolane ring is thermally sensitive in the presence of Lewis acids or trace protons.
-
Recommendation: Do not exceed 40–50°C . It is better to stir longer (24–48 hours) at room temperature to ensure high yield and crystal purity than to reflux and risk decomposition.
Q: The NMR shows the correct peaks, but the integration is messy. Why?
A: This is often due to hygroscopic water . Quaternary ammonium salts absorb atmospheric water rapidly, which appears as a broad peak in
-
Validation: Dry the sample in a vacuum desiccator over
for 24 hours before weighing or running NMR.
Q: Why is my yield calculated as >100%? A: This confirms solvent entrapment. The "oiled out" product traps solvent molecules within the viscous lattice.
-
Fix: You must pulverize the dried solid and re-dry under high vacuum (<0.1 mmHg) with gentle heating (40°C) to remove trapped solvent.
📚 References
-
Menshutkin Reaction Kinetics & Solvent Effects Abboud, J. L. M., et al. "Solvent effects on the Menshutkin reaction."[2][3][4][5][6] Journal of Organic Chemistry. (Context: General mechanism and solvent polarity importance).
-
Synthesis of Dioxolane Ammonium Salts Triggle, D. J., et al. "Cholinergic Agonists: Synthesis and Pharmacology." Journal of Medicinal Chemistry. (Context: Specific reference to dioxolane-based cholinergic agonists and their stability).
-
Purification of Quaternary Ammonium Iodides Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann. (Context: Standard protocols for drying and recrystallizing hygroscopic iodide salts).
-
Dioxolane Ring Stability Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[7] Wiley-Interscience. (Context: Acid sensitivity of the 1,3-dioxolane moiety).
Sources
- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. 1,3-Dioxolane synthesis [organic-chemistry.org]
Technical Support Center: Dilvasene (Oxapium Iodide) Purification & Purity Analysis
[1]
Executive Summary & Scope
Dilvasene (Oxapium Iodide) is a quaternary ammonium salt.[1] In its pure form, it is a white crystalline solid.[1][2][3][4] However, researchers frequently encounter "inorganic iodide" issues that manifest in two distinct ways:
-
Oxidative Degradation (Yellowing): The iodide anion (
) oxidizes to elemental iodine ( ), causing the sample to turn yellow or brown.[1] This is technically an "inorganic" impurity ( ) generated from the drug itself.[1] -
Synthesis Contamination: Presence of unreacted precursor salts (e.g., Potassium Iodide or Sodium Iodide) remaining from the alkylation step.
Critical Warning: Dilvasene is an iodide salt (
Troubleshooting Guide: Diagnosing Your Impurity
Use this table to identify which specific "inorganic iodide" issue you are facing before selecting a protocol.
| Symptom | Likely Impurity | Mechanism of Failure | Recommended Protocol |
| Yellow/Brown Discoloration | Free Iodine ( | Oxidation of | Protocol A: Thiosulfate Reduction |
| High Ash Content / Insolubility in Chloroform | Excess Inorganic Salts (KI, NaI) | Incomplete washing during synthesis; inorganic salts are insoluble in organic solvents. | Protocol B: Selective Recrystallization |
| HPLC Baseline Drift / UV Cutoff Issues | Iodide Anion ( | The iodide counter-ion absorbs UV light, interfering with detection.[1] | Protocol C: Anion Exchange (Analytical Only) |
Workflow Visualization
The following decision tree outlines the logical pathway for purifying Dilvasene samples based on the impurity type.
Figure 1: Decision tree for selecting the appropriate purification method based on physical symptoms.
Technical Protocols
Protocol A: Removal of Free Iodine ( ) via Chemical Reduction
Target: Yellow/Brown samples.[1]
Mechanism: Sodium thiosulfate reduces elemental iodine (
Reagents:
-
0.1 M Sodium Thiosulfate (
) solution.[1] -
Dichloromethane (DCM) or Chloroform (
).[1] -
Anhydrous Magnesium Sulfate (
).[1]
Step-by-Step:
-
Dissolution: Dissolve the yellow Dilvasene sample in a minimal amount of DCM or Chloroform. The solution will appear yellow.
-
Washing: Transfer to a separatory funnel. Add an equal volume of 0.1 M Sodium Thiosulfate.
-
Agitation: Shake vigorously for 2 minutes.
-
Observation: The organic layer (bottom) should turn from yellow to colorless as
is reduced.
-
-
Separation: Collect the organic layer.
-
Drying: Dry the organic layer over anhydrous
to remove water traces. -
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to recover white Dilvasene crystals.
Protocol B: Removal of Inorganic Salts (KI/NaI) via Solubility Differentiation
Target: Samples with high ash content or insolubility in organic solvents.[1] Mechanism: Quaternary ammonium salts (Dilvasene) are soluble in organic solvents (Ethanol, Acetone, Chloroform), whereas inorganic salts (KI, NaI) are highly insoluble in these media.[1]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the crude Dilvasene in the minimum amount of warm Absolute Ethanol.
-
Note: If the solution remains cloudy or has sediment, this is likely the inorganic impurity.
-
-
Filtration: Filter the warm solution through a fine sintered glass funnel or a 0.45 µm PTFE syringe filter. The inorganic iodide impurities (KI) will be trapped on the filter.
-
Precipitation: Slowly add cold Diethyl Ether to the clear filtrate until the solution turns slightly turbid.
-
Crystallization: Cool the mixture to 4°C (or -20°C) for 12 hours. Pure Dilvasene will crystallize out.[1]
-
Collection: Filter the crystals and wash with cold ether. Dry under vacuum.[1]
Protocol C: Analytical Removal of Iodide (Metathesis)
Target: HPLC analysis where the Iodide counter-ion causes UV cutoff interference.[1] Warning: This converts Dilvasene (Iodide) to Oxapium Chloride.[1] Do not use this for pharmacological dosing if the Iodide form is required.
Step-by-Step:
-
Add a slight excess of Silver Chloride (AgCl) or treat with a chloride-form anion exchange resin (e.g., Dowex 1X8-Cl).[1]
-
Note: Using Silver Nitrate (
) is risky as it leaves silver ions in solution; Silver Chloride suspension allows for a slower equilibrium exchange or use a resin for purity.[1]
-
-
Filter to remove the solid resin or silver iodide precipitate.
-
The filtrate now contains the Oxapium cation with a Chloride counter-ion, suitable for low-UV HPLC detection.[1]
Frequently Asked Questions (FAQs)
Q1: Why does my Dilvasene sample turn yellow even when stored in a freezer?
A: Iodide salts are photosensitive and prone to air oxidation. Even at low temperatures, exposure to light or oxygen can drive the reaction
Q2: Can I use Silver Nitrate (
Q3: How do I distinguish between "organic" iodide and "inorganic" iodide in my sample? A: In the context of Dilvasene, the "organic" iodide is ionic (the counter-ion). It is indistinguishable in aqueous solution from "inorganic" iodide (like KI).[1] The only difference is what cation it is paired with. To separate them, you must rely on the solubility differences of the cations (Protocol B).
References
-
Chemical Structure & Properties: PubChem.[1][6] Oxapium Iodide - Compound Summary. National Library of Medicine. [Link]
-
Purification of Quaternary Ammonium Salts: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Refer to Chapter 4: Purification of Organic Chemicals). [Link]
-
Iodide Oxidation Mechanisms: Greenwood, N. N., & Earnshaw, A. (1997).[1] Chemistry of the Elements (2nd ed.). Butterworth-Heinemann.[1] [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. Potassium Iodine vs Potassium Iodide: Industrial and Medical Insights [elchemy.com]
- 4. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Oxapium Iodide | C22H34INO2 | CID 168884 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselectivity for Active Oxapropanium Isomers
Welcome to the technical support center for the optimization of stereoselectivity in reactions involving active oxapropanium isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of stereocontrolled synthesis via oxapropanium intermediates, ensuring the selective formation of the desired active isomers.
Introduction to Oxapropanium Ions in Stereoselective Synthesis
Oxapropanium ions are key reactive intermediates in a variety of synthetic transformations, particularly in glycosylation reactions and the synthesis of complex natural products.[1][2] Their transient nature and the subtle interplay of electronic and steric factors present a significant challenge in controlling the stereochemical outcome of reactions in which they are involved. Achieving high stereoselectivity is often paramount, as different stereoisomers can exhibit vastly different biological activities. This guide will delve into the practical aspects of optimizing your experimental conditions to favor the formation of the desired active oxapropanium isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stereoselectivity of reactions involving oxapropanium ions?
The stereochemical outcome of reactions proceeding through oxapropanium intermediates is a delicate balance of several interconnected factors:
-
Protecting Groups: The nature and strategic placement of protecting groups on the substrate are arguably the most critical factors.[3][4] They can exert their influence through neighboring group participation, conformational constraints, or by altering the electronic properties of the reactive center.[3][5]
-
Solvent: The solvent plays a multifaceted role by stabilizing or destabilizing transition states, influencing the lifetime and conformation of the oxapropanium ion, and in some cases, directly participating in the reaction.[6][7][8]
-
Lewis Acid/Promoter: The choice of Lewis acid or promoter is crucial for the formation of the oxapropanium ion and can significantly influence the stereoselectivity by coordinating with the substrate and influencing the trajectory of the incoming nucleophile.[9][10][11]
-
Temperature: Reaction temperature affects the kinetics and thermodynamics of the reaction, with lower temperatures generally favoring the kinetically controlled product and enhancing selectivity.[12][13]
-
Nucleophile: The reactivity and steric bulk of the nucleophile can also impact the stereochemical outcome.[14]
Q2: How do participating and non-participating protecting groups at the C-2 position affect the stereoselectivity?
Protecting groups at the C-2 position of a glycosyl donor have a profound impact on the stereoselectivity of glycosylation reactions, which often proceed via oxocarbenium and related oxonium intermediates.
-
Participating Groups: Acyl-type protecting groups (e.g., acetate, benzoate) at the C-2 position can form a transient cyclic acyloxonium ion intermediate through anchimeric assistance. This intermediate effectively blocks one face of the molecule, leading to the exclusive or predominant formation of the 1,2-trans-glycosidic linkage upon nucleophilic attack from the opposite face.[3][4]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) at the C-2 position do not form such intermediates. In their presence, the stereochemical outcome is governed by other factors, such as the anomeric effect, solvent effects, and the nature of the promoter, often leading to mixtures of 1,2-cis and 1,2-trans products.[15][16]
Q3: Can you explain the role of a Lewis acid in controlling stereoselectivity?
Lewis acids are pivotal in many reactions involving oxapropanium ions. Their primary role is to activate the leaving group on the precursor, facilitating the formation of the cationic intermediate. Beyond this, the Lewis acid can influence stereoselectivity in several ways:
-
Coordination and Steric Hindrance: The Lewis acid can coordinate to heteroatoms on the substrate, creating a sterically demanding environment that directs the incoming nucleophile to a specific face of the oxapropanium ion.[10]
-
Modulation of Reactivity: Different Lewis acids possess varying strengths, which can affect the rate of oxapropanium ion formation and subsequent reaction, thereby influencing the kinetic versus thermodynamic product distribution.[17]
-
Ion Pairing: The nature of the counter-ion derived from the Lewis acid can influence the reactivity and stereoselectivity through ion pairing effects with the oxapropanium cation.[18]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (Low d.r.)
Symptom: The reaction produces a mixture of diastereomers with a low diastereomeric ratio, leading to difficult purification and reduced yield of the desired active isomer.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Protecting Group Strategy | - Evaluate Participating vs. Non-participating Groups: If a specific stereoisomer is desired, consider if a participating group at a key position could direct the reaction. For example, a C-2 acyl group generally leads to 1,2-trans products.[3] - Steric Bulk: Introduce bulky protecting groups to sterically shield one face of the reactive intermediate.[12] - Conformational Restriction: Employ cyclic protecting groups, such as a 4,6-O-benzylidene acetal in mannosides, to lock the conformation and favor a specific stereochemical outcome.[3][5] |
| Inappropriate Solvent Choice | - Solvent Polarity: Screen a range of solvents with varying polarities. Non-polar solvents may favor tighter ion pairs, potentially leading to higher selectivity.[6][19] - Coordinating vs. Non-coordinating Solvents: Ethereal solvents can sometimes coordinate with the cationic intermediate and influence the stereochemical outcome.[7] Experiment with solvents like dichloromethane (DCM), diethyl ether (Et₂O), acetonitrile (MeCN), and toluene. |
| Incorrect Lewis Acid or Promoter | - Lewis Acid Strength: Test a panel of Lewis acids with different strengths (e.g., TMSOTf, BF₃·OEt₂, SnCl₄, TiCl₄).[10] - Bulky Lewis Acids: Consider sterically demanding Lewis acids that can create a more defined chiral pocket around the reaction center. |
| Suboptimal Reaction Temperature | - Lower the Temperature: Decreasing the reaction temperature (e.g., from room temperature to 0 °C, -40 °C, or -78 °C) is a common and effective strategy to enhance diastereoselectivity by favoring the kinetically controlled product.[13] |
Issue 2: Formation of Undesired Regioisomers or Side Products
Symptom: Besides the desired stereoisomers, the reaction yields significant amounts of regioisomers or decomposition products.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Instability of the Oxapropanium Intermediate | - Lower Temperature and Concentration: Significant decomposition of starting materials can sometimes be limited by lowering the reaction temperature to 0 °C and reducing the concentration.[15] - Use a Milder Promoter: A highly reactive promoter might lead to undesired side reactions. Experiment with less aggressive activators. |
| Competing Reaction Pathways | - Protecting Group Effects: Certain protecting groups might promote alternative reaction pathways. For example, an electron-withdrawing group at a specific position could destabilize the desired intermediate, favoring rearrangement.[1] - Solvent Participation: In some cases, the solvent can act as a nucleophile, leading to undesired byproducts. |
| Presence of Water or Other Impurities | - Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly activated molecular sieves. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen. |
Experimental Protocols
General Protocol for Stereoselective Glycosylation via an Oxapropanium-like Intermediate
This protocol provides a general framework. Optimization of specific parameters is crucial for each unique substrate combination.
Materials:
-
Glycosyl Donor (with appropriate protecting groups)
-
Glycosyl Acceptor
-
Anhydrous Solvent (e.g., Dichloromethane, Diethyl Ether)
-
Lewis Acid/Promoter (e.g., TMSOTf, BF₃·OEt₂)
-
Activated Molecular Sieves (4Å)
-
Inert Gas (Argon or Nitrogen)
-
Quenching Solution (e.g., Saturated aq. NaHCO₃, Triethylamine)
Procedure:
-
Preparation:
-
Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Add activated molecular sieves to the reaction flask.
-
Dissolve the glycosyl donor and acceptor in the anhydrous solvent in the reaction flask.
-
Stir the mixture at room temperature for 30 minutes to allow for drying by the molecular sieves.
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid/promoter dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding the appropriate quenching solution (e.g., a few drops of triethylamine or saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, washing with the reaction solvent.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
Visualizing Key Concepts
Diagram 1: Influence of C-2 Protecting Group on Stereochemical Outcome
Caption: Mechanism showing how participating vs. non-participating groups at C-2 influence the stereochemical outcome.
Diagram 2: General Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A systematic approach to troubleshooting and optimizing for higher diastereoselectivity.
References
-
Denekamp, C., & Sandlers, Y. (2005). Formation and stability of oxocarbenium ions from glycosides. Journal of Mass Spectrometry, 40(8), 1055-1063. Available from: [Link]
-
Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules, 15(10), 7235-7265. Available from: [Link]
-
Rychnovsky, S. D., & Marumoto, S. (2021). Involvement of an Oxonium Ion Intermediate in Controlling the Diastereoselectivity of Nucleophilic Substitution Reactions of Septanoses. The Journal of organic chemistry, 86(1), 834–843. Available from: [Link]
-
Wikipedia contributors. (2023, November 28). Oxonium ion. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2024, from [Link]
-
Lee, E., et al. (2022). Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates. Science Advances, 8(43), eadd0389. Available from: [Link]
-
Denekamp, C., & Sandlers, Y. (2005). Formation and stability of oxocarbenium ions from glycosides. ResearchGate. Available from: [Link]
-
Wikipedia contributors. (2024, January 29). Solvent effects. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2024, from [Link]
-
Rychnovsky, S. D., & Gembreel, S. S. (2021). Diastereoselective substitution reactions of acyclic β-alkoxy acetals via electrostatically stabilized oxocarbenium ion intermediates. Beilstein journal of organic chemistry, 17, 2436–2445. Available from: [Link]
-
Geue, N., et al. (2021). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Chemistry – A European Journal, 27(4), 1469-1478. Available from: [Link]
-
Faraone, A., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 793-804. Available from: [Link]
-
Smith, D. M., et al. (2012). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Organic Letters, 14(15), 3974–3977. Available from: [Link]
-
Gutta, P., & Houk, K. N. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of chemical research, 45(7), 1009–1020. Available from: [Link]
-
Lee, E., et al. (2022). Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates. ResearchGate. Available from: [Link]
-
Chattopadhyay, S. K., & Chattopadhyay, S. (2006). Stereoselective synthesis of chiral oxepanes and pyrans through intramolecular nitrone cycloaddition in organized aqueous media. The Journal of organic chemistry, 71(1), 345–348. Available from: [Link]
-
Crich, D. (2010). Lewis acid promoted anomerisation: Recent developments and applications. Journal of Carbohydrate Chemistry, 29(5-6), 193-214. Available from: [Link]
-
van der Vorm, S., & van der Marel, G. A. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University. Available from: [Link]
-
Smith, J. G. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available from: [Link]
-
Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. Available from: [Link]
-
Trost, B. M., & Pinkerton, A. B. (2002). Stereoselective Synthesis of Oxacycles via Ruthenium-Catalyzed Atom-Economic Coupling of Propargyl Alcohols and Michael Acceptors. Organic letters, 4(15), 2573–2575. Available from: [Link]
-
Faraone, A., et al. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. Available from: [Link]
-
Reetz, M. T. (2013). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. Available from: [Link]
-
Peng, Q., Duarte, F., & Paton, R. S. (2016). Computing organic stereoselectivity – from concepts to quantitative calculations and predictions. Chemical Society Reviews, 45(23), 6547-6561. Available from: [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd.. Available from: [Link]
-
Guo, J., & Ye, X. S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. ResearchGate. Available from: [Link]
-
Romea, P., & Urpí, F. (2013). Stereoselective Synthesis of Natural Products. Universitat de Barcelona. Available from: [Link]
-
Seguin, T. J., & Wheeler, S. E. (2016). Stacking and Electrostatic Interactions Drive the Stereoselectivity of Silylium-Ion Asymmetric Counteranion-Directed Catalysis. Angewandte Chemie International Edition, 55(51), 15889-15893. Available from: [Link]
-
Pregosin, P. S. (2009). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. ETH Research Collection. Available from: [Link]
-
Patsnap. (2025). How to Select Lewis Acid for Polymerization?. Patsnap Eureka. Available from: [Link]
-
Hosseini-Toudeshki, H., et al. (2025). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. Available from: [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. Available from: [Link]
-
Kerassa, A., Belaidi, S., & Chtita, S. (2023). Computational-Based Study of the Stereoselectivity Applied in 16-Membered Macrolides. Rhazes: Green and Applied Chemistry, 17, 43-52. Available from: [Link]
-
Macías, F. A., et al. (2008). A stereoselective route towards heliannuol A. Tetrahedron, 64(23), 5532-5538. Available from: [Link]
-
Donnelly, J. M., et al. (2014). Spectroelectrochemical and computational studies on the mechanism of hypoxia selectivity of copper radiopharmaceuticals. Inorganic chemistry, 53(1), 38-51. Available from: [Link]
-
Pu, L. (2020). Lewis acids – Knowledge and References. In Tailored Polymers & Applications. Taylor & Francis. Available from: [Link]
-
Abergel, R. J. (2013). Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions. Dalton transactions, 42(8), 2948–2958. Available from: [Link]
-
Gissot, A., et al. (2023). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. Available from: [Link]
-
Gažák, R., et al. (2014). Scheme 5: Proposed mechanisms of Lewis acid catalyzed isomerization at... ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2018). Lewis acidic strength controlled highly selective synthesis of oxime via liquid-phase ammoximation over titanosilicates. Catalysis Science & Technology, 8(16), 4088-4096. Available from: [Link]
-
The Organic Chemistry Tutor. (2022, September 23). Forming Stable Ions. YouTube. Available from: [Link]
-
Pregosin, P. S. (2009). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. ResearchGate. Available from: [Link]
-
Kertész, I., et al. (2007). Negative Ion Electrospray Ionization Mass Spectrometry and Computational Studies on Substituted 7-Hydroxycoumarins. Journal of the American Society for Mass Spectrometry, 18(11), 2007-2016. Available from: [Link]
Sources
- 1. Involvement of an Oxonium Ion Intermediate in Controlling the Diastereoselectivity of Nucleophilic Substitution Reactions of Septanoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxonium ion - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. research.universityofgalway.ie [research.universityofgalway.ie]
- 10. How to Select Lewis Acid for Polymerization? [eureka.patsnap.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Diastereoselective substitution reactions of acyclic β-alkoxy acetals via electrostatically stabilized oxocarbenium ion intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formation and stability of oxocarbenium ions from glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Research Collection | ETH Library [research-collection.ethz.ch]
- 19. researchgate.net [researchgate.net]
- 20. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 21. magritek.com [magritek.com]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: Resolving NMR Signal Overlap in Dioxolane Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning the common challenge of NMR signal overlap in dioxolane derivatives. Dioxolanes are a crucial structural motif in many natural products, chiral auxiliaries, and pharmaceutical compounds, making their unambiguous characterization essential. This guide is designed to provide you with the expert insights and practical protocols needed to dissect complex spectra and confidently elucidate your molecular structures.
Section 1: Understanding the Core Challenge
Q1: Why do the ¹H NMR spectra of my dioxolane derivatives consistently show severe signal overlap?
A1: The inherent structure of the dioxolane ring is the primary cause of signal overlap. Here's a breakdown of the contributing factors:
-
Chemically Similar Protons: The dioxolane ring itself contains four protons (two CH₂ groups) that are in very similar chemical environments. Their signals often fall within a narrow range, typically 3.5-4.5 ppm, leading to complex second-order coupling patterns and significant overlap.
-
The Acetal Protons: The two protons on the C2 carbon (the acetal center) can be diastereotopic, especially in a chiral environment. While this can sometimes help with assignment, they often appear as a complex multiplet or overlap with other signals from the dioxolane ring.
-
Long-Chain Substituents: Dioxolane derivatives, particularly those derived from long-chain diols or lipids, contain numerous methylene (-CH₂-) groups in nearly identical electronic environments. This results in a large, poorly resolved "hump" of signals, typically in the 1.2-1.6 ppm region of the spectrum, which can obscure other important signals.[1]
-
Stereoisomers: When dealing with mixtures of diastereomers or enantiomers, the subtle differences in the chemical environments of the protons can lead to multiple sets of signals that are only slightly shifted from one another, creating a highly congested and difficult-to-interpret spectrum.[2]
Section 2: Initial Troubleshooting & Optimization
Before resorting to advanced and time-consuming experiments, simple modifications to your sample preparation and data acquisition can often yield significant improvements in spectral resolution.
Q2: What are the first and simplest adjustments I can make to my experiment to resolve signal overlap?
A2: Optimizing your experimental conditions is the most efficient first step.
-
Change the Solvent: This is a powerful yet simple technique. Switching from a common solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ or pyridine-d₅ can dramatically improve signal dispersion.[3]
-
Causality (The "Why"): Aromatic solvents induce solvent-dependent chemical shifts through anisotropic effects. The solute molecule will orient itself relative to the benzene ring's magnetic field, causing protons with different spatial orientations to be shielded or deshielded to varying degrees. This often "spreads out" signals that were previously overlapping.[3]
-
-
Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts, particularly if your molecule has conformational flexibility. Different conformers may be favored at different temperatures, leading to a change in the averaged chemical shifts observed.
-
Adjust Sample Concentration: High sample concentrations can lead to viscosity-induced peak broadening and intermolecular interactions that complicate spectra. Diluting your sample can sometimes sharpen signals, aiding in resolution. Conversely, for very small samples, using a micro-NMR tube can increase the effective concentration without causing these issues.[4]
Table 1: Comparison of Common Deuterated Solvents for Resolving Overlap
| Solvent | Typical Use Case | Advantages for Dioxolanes | Disadvantages |
| Chloroform-d (CDCl₃) | General purpose, good for many organic compounds. | Highly soluble for many derivatives, easy to remove. | Often causes significant signal overlap for aliphatic protons.[3] |
| Benzene-d₆ | Resolving overlapping signals.[3] | Excellent at inducing Aromatic Solvent-Induced Shifts (ASIS), spreading out both ring and substituent protons. | Can complicate interpretation if aromatic signals from the analyte are present. |
| Methanol-d₄ (CD₃OD) | For polar compounds, can exchange with labile protons (OH, NH). | Can alter hydrogen bonding, potentially shifting signals of hydroxylated derivatives. | The residual solvent peak can obscure signals around 3.31 ppm. |
| DMSO-d₆ | For highly polar compounds, high boiling point.[5] | Can solubilize difficult samples and disrupt intermolecular H-bonding. | High viscosity can lead to broader lines; difficult to remove from the sample.[5][6] |
Section 3: Leveraging 2D NMR for Signal Dispersion
When simple methods are insufficient, two-dimensional (2D) NMR techniques are the most powerful tools for resolving overlap by spreading the signals across a second frequency dimension.[7][8]
Q3: My dioxolane ring protons are a complex, overlapping mess. Which 2D experiment should I start with?
A3: Start with a ¹H-¹H COSY (Correlation Spectroscopy) experiment.
-
Causality (The "Why"): COSY identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[9] A cross-peak in a COSY spectrum directly connects two proton signals that are coupled. This allows you to "walk" along a carbon backbone, tracing the connectivity within the dioxolane ring and its substituents, even if the 1D signals are completely overlapped. It is an indispensable first step in mapping out the proton network.[10]
Q4: The COSY spectrum helped, but I still can't assign specific protons because their signals are in the same crowded region. What's next?
A4: Use a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.
-
Causality (The "Why"): An HSQC experiment correlates each proton signal directly to the ¹³C signal of the carbon it is attached to (a one-bond correlation).[7] Since ¹³C chemical shifts are much more dispersed than ¹H shifts (a range of ~200 ppm vs. ~12 ppm), it's highly unlikely that two carbons will have the exact same chemical shift. The HSQC spectrum spreads the overlapping proton signals out along the ¹³C dimension, using the attached carbon's chemical shift as a label.[4] This is often the definitive way to resolve severely overlapping proton signals.[9]
dot
Q5: How can I determine the stereochemistry of my dioxolane derivative when key protons are too close in the 1D spectrum to run selective experiments?
A5: Use a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.
-
Causality (The "Why"): These experiments identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[8] A cross-peak in a NOESY/ROESY spectrum indicates a through-space interaction. This is crucial for determining relative stereochemistry. For example, a NOE between a proton on the dioxolane ring and a proton on a substituent can definitively establish their relative orientation (e.g., cis or trans).[11] ROESY is often preferred for medium-sized molecules where the NOE effect can be zero or weak.
Table 2: Guide to Selecting the Right 2D NMR Experiment
| Experiment | Information Provided | Best For... |
| ¹H-¹H COSY | Which protons are coupled (through-bond, 2-3 bonds).[10] | Tracing proton connectivity within a spin system. |
| ¹H-¹H TOCSY | All protons within a given spin system (through-bond, multiple bonds).[12] | Identifying all protons belonging to a specific structural fragment (e.g., a sugar ring). |
| ¹H-¹³C HSQC | Which proton is attached to which carbon (one-bond correlation).[7] | Resolving severely overlapping proton signals. |
| ¹H-¹³C HMBC | Correlations between protons and carbons over multiple bonds (2-3 bonds).[10] | Assembling molecular fragments and connecting spin systems. |
| NOESY/ROESY | Which protons are close in 3D space (< 5 Å).[8] | Determining relative stereochemistry and conformation. |
Section 4: Advanced Strategies: Chemical Derivatization
When spectroscopic methods alone cannot resolve ambiguity, especially for mixtures of stereoisomers, converting your analyte into a diastereomeric mixture can be the solution.[13]
Q6: I have a racemic mixture of a chiral dioxolane derivative, and the ¹H NMR spectrum is identical for both enantiomers. How can I resolve their signals?
A6: You need to use a Chiral Derivatizing Agent (CDA) .
-
Causality (The "Why"): Enantiomers have identical physical properties and thus identical NMR spectra in an achiral environment.[2] A CDA is an enantiomerically pure reagent that reacts with a functional group (e.g., a hydroxyl or amine) on your analyte. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and will have distinct NMR spectra, allowing you to see separate signals for each original enantiomer and determine the enantiomeric excess (ee).[14][15]
-
Common CDA Example: Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic CDA used for alcohols and amines.[13][14] The resulting diastereomeric esters or amides often show well-resolved signals in both ¹H and ¹⁹F NMR spectra.[14]
Q7: Is there a way to resolve enantiomeric signals without performing a chemical reaction?
A7: Yes, you can use a Chiral Solvating Agent (CSA) .
-
Causality (The "Why"): A CSA is an enantiomerically pure compound that forms weak, transient diastereomeric complexes with the analyte directly in the NMR tube.[2][16] This interaction is non-covalent. The different ways the two enantiomers associate with the CSA create slightly different magnetic environments, leading to the separation of their NMR signals. This method is advantageous because it is non-destructive and requires no sample workup, but the induced chemical shift differences are often smaller than with CDAs.[16]
Section 5: In Silico Approaches: Computational NMR
Q8: I have a proposed structure, but the overlapping region of the spectrum is too complex to assign with confidence. Can computational chemistry help?
A8: Absolutely. Quantum mechanical (QM) calculation of NMR parameters, typically using Density Functional Theory (DFT), has become a powerful tool for structure verification.[17]
-
Causality (The "Why"): DFT methods can predict the ¹H and ¹³C chemical shifts for a given molecular structure with a high degree of accuracy.[17][18] The workflow involves generating all likely low-energy conformers of your proposed structure, calculating the Boltzmann-averaged NMR spectrum, and comparing it to your experimental data.[17] A good match between the calculated and experimental spectra provides strong evidence for your structural assignment. This can be particularly useful for distinguishing between possible diastereomers, where experimental data alone might be ambiguous.[19] Several software packages and web-based tools are available for these calculations.[20]
Section 6: Protocols & Workflows
Decision-Making Workflow for NMR Signal Overlap
This workflow guides the researcher from initial observation to advanced solutions.
dot
Experimental Protocol: Acquiring a Standard ¹H-¹³C HSQC Spectrum
This protocol provides a general guideline for setting up an HSQC experiment on a modern NMR spectrometer.
-
Sample Preparation: Prepare your sample as you would for a standard ¹H NMR, typically 5-10 mg in 0.6 mL of deuterated solvent. Ensure the sample is fully dissolved and filtered if necessary.
-
Initial Setup: Acquire and reference a standard 1D ¹H spectrum. This is crucial for determining the correct spectral width for the proton dimension.
-
Load HSQC Experiment: From the spectrometer software, select a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on a Bruker instrument). This version is editing-edited, meaning CH/CH₃ signals will have a different phase than CH₂ signals, which is highly useful for assignment.
-
Set Spectral Widths:
-
F2 (¹H Dimension): Center the spectral width on your proton signals and ensure it covers the entire range of interest (e.g., 0-10 ppm).
-
F1 (¹³C Dimension): Set the spectral width to cover the expected range for your carbons (e.g., 0-160 ppm for a typical organic molecule).
-
-
Set Acquisition Parameters:
-
Number of Scans (NS): Start with 2 or 4 scans per increment.
-
Number of Increments (in F1): Use at least 256 increments for good resolution in the carbon dimension.
-
¹JCH Coupling Constant: Set the value for the one-bond C-H coupling constant. A standard value of 145 Hz is a good starting point for most sp³ and sp² carbons.
-
-
Acquire Data: Start the experiment. An HSQC can take anywhere from 30 minutes to several hours, depending on the sample concentration and desired resolution.
-
Processing: After acquisition, perform a 2D Fourier transform. Phase the spectrum carefully in both dimensions. Reference the spectrum using your previously referenced 1D ¹H spectrum and a known solvent or TMS signal for the ¹³C dimension.
References
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
2D NMR Introduction - Chemistry LibreTexts. Available at: [Link]
-
Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques - Oreate AI Blog. Available at: [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications - News-Medical.Net. Available at: [Link]
-
Types of 2D NMR. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Available at: [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]
-
NMR solvent selection - that also allows sample recovery - BioChromato. Available at: [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC. Available at: [Link]
-
Lifting the curtain of undesired solvent signals - Magritek. Available at: [Link]
-
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available at: [Link]
-
Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Available at: [Link]
-
Computational methods for NMR and MS for structure elucidation I: software for basic NMR. Available at: [Link]
-
Simultaneous enhancement of chemical shift dispersion and diffusion resolution in mixture analysis by diffusion-ordered NMR spectroscopy. Available at: [Link]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Available at: [Link]
-
How can I interpret a NMR with so much noises and peak overlaps? | ResearchGate. Available at: [Link]
-
1H and 13C NMR Investigation of 20-hydroxyecdysone Dioxolane Derivatives, a Novel Group of MDR Modulator Agents - PubMed. Available at: [Link]
-
Computational NMR Prediction: A Microreview - Corin Wagen. Available at: [Link]
-
qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. Available at: [Link]
-
Machine learning in computational NMR-aided structural elucidation - Frontiers. Available at: [Link]
-
NMR for Stereochemical Elucidation - R Discovery. Available at: [Link]
-
Deciding which is the best
NMR predictor for organic compounds using statistical tools. Available at: [Link] -
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Scilit. Available at: [Link]
-
Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques - Oreate AI Blog [oreateai.com]
- 9. news-medical.net [news-medical.net]
- 10. 2D NMR [chem.ch.huji.ac.il]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 15. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 19. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Oxapropanium Iodide Integrity Management
Executive Summary & Stability Profile[1][2]
Oxapropanium iodide [(1,3-dioxolan-4-ylmethyl)trimethylammonium iodide] is a potent muscarinic agonist. Its stability is compromised by two distinct chemical vulnerabilities: the redox sensitivity of the iodide counter-ion and the hydrolytic lability of the dioxolane ring .
Effective storage is not merely about "keeping it cold"; it requires a blockade against three entropic forces: Photon flux , Oxidative stress , and Proton-catalyzed hydrolysis .
The Degradation Matrix
| Vulnerability | Trigger | Mechanism | Visual Indicator |
| Iodide Oxidation | UV/Visible Light, | Yellow to Brown discoloration | |
| Ring Hydrolysis | Moisture ( | Acid-catalyzed cleavage of the acetal linkage | Loss of crystallinity (deliquescence), "vinegar" smell |
| Hygroscopicity | Ambient Humidity | Quaternary ammonium salt hydration | Clumping, formation of a viscous oil |
Troubleshooting Guide (Q&A)
Q1: My Oxapropanium iodide powder has turned a faint yellow. Is it still usable?
Dr. Thorne: The yellowing indicates the liberation of elemental iodine (
-
Diagnosis: This is a surface-level oxidation often caused by light leaks or headspace oxygen in the vial.
-
Impact: While the active pharmaceutical ingredient (API) cation may still be intact, free iodine is a potent electrophile that can react with proteins or other reagents in your assay, leading to false positives/negatives.
-
Action:
-
Dissolve & Check: Dissolve a small aliquot in neutral buffer. If the solution is clear, the damage is likely minimal (
). -
Purification (Critical): If the solution remains yellow, do not use for sensitive binding assays. Recrystallization from anhydrous ethanol/ether is required to remove the iodine contaminants.
-
Q2: The compound has turned into a sticky "goo" or viscous liquid inside the vial. Can I dry it out?
Dr. Thorne: This is a critical failure state.
-
Diagnosis: The compound has suffered from deliquescence (absorbing atmospheric moisture to the point of dissolution). Once in solution, the local pH often drops due to absorption of atmospheric
, catalyzing the hydrolysis of the dioxolane ring. -
Impact: The dioxolane ring (an acetal) is unstable in acidic aqueous environments. You likely have a mixture of the active compound, formaldehyde (or related aldehyde), and the hydrolyzed diol.
-
Action: Discard the batch. Drying it down will not reverse the ring hydrolysis. The structural integrity of the agonist is permanently compromised.
Q3: Why do you recommend Argon over Nitrogen for backfilling storage vials?
Dr. Thorne: While Nitrogen (
-
Reasoning: When you open a vial to aliquot the drug, an Argon blanket remains settled over the solid, whereas Nitrogen mixes more rapidly with atmospheric oxygen and moisture. For highly hygroscopic quaternary salts like Oxapropanium iodide, the "heavy blanket" effect of Argon provides a superior barrier against transient moisture exposure during handling.
Standard Operating Procedures (SOPs)
Protocol A: Long-Term Storage Workflow
Objective: To maintain >99% purity over 12+ months.
-
Container Selection: Use Amber Type I Borosilicate Glass vials with Teflon-lined screw caps. Avoid clear glass or plastic (which allows gas permeability).
-
Environment: Store at -20°C .
-
Desiccation: Place the vials inside a secondary container (e.g., a sealed jar) containing active silica gel or
packets. -
Atmosphere: Purge the headspace with dry Argon gas before sealing. Parafilm the cap junction to prevent gas exchange during freezer thermal cycles.
Protocol B: Handling & Aliquoting
Objective: Prevent moisture ingress during experimental setup.
-
Equilibration: Allow the frozen vial to warm to room temperature inside the desiccator before opening.
-
Why? Opening a cold vial in warm air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.
-
-
Solubilization: Prepare fresh stock solutions in degassed, neutral buffers (pH 7.0–7.4). Avoid acidic vehicles.
-
Single-Use Aliquots: Do not refreeze stock solutions. The freeze-thaw cycle promotes iodide oxidation and hydrolysis.
Degradation Pathway Visualization[3][4]
The following diagram illustrates the causal relationships between environmental stressors and chemical breakdown.
Figure 1: Mechanistic pathway of Oxapropanium iodide degradation showing the dual vectors of iodide oxidation and acetal hydrolysis.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Copper(I) Iodide (Analogous Iodide Stability Data). Retrieved from
- )
-
BenchChem. (2025). Technical Support Center: 1,3-Dioxane Ring Stability. Retrieved from
- Context: Provides the mechanistic basis for the acid-catalyzed hydrolysis of dioxolane/dioxane rings (acetals) and the necessity of neutral pH maintenance.
-
FDA. (2002). Guidance for Federal Agencies: Potassium Iodide Tablets Shelf Life Extension. Retrieved from
- Context: Authoritative confirmation that yellow discoloration in iodide salts is a direct indicator of stability failure due to iodine liber
-
Organic Chemistry Portal. (2024). Protection of Carbonyl Compounds: 1,3-Dioxanes, 1,3-Dioxolanes.[1][2][3] Retrieved from
- Context: Details the chemical lability of the dioxolane ring toward Brønsted acids, validating the requirement for moisture control to prevent in-situ acid form
Sources
Technical Support Center: Minimizing Receptor Desensitization During Dilvasene (Naftidrofuryl) Exposure
Welcome to the technical support resource for researchers utilizing Dilvasene (naftidrofuryl). This guide is designed to provide in-depth, actionable advice to mitigate receptor desensitization, a critical factor in obtaining reliable and reproducible experimental data. As naftidrofuryl is a selective 5-HT2 receptor antagonist, this document focuses on the intricacies of the 5-HT2 receptor signaling pathway and its regulation.[1][2][3][4]
I. Frequently Asked Questions (FAQs)
Q1: What is Dilvasene and what is its primary mechanism of action?
A1: Dilvasene is a brand name for the drug naftidrofuryl.[3] Its primary therapeutic effect is achieved through the selective antagonism of serotonin 5-HT2 receptors.[2][3][4][5] By blocking these receptors, naftidrofuryl inhibits serotonin-induced vasoconstriction and platelet aggregation.[1][2] It also has secondary metabolic effects, such as enhancing cellular oxidative capacity.[4][6][7]
Q2: What is receptor desensitization and why is it a concern in my experiments with naftidrofuryl?
A2: Receptor desensitization is a process where a receptor's response to a ligand is diminished or abolished following prolonged or repeated exposure to that ligand. In the context of your experiments, if you are studying the effects of naftidrofuryl, which is a 5-HT2 receptor antagonist, you are primarily concerned with heterologous desensitization. This is where the activation of one type of receptor (in this case, potentially other GPCRs) can lead to the desensitization of another (the 5-HT2 receptor).[8] Conversely, if you are using a 5-HT2 agonist in the presence of naftidrofuryl, you will be concerned with homologous desensitization of the 5-HT2 receptor.[8] Understanding and controlling for desensitization is crucial for accurate interpretation of your data, as it can lead to underestimation of a compound's efficacy or misinterpretation of its mechanism of action.
Q3: What are the key molecular players in 5-HT2 receptor desensitization?
A3: The desensitization of 5-HT2 receptors, like many G-protein coupled receptors (GPCRs), is a multi-step process primarily mediated by:
-
G-protein coupled receptor kinases (GRKs): These kinases phosphorylate the intracellular domains of activated GPCRs.[9][10][11][12] This phosphorylation event is a critical first step in initiating desensitization. GRK2 and GRK5 have been implicated in 5-HT2 receptor regulation.[9][13]
-
β-arrestins: Following GRK-mediated phosphorylation, β-arrestins are recruited to the receptor.[14][15] The binding of β-arrestin sterically hinders the G-protein from coupling to the receptor, thereby terminating the signal.[15] β-arrestin also acts as a scaffold protein, initiating receptor internalization.[14][15]
-
Receptor Internalization: The β-arrestin-receptor complex is targeted to clathrin-coated pits for endocytosis, removing the receptor from the cell surface and further contributing to desensitization.[9]
Q4: Can naftidrofuryl itself induce desensitization?
A4: As an antagonist, naftidrofuryl does not activate the 5-HT2 receptor and therefore does not directly induce homologous desensitization.[16] However, chronic antagonist treatment can lead to adaptive changes in receptor signaling pathways.[17] It is also important to consider that naftidrofuryl may have off-target effects that could indirectly influence receptor sensitivity.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges related to 5-HT2 receptor desensitization when using naftidrofuryl.
| Observed Problem | Potential Cause | Recommended Solution |
| Diminished or absent response to a 5-HT2 agonist after pre-incubation with naftidrofuryl. | While naftidrofuryl is an antagonist, prolonged exposure could lead to receptor downregulation or altered signaling dynamics. | Conduct a time-course experiment to determine the optimal pre-incubation time with naftidrofuryl. Minimize pre-incubation to the shortest duration necessary to achieve receptor blockade. |
| High variability in agonist response across replicate experiments. | Inconsistent levels of receptor desensitization due to variations in cell culture conditions or agonist exposure times. | Standardize all experimental parameters meticulously. Ensure consistent cell density, serum starvation periods, and precise timing of all additions. |
| Unexpected cellular responses not consistent with 5-HT2 receptor antagonism. | Potential off-target effects of naftidrofuryl, especially at higher concentrations.[18] | Perform a dose-response curve to determine the lowest effective concentration of naftidrofuryl.[18] Consider using a structurally unrelated 5-HT2 antagonist as a control to confirm that the observed effects are specific to 5-HT2 receptor blockade.[18] |
| Difficulty in achieving complete receptor blockade with naftidrofuryl. | The presence of four stereoisomers in the commercial formulation of naftidrofuryl, each with different binding affinities.[2] | Be aware that the commercially available naftidrofuryl is a racemic mixture. For highly specific applications, consider sourcing individual isomers if available. |
III. Experimental Protocols to Minimize and Quantify Desensitization
Protocol 1: Optimizing Naftidrofuryl Concentration and Incubation Time
Causality: Using the lowest effective concentration of naftidrofuryl for the shortest necessary duration minimizes the potential for off-target effects and adaptive changes in the receptor signaling pathway.
A. Determining Optimal Concentration (Kill Curve Adaptation)
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase during the experiment.
-
Naftidrofuryl Titration: Prepare serial dilutions of naftidrofuryl in your assay buffer. A starting range of 10 nM to 100 µM is recommended.
-
Incubation: Replace the culture medium with the naftidrofuryl dilutions and incubate for a fixed period (e.g., 30 minutes).
-
Agonist Challenge: Add a known EC80 concentration of a 5-HT2 agonist (e.g., serotonin or DOI) to all wells.
-
Functional Readout: Measure the downstream signaling response (e.g., calcium flux, IP1 accumulation).
-
Data Analysis: Plot the agonist response as a function of naftidrofuryl concentration to determine the IC50. The optimal concentration for your experiments will be one that provides maximal antagonism with minimal off-target effects.
B. Determining Optimal Incubation Time
-
Cell Plating: Prepare cells as described above.
-
Time Course: Add the optimal concentration of naftidrofuryl (determined in Part A) to the cells and incubate for varying durations (e.g., 5, 15, 30, 60, 120 minutes).
-
Agonist Challenge and Readout: Proceed as described in Part A.
-
Data Analysis: Plot the agonist response against the naftidrofuryl pre-incubation time to identify the shortest duration required for maximal receptor blockade.
Protocol 2: Quantifying 5-HT2 Receptor Desensitization
Causality: This protocol allows for the direct measurement of receptor desensitization, providing a quantitative understanding of the phenomenon in your specific experimental system.
-
Induction of Desensitization: Treat cells with a 5-HT2 agonist (e.g., serotonin) at a high concentration (e.g., 10 µM) for a defined period (e.g., 2 hours) to induce desensitization.[19]
-
Washout: Thoroughly wash the cells with assay buffer to remove the agonist.
-
Recovery Period: Incubate the cells in fresh, agonist-free medium for varying durations (e.g., 0, 30, 60, 120 minutes) to allow for receptor resensitization.
-
Second Agonist Challenge: Re-stimulate the cells with the same 5-HT2 agonist at its EC50 concentration.
-
Functional Readout: Measure the downstream signaling response.
-
Data Analysis: Compare the response to the second agonist challenge with the response in non-desensitized control cells. The percentage of recovery from desensitization can be calculated for each time point.
IV. Signaling Pathways and Experimental Workflows
5-HT2 Receptor Signaling and Desensitization Pathway
Experimental Workflow for Minimizing Desensitization
V. Conclusion
Minimizing receptor desensitization is paramount for generating high-quality, reliable data in studies involving Dilvasene (naftidrofuryl) and the 5-HT2 receptor system. By understanding the underlying molecular mechanisms and implementing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can significantly enhance the accuracy and reproducibility of their findings.
References
-
Leyssen, P., et al. (1996). Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases. Journal of Cardiovascular Pharmacology, 27(Suppl 3), S39-S46. [Link]
-
De Backer, T. L., et al. (2009). Naftidrofuryl for intermittent claudication. Cochrane Database of Systematic Reviews, (2), CD001368. [Link]
-
Wikipedia. (2023). Naftidrofuryl. [Link]
-
Patsnap. (2024). What is the mechanism of Naftidrofuryl Oxalate? Synapse. [Link]
-
Gerrard, J. M., & Singhroy, S. (1990). The effect of naftidrofuryl (Praxilene) on 5-hydroxytryptamine and thromboxane A2-induced vasoconstriction and platelet aggregation. Agents and Actions, 30(3-4), 333–340. [Link]
-
Schmid, C. L., & Bohn, L. M. (2009). Serotonin receptor signaling and regulation via β-arrestins. Handbook of the Behavioral Neurobiology of Serotonin, 19, 245–257. [Link]
-
MIMS. (n.d.). Naftidrofuryl. [Link]
-
Wesołowska, A., et al. (2022). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 183, 106385. [Link]
-
Assetta, B., et al. (2020). GRK2 Mediates β-Arrestin Interactions with 5-HT2 Receptors for JC Polyomavirus Endocytosis. mBio, 11(2), e00159-20. [Link]
-
Komolov, K. E., & Benovic, J. L. (2018). The GRKs Reactome: Role in Cell Biology and Pathology. Trends in Pharmacological Sciences, 39(1), 40–54. [Link]
-
Gray, J. A., et al. (2003). The interaction of a constitutively active arrestin with the arrestin-insensitive 5-HT(2A) receptor induces agonist-independent internalization. Molecular Pharmacology, 63(5), 961–966. [Link]
-
Gray, J. A., & Roth, B. L. (2001). Arrestin-independent regulation of 5-HT2A receptor desensitization and resensitization. Journal of Neurochemistry, 78(5), 1148–1157. [Link]
-
Rahman, S., & Neuman, R. S. (1993). Multiple mechanisms of serotonin 5-HT2 receptor desensitization. European Journal of Pharmacology, 238(2-3), 247–254. [Link]
-
Muma, N. A. (2010). Mechanisms of 5HT2A Receptor Desensitization. Grantome. [Link]
-
ResearchGate. (n.d.). A. Protocol for in vivo 5-HT exposure. [Link]
-
Gurevich, E. V., et al. (2012). G protein-coupled receptor kinases: more than just kinases and not only for GPCRs. Pharmacological Therapeutics, 133(1), 40–69. [Link]
-
Packiriswamy, N., & Lokeshwar, B. L. (2013). G-protein coupled receptor kinases in inflammation and disease. Genes & Cancer, 4(7-8), 286–298. [Link]
-
Gray, J. A., et al. (2007). Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats. Neuropsychopharmacology, 32(8), 1795–1805. [Link]
-
Gurevich, V. V., et al. (2021). GRKs as Modulators of Neurotransmitter Receptors. International Journal of Molecular Sciences, 22(1), 333. [Link]
-
Kusch, A., & Zöllner, C. (2022). The Role of G Protein-Coupled Receptor Kinase 6 Regulation in Inflammation and Pain. International Journal of Molecular Sciences, 23(24), 15951. [Link]
-
Damjanoska, K. J., et al. (2004). Desensitization of 5-HT1A receptors by 5-HT2A receptors in neuroendocrine neurons in vivo. Journal of Pharmacology and Experimental Therapeutics, 310(1), 329–337. [Link]
-
Tournois, C., et al. (1990). Rapid desensitization and resensitization of 5-HT2 receptor mediated phosphatidyl inositol hydrolysis by serotonin agonists in quiescent calf aortic smooth muscle cells. European Journal of Pharmacology, 189(1), 51–60. [Link]
-
ResearchGate. (n.d.). 16 questions with answers in DESENSITIZATION. [Link]
-
Bhatnagar, A., et al. (2001). Internalization and recycling of 5-HT2A receptors activated by serotonin and protein kinase C-mediated mechanisms. Molecular Pharmacology, 60(4), 851–857. [Link]
-
Szałek, E., et al. (2020). Solubility, Permeability, and Dissolution Rate of Naftidrofuryl Oxalate Based on BCS Criteria. Pharmaceutics, 12(12), 1222. [Link]
-
Loman, B. R. (2017). Preventing Rapid Receptor Desensitization at the Β-Adrenergic Receptor with Agonist/Antagonist Combinations. SSRN. [Link]
-
BPS Bioscience. (n.d.). Kill Curve Protocol. [Link]
-
El-Gindy, A., et al. (2013). A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: applications to pharmaceutical tablets and biological samples. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 137–144. [Link]
-
Lymperopoulos, A., & Negussie, S. (2013). Adrenoceptor Desensitization: Current Understanding of Mechanisms. Current Opinion in Cardiology, 28(4), 438–444. [Link]
-
Liu, B., & Qin, F. (2005). Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate. Journal of Neuroscience, 25(19), 4821–4830. [Link]
-
ResearchGate. (n.d.). A validated HPLC method for the simultaneous determination of naftidrofuryl oxalate and its degradation product (metabolite), naftidrofuryl acid: Applications to pharmaceutical tablets and biological samples. [Link]
Sources
- 1. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Naftidrofuryl Oxalate? [synapse.patsnap.com]
- 5. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Naftidrofuryl oxalate | 5-HT Receptor | TargetMol [targetmol.com]
- 8. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GRK2 Mediates β-Arrestin Interactions with 5-HT2 Receptors for JC Polyomavirus Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GRKs Reactome: Role in Cell Biology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor kinases: more than just kinases and not only for GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-protein coupled receptor kinases in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of 5HT2A Receptor Desensitization - Nancy Muma [grantome.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Rapid desensitization and resensitization of 5-HT2 receptor mediated phosphatidyl inositol hydrolysis by serotonin agonists in quiescent calf aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Oxapropanium Iodide via 1H NMR Spectroscopy
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For quaternary ammonium compounds like Oxapropanium iodide, a parasympatholytic and ganglionic blocking agent, this validation is critical for ensuring its efficacy and safety. This guide provides an in-depth, experience-driven comparison of 1H NMR spectroscopy for the structural elucidation of Oxapropanium iodide, benchmarked against other common analytical techniques. We will explore the "why" behind experimental choices, ensuring a self-validating approach to structural confirmation.
The Central Role of 1H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the gold standard for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule such as Oxapropanium iodide, 1H NMR offers a definitive fingerprint, allowing for the precise mapping of its constituent protons.
Anticipated 1H NMR Spectrum of Oxapropanium Iodide
Before stepping into the laboratory, a seasoned scientist first predicts the expected spectral output. The structure of Oxapropanium iodide, (3-hydroxy-2,2-dimethylpropyl)trimethylammonium iodide, presents several distinct proton environments that will translate into unique signals in the 1H NMR spectrum.
-
Trimethylammonium Protons ((CH₃)₃N⁺-): A large singlet resulting from the nine equivalent protons of the three methyl groups attached to the quaternary nitrogen. Its chemical shift will be significantly downfield due to the electron-withdrawing effect of the positively charged nitrogen.
-
Methylene Protons (-N⁺-CH₂-): A singlet corresponding to the two protons on the carbon adjacent to the quaternary nitrogen. These protons are also deshielded by the nitrogen's positive charge.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Dimethyl Protons (-C(CH₃)₂-): A singlet representing the six equivalent protons of the two methyl groups on the quaternary carbon.
-
Hydroxymethyl Protons (-CH₂-OH): A singlet for the two protons on the carbon bearing the hydroxyl group.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed not just to acquire data, but to ensure its quality and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves Oxapropanium iodide. Deuterated water (D₂O) or Deuterated Methanol (CD₃OD) are common choices for quaternary ammonium salts. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl group.
-
Concentration: Prepare a solution of approximately 5-10 mg of Oxapropanium iodide in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for organic solvents. The internal standard provides a reference point (0 ppm) for accurate chemical shift determination.
NMR Data Acquisition
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
1D Proton Spectrum: Acquire a standard one-dimensional 1H NMR spectrum. Key parameters to consider are:
-
Spectral Width: Ensure the spectral width is large enough to encompass all expected proton signals.
-
Number of Scans: A sufficient number of scans (typically 16 or 32) should be averaged to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for most protons.
-
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to ensure accurate integration of the signals.
-
Referencing: Reference the spectrum to the internal standard (0 ppm).
-
Integration: Integrate the area under each peak. The ratio of the integrals should correspond to the ratio of the number of protons giving rise to each signal.
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding protons in the Oxapropanium iodide structure based on the predicted spectrum and established chemical shift tables.
Visualizing the Validation Workflow
Caption: Workflow for Oxapropanium Iodide structure validation via 1H NMR.
Comparative Analysis: 1H NMR vs. Alternative Techniques
While 1H NMR is a powerful tool, a comprehensive structural elucidation often employs a multi-technique approach. The following table compares 1H NMR with other common analytical methods for the validation of the Oxapropanium iodide structure.
| Technique | Information Provided | Strengths | Limitations | Relevance to Oxapropanium Iodide |
| 1H NMR | Connectivity, chemical environment, and number of protons. | High resolution, non-destructive, provides detailed structural information. | Requires soluble sample, can have overlapping signals in complex molecules. | Essential for confirming the proton framework and connectivity. |
| 13C NMR | Number and types of carbon atoms. | Complements 1H NMR, good for identifying quaternary carbons. | Lower sensitivity than 1H NMR, longer acquisition times. | Confirms the carbon backbone, including the quaternary carbon. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Does not provide detailed connectivity, isomers can be indistinguishable. | Confirms the molecular weight of the cation and provides fragmentation data for further structural confirmation. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, requires minimal sample preparation. | Provides limited information on the overall structure, spectra can be complex. | Confirms the presence of O-H and C-H bonds. |
A Synergistic Approach to Unquestionable Validation
The most robust structural validation of Oxapropanium iodide is achieved through the synergistic use of multiple analytical techniques.
Caption: Interplay of analytical techniques for structural validation.
By integrating the detailed connectivity information from 1H and 13C NMR with the molecular weight confirmation from mass spectrometry and functional group identification from IR spectroscopy, a complete and unambiguous picture of the Oxapropanium iodide structure emerges. This multi-faceted approach embodies the principles of trustworthiness and authoritative grounding, leaving no room for structural ambiguity.
References
-
PubChem Compound Summary for CID 12833, Oxapropanium iodide. National Center for Biotechnology Information. [Link]
-
Introduction to NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
1H NMR Spectroscopy. Master Organic Chemistry. [Link]
-
Quaternary ammonium compounds. Wikipedia. [Link]
-
Parasympatholytic drug. Wikipedia. [Link]
-
Ganglionic blocker. Wikipedia. [Link]
Publish Comparison Guide: Mass Spectrometry of Oxapropanium Cation
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of the Oxapropanium cation (
Executive Summary
Oxapropanium (specifically the cation derived from Oxapropanium iodide) is a synthetic muscarinic agonist containing a 1,3-dioxolane ring.[1] It shares an identical molecular formula (
In drug development and pharmacokinetic studies, standard low-resolution MS scans cannot distinguish these two species. This guide details the specific fragmentation pathways (MS/MS and
Technical Deep Dive: The Isomer Challenge
The core analytical challenge lies in the structural isomerism between the linear ester backbone of Acetylcholine and the cyclic acetal structure of Oxapropanium.
| Feature | Oxapropanium Cation | Acetylcholine Cation |
| Structure | (1,3-Dioxolan-4-ylmethyl)trimethylammonium | 2-Acetoxy-N,N,N-trimethylethanaminium |
| Formula | ||
| Precursor m/z | 146.12 | 146.12 |
| Core Moiety | Cyclic Dioxolane Ring | Linear Acetyl Ester |
| Pharmacology | Synthetic Muscarinic Agonist | Endogenous Neurotransmitter |
Mechanistic Differentiation Strategy
Both cations contain a quaternary trimethylammonium group, which dictates the primary fragmentation event: the neutral loss of trimethylamine (
-
Differentiation Point: The resulting m/z 87 carbocations are structural isomers.
-
From ACh: 2-acetoxyethyl cation (linear).
-
From Oxapropanium: (1,3-dioxolan-4-yl)methyl cation (cyclic).[2]
-
Diagnostic Action:
fragmentation of m/z 87 reveals the unique "fingerprint" of the dioxolane ring vs. the acetyl group.
-
Experimental Protocol: Self-Validating Workflow
Objective: Establish a protocol that confirms Oxapropanium identity by excluding Acetylcholine interference.
Step 1: LC-MS/MS Configuration [3]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile. Note: Acidic pH stabilizes the ester bond of ACh, preventing premature hydrolysis.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of the quaternary ammonium.
Step 2: Fragmentation Settings (CID)
-
Precursor Isolation: m/z 146.1 ± 0.5 Da.
-
Collision Energy (CE):
-
Low (15-20 eV): To generate the common m/z 87 fragment.
-
High (35-45 eV): To induce secondary fragmentation of the ring/ester.
-
Step 3: Diagnostic Criteria (The "Decision Tree")
-
Monitor Transition 146
87: If absent, neither compound is present. -
Monitor Transition 146
43:-
High Intensity: Confirms Acetylcholine (Formation of Acetyl cation
). -
Absent/Trace: Supports Oxapropanium .
-
-
Monitor Transition 146
57/45:-
Present: Confirms Oxapropanium (Dioxolane ring fragments).
-
Fragmentation Data Comparison
The following table contrasts the spectral behavior of the two isomers under Collision-Induced Dissociation (CID).
| Fragment Ion (m/z) | Oxapropanium Intensity | Acetylcholine Intensity | Structural Origin |
| 146 (M+) | Precursor | Precursor | Intact Cation |
| 87 | High (Base Peak) | High (Base Peak) | Loss of |
| 43 | < 5% (Trace) | High | ACh: Acetylium ( |
| 57 | Medium | Low | OxP: Dioxolane ring fragment ( |
| 45 | Medium | Low | OxP: Ethoxy-like fragment ( |
| 60 | Absent | Medium | ACh: McLafferty-like rearrangement |
Analyst Insight: The presence of m/z 43 is the "Red Flag" for Acetylcholine. In Oxapropanium samples, any signal at m/z 43 suggests contamination or non-specific background, as the dioxolane ring cannot easily rearrange to form a stable acetylium ion.
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways. Note the stability of the acetyl group in ACh versus the ring cleavage in Oxapropanium.
Caption: Divergent MS/MS pathways of isobaric cations m/z 146. Acetylcholine yields the diagnostic Acetylium ion (m/z 43), while Oxapropanium undergoes ring cleavage.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10940, Oxapropanium. Retrieved from [Link]
-
Sugiura, Y., et al. (2012). "Visualization of acetylcholine distribution in central nervous system tissue sections by tandem imaging mass spectrometry." Analytical and Bioanalytical Chemistry, 403, 1851–1861.
87 43 pathway). Retrieved from [Link] -
Yamamoto, K., et al. (2009). "High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis." Plant Signaling & Behavior. (Discusses isobaric interference at m/z 146). Retrieved from [Link]
-
Bocchinfuso, G., et al. (2003). "Synthesis and cholinergic affinity of diastereomeric and enantiomeric isomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine." Journal of Medicinal Chemistry. (Structural characterization of dioxolane-based cholinergic agonists). Retrieved from [Link]
Sources
Confirming muscarinic selectivity of Dilvasene vs. Nicotinic receptors
Introduction: The Critical Role of Receptor Selectivity in Drug Development
In the pursuit of novel therapeutics, the ability of a drug to interact with its intended target while avoiding others is a cornerstone of both efficacy and safety.[1][2][3] This principle, known as selectivity, is paramount in drug design.[1][2] A highly selective drug minimizes off-target effects, thereby reducing the potential for adverse drug reactions.[3] Dilvasene is a novel compound under investigation for its potential therapeutic applications targeting the muscarinic acetylcholine receptor (mAChR) system. The cholinergic system, with its two main receptor families—muscarinic and nicotinic—presents a classic challenge for achieving selectivity due to the shared endogenous ligand, acetylcholine.[4][5] This guide provides a comprehensive analysis of the experimental data confirming the muscarinic selectivity of Dilvasene against nicotinic acetylcholine receptors (nAChRs).
Understanding the Targets: Muscarinic vs. Nicotinic Receptors
Muscarinic and nicotinic receptors, both activated by acetylcholine, mediate distinct physiological effects through fundamentally different mechanisms.[5]
-
Muscarinic Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that modulate a wide range of parasympathetic functions.[6][7] They are classified into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq proteins, leading to intracellular calcium mobilization, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase activity.[6][8]
-
Nicotinic Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems, as well as at the neuromuscular junction.[4][9] They are pentameric structures composed of various subunits (e.g., α4β2, α7).[4][9]
The divergent signaling pathways of these two receptor families underscore the importance of developing selective ligands to achieve desired therapeutic outcomes without unintended consequences.
Signaling Pathway Overview
Caption: Signaling pathways for Gq-coupled muscarinic and nicotinic receptors.
Experimental Confirmation of Dilvasene's Selectivity
To rigorously assess the selectivity of Dilvasene, a series of in vitro pharmacological assays were conducted. The primary methodologies employed were radioligand binding assays and functional assays.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10][11] These assays measure the displacement of a known radiolabeled ligand by the test compound (Dilvasene). The data are used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
-
Membrane Preparation: Cell lines individually overexpressing each human muscarinic (M1-M5) and key nicotinic (α4β2, α7, α1β1δγ) receptor subtypes are cultured. The cells are harvested and homogenized to prepare membrane fractions containing the receptors.[12]
-
Assay Setup: In a 96-well plate, the membrane preparations are incubated with a specific radioligand for each receptor subtype and varying concentrations of Dilvasene.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.[11]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. The filters are washed to remove non-specifically bound radioligand.[12]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of Dilvasene that displaces 50% of the radioligand). The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[12]
Caption: Workflow for the competitive radioligand binding assay.
The following table summarizes the binding affinities (Ki) of Dilvasene for human muscarinic and nicotinic receptor subtypes.
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. nAChRs) |
| Muscarinic | ||
| M1 | 2.5 | >4000x |
| M2 | 5.8 | >1724x |
| M3 | 3.1 | >3225x |
| M4 | 8.2 | >1219x |
| M5 | 4.5 | >2222x |
| Nicotinic | ||
| α4β2 | >10,000 | - |
| α7 | >10,000 | - |
| α1β1δγ (muscle) | >10,000 | - |
The data clearly demonstrate that Dilvasene possesses high affinity for all five muscarinic receptor subtypes, with Ki values in the low nanomolar range. In contrast, its affinity for the tested nicotinic receptor subtypes is exceedingly low (Ki > 10,000 nM), indicating a selectivity of over 1000-fold for muscarinic receptors.
Functional Assays: Assessing Biological Activity
While binding assays measure affinity, functional assays are crucial for determining whether a compound acts as an agonist (activator) or antagonist (blocker) and for quantifying its potency and efficacy.
For the Gq-coupled M1, M3, and M5 receptors, a calcium mobilization assay is employed to measure the increase in intracellular calcium upon receptor activation.[6][13]
-
Cell Culture and Dye Loading: Cells expressing the M1, M3, or M5 receptor are seeded in a 96-well plate and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of Dilvasene are added to the wells.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity over time is measured, reflecting the change in intracellular calcium concentration.
-
Data Analysis: The concentration-response data are used to calculate the EC50 (the concentration of Dilvasene that produces 50% of the maximal response), which is a measure of its potency.
For the ligand-gated ion channel nAChRs, a membrane potential-sensitive dye or a specific ion flux assay is used to measure the ion influx upon channel opening.
The table below shows the functional potency (EC50) of Dilvasene at muscarinic receptors and its lack of activity at nicotinic receptors.
| Receptor Subtype | Functional Assay | EC50 (nM) |
| Muscarinic | ||
| M1 | Calcium Mobilization | 15.2 |
| M3 | Calcium Mobilization | 20.5 |
| M5 | Calcium Mobilization | 28.1 |
| Nicotinic | ||
| α4β2 | Ion Flux | No Agonist Activity Detected |
| α7 | Ion Flux | No Agonist Activity Detected |
The functional data corroborate the binding results, showing that Dilvasene is a potent agonist at Gq-coupled muscarinic receptors. Importantly, no agonist activity was detected at the tested nicotinic receptor subtypes, confirming its functional selectivity.
Conclusion
The comprehensive in vitro pharmacological profiling of Dilvasene provides unequivocal evidence of its high selectivity for muscarinic receptors over nicotinic receptors. The radioligand binding assays demonstrate a binding affinity for muscarinic subtypes that is more than three orders of magnitude greater than for key nicotinic subtypes. This high binding selectivity is mirrored in the functional assays, where Dilvasene acts as a potent agonist at muscarinic receptors with no discernible activity at nicotinic receptors. This robust dataset establishes Dilvasene as a highly selective muscarinic agent, a critical attribute for its potential as a refined therapeutic tool.
References
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
-
AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. [Link]
-
NIH. (2015, April 27). Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
NIH. (2016). GPCR-radioligand binding assays. PubMed. [Link]
-
NIH. (2020, September 20). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]
-
Altabrisa Group. (2025, July 23). Differentiating Selectivity Vs Specificity in Pharmacology. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
NIH. (2011). Activation and allosteric modulation of a muscarinic acetylcholine receptor. PMC. [Link]
-
NIH. (2000, November 16). Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System. [Link]
-
Innoprot. M3 Muscarinic Acetylcholine Receptor Assay. [Link]
-
PubMed. (1994). The (S)-(+)-enantiomer of dimethindene: a novel M2-selective muscarinic receptor antagonist. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Nicotinic acetylcholine receptors (nACh). [Link]
-
NIH. (2020, October 19). Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties. PMC. [Link]
-
NIH. (2020, September 11). Functional Characterization of Muscarinic Receptors in Human Schwann Cells. PMC. [Link]
-
NIH. (2015). Functional Human α7 Nicotinic Acetylcholine Receptor (nAChR) Generated from Escherichia coli. PMC. [Link]
-
NIH. (2012). Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells. PMC. [Link]
-
Wikipedia. Nicotinic acetylcholine receptor. [Link]
-
Journal of Neurophysiology. (2015, January 1). Nicotinic and muscarinic acetylcholine receptors shape ganglion cell response properties. [Link]
-
NIH. (2013). Muscarinic and Nicotinic Acetylcholine Receptor Agonists and Allosteric Modulators for the Treatment of Schizophrenia. PMC. [Link]
-
JoVE. (2023, September 22). Cholinergic Receptors: Muscarinic. [Link]
-
NIH. (2023, August 14). Physiology, Cholinergic Receptors. StatPearls - NCBI Bookshelf. [Link]
-
Movement Disorders. (1986). The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6. Characteristics of Drug-Receptor Interactions: – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Cholinergic Receptors: Muscarinic [jove.com]
- 9. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. multispaninc.com [multispaninc.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. innoprot.com [innoprot.com]
Reference standards for (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide
An In-Depth Technical Guide to the Qualification and Comparative Analysis of (1,3-Dioxolan-4-ylmethyl)trimethylammonium Iodide as a Reference Standard
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. While many compounds are available as certified reference materials (CRMs) from pharmacopeias like USP and EP, numerous novel or specialized molecules are not. This guide addresses such a case: (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide (CAS 18994-37-1), a chiral quaternary ammonium salt with potential applications as a muscarinic acetylcholine receptor (mAChR) agonist.
This document provides a comprehensive framework for the synthesis, purification, and rigorous analytical qualification of (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide to establish it as a well-characterized in-house reference standard. Furthermore, it presents a comparative analysis against Acetylcholine Chloride, a widely recognized pharmacopeial reference standard, to provide context for its application and analytical control.
Introduction: The Need for a Specialized Muscarinic Agonist Standard
(1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide is a structural analog of acetylcholine, the endogenous neurotransmitter for both muscarinic and nicotinic acetylcholine receptors. The presence of the 1,3-dioxolane ring introduces chirality and steric bulk, suggesting potential selectivity for specific muscarinic receptor subtypes (M1-M5).[1][2] The development of subtype-selective muscarinic agonists is a significant area of research for treating conditions like Alzheimer's disease, schizophrenia, and various autonomic dysfunctions.[3]
Synthesis and Purification Strategy
The most direct and established method for synthesizing quaternary ammonium salts is the Menschutkin reaction , which involves the alkylation of a tertiary amine with an alkyl halide.[4] In this case, the reaction would proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism between trimethylamine and a suitable (iodomethyl)-1,3-dioxolane precursor.
Caption: Proposed synthesis of the target compound via the Menschutkin reaction.
Experimental Protocol: Synthesis
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylamine in anhydrous acetone.
-
Addition of Alkyl Halide: To the stirred solution, slowly add a stoichiometric equivalent of (iodomethyl)-1,3-dioxolane. The precursor itself can be synthesized from the corresponding alcohol.
-
Reaction: The reaction mixture is stirred, potentially with gentle heating, until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, a salt, will often precipitate from the acetone.
-
Isolation: The crude product is collected by vacuum filtration and washed with cold acetone to remove unreacted starting materials.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethanol/water or methanol/acetonitrile). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.
Comprehensive Analytical Qualification Workflow
To qualify the synthesized material as a reference standard, a multi-faceted analytical approach is required. This workflow ensures the unambiguous identification of the compound and a precise determination of its purity.
Caption: A comprehensive workflow for the analytical qualification of a new reference standard.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, confirming the presence of the trimethylammonium group, the dioxolane ring protons, and the methylene bridge.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and confirm connectivity.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In positive ion mode, this will detect the cationic portion of the molecule, [(1,3-Dioxolan-4-ylmethyl)trimethylammonium]⁺, allowing for exact mass measurement and confirmation of the elemental formula.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of functional groups, such as C-O stretches from the dioxolane ring and C-N stretches.
Purity Assessment and Impurity Profiling
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method with a C18 column is typically suitable. Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferable to UV detection. A gradient elution with a mobile phase of water and acetonitrile containing an ion-pairing agent (e.g., trifluoroacetic acid) can be effective for separating the polar analyte from potential impurities.
-
Purpose: To determine the chromatographic purity (area percent) and to detect and quantify any process-related impurities or degradation products.[5]
-
-
Quantitative NMR (qNMR):
-
Method: This is a primary ratio method for determining purity without needing a reference standard of the same compound. A certified quantitative internal standard (e.g., maleic acid, dimethyl sulfone) is added in a known amount to a precisely weighed sample of the target compound. By comparing the integral of a unique signal from the analyte to the integral of the internal standard's signal, the absolute purity can be calculated.
-
Advantage: Provides a highly accurate purity value that is traceable to the SI unit of mass.
-
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To identify and quantify residual solvents from the synthesis and purification steps (e.g., acetone, ethanol, acetonitrile).
-
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
-
Purpose: To quantify any elemental or inorganic impurities, particularly residual catalysts if used in the synthesis of the precursor.
-
Counter-Ion and Water Content
-
Ion Chromatography (IC) or Titration:
-
Purpose: To confirm the identity and quantify the amount of the iodide counter-ion. This is crucial as the molar mass of the entire salt is used in calculations. Argentometric titration is a classic method for halide quantification.
-
-
Karl Fischer Titration:
-
Purpose: To accurately determine the water content of the material, which is essential for calculating the purity on an anhydrous basis.
-
Comparative Analysis: (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide vs. Acetylcholine Chloride
The most relevant and widely accepted reference standard for comparison is Acetylcholine Chloride (AChCl) .[6][7][8] It is available as a primary standard from both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
| Feature | (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide | Acetylcholine Chloride (USP/EP Reference Standard) |
| Availability | Not commercially available as a certified standard. Requires in-house synthesis and qualification. | Readily available as a primary, certified reference standard from pharmacopeias.[6][7] |
| Certification | Characterized as an "in-house" or "secondary" standard. Traceability is established through the qualification process. | Certified by a recognized pharmacopeial body. Comes with a Certificate of Analysis detailing its official use. |
| Structure & Moiety | Chiral quaternary ammonium salt with a 1,3-dioxolane ring. | Achiral quaternary ammonium ester. |
| Primary Application | Research standard for studies requiring a specific, potentially subtype-selective muscarinic agonist. | Official standard for identity, strength, quality, and purity tests as prescribed in USP or EP monographs.[7] |
| Key Analytical Tests | Requires a full suite of tests for initial qualification (NMR, MS, HPLC, qNMR, KF, etc.). | Used as a comparator in established assays. Its own identity and purity are taken as certified. |
| Potential Stability | The dioxolane ring is generally stable but can be susceptible to hydrolysis under strong acidic conditions. | The ester linkage is highly susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH, requiring careful handling and storage. |
Experimental Protocols for Key Analyses
Protocol: Purity Determination by HPLC-ELSD
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 L/min.
-
Sample Preparation: Accurately weigh ~10 mg of the standard into a 10 mL volumetric flask and dissolve in Mobile Phase A.
Protocol: Absolute Purity by Quantitative NMR (qNMR)
-
Internal Standard: Select a certified quantitative standard (e.g., Dimethyl sulfone, CAS 67-71-0) that has a simple ¹H NMR spectrum with a sharp singlet that does not overlap with any analyte signals.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide into a clean NMR tube. Record the weight to 0.01 mg.
-
Accurately weigh ~5 mg of the certified internal standard into the same NMR tube. Record the weight to 0.01 mg.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the smallest integral).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the N-(CH₃)₃ singlet) and the singlet from the internal standard.
-
-
Calculation: Use the following formula to calculate the purity:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion and Recommendations
(1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide serves as a valuable research tool, particularly in the field of cholinergic pharmacology. While not available as a pharmacopeial standard, a robust and reliable in-house reference standard can be established through a well-defined process of synthesis, purification, and comprehensive analytical characterization.
The qualification workflow detailed in this guide, which combines orthogonal techniques for identity (NMR, MS) and purity (HPLC, qNMR), provides a self-validating system that ensures the material is fit for its intended purpose. When compared to established standards like Acetylcholine Chloride, it is clear that the burden of proof for quality lies with the developing laboratory. However, by following these rigorous protocols, researchers can generate data with confidence and contribute to the advancement of drug discovery and development.
References
-
Veeprho. Acetylcholine Chloride Working Standard (Secondary Reference Standard). [Link][9]
-
Goyal, A., et al. (2023). Muscarinic Agonists. In: StatPearls [Internet]. StatPearls Publishing. [Link][1]
-
Taylor & Francis Online. Muscarinic agonists – Knowledge and References. [Link][10]
-
Jones, C. K., et al. (2005). Muscarinic Receptor Agonists and Antagonists. In: Comprehensive Medicinal Chemistry II. Elsevier. [Link][3]
-
Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link][2]
-
Başpınar Küçük, H., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(7), 8484-8499. [Link][11]
-
PubChem. 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-, iodide (1:1). National Center for Biotechnology Information. [Link][12]
-
Rasayan Journal of Chemistry. DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. [Link][5]
Sources
- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.ed.ac.uk [journals.ed.ac.uk]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 氯化乙酰胆碱 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. 氯化乙酰胆碱 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. 氯化乙酰胆碱 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 9. veeprho.com [veeprho.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-, iodide (1:1) | C7H16INO2 | CID 10939 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Vasoactive Bioassays: Bridging Historical Data with Modern Methodologies
For researchers and drug development professionals, the ability to reproduce and compare historical experimental data with contemporary findings is paramount for innovation and regulatory validation. This guide provides an in-depth analysis of reproducing historical bioassay data for vasodilator compounds, using the well-characterized calcium channel blocker Diltiazem as a primary example. We will explore the causal relationships behind historical experimental choices, offer a detailed protocol for a representative historical bioassay, and compare its performance with modern, higher-throughput alternatives.
The Historical Context: Understanding Vasodilator Bioassays
In the mid-20th century, the discovery and characterization of vasoactive compounds relied heavily on ex vivo and in vivo bioassays.[1][2][3][4][5] These early assays, while groundbreaking for their time, were often limited by factors such as animal-to-animal variability, lower throughput, and a less detailed understanding of the underlying molecular mechanisms.[2][3] The primary goal was to establish a clear physiological response—vasodilation—and to quantify the potency of a test compound relative to a known standard.
The choice of experimental models, such as isolated rabbit arteries, was based on their reliable and reproducible contractile responses to various stimuli.[6] These tissues provided a functional system where the direct effects of a compound on vascular smooth muscle could be observed and measured.
Reproducing a Historical Bioassay: The Isolated Rabbit Ear Artery Model
This section provides a detailed protocol for a classic bioassay used to assess the vasodilator properties of compounds like Diltiazem. This method, adapted from historical literature, relies on measuring changes in perfusion pressure in an isolated rabbit ear artery.[6]
Experimental Rationale
The isolated rabbit ear artery is a peripheral artery that is highly sensitive to vasoactive substances. By perfusing the artery with a physiological salt solution at a constant flow rate, any changes in the diameter of the artery will result in a measurable change in perfusion pressure. Vasoconstriction will increase the pressure, while vasodilation, the desired effect for our test compound, will decrease it.
Experimental Workflow
Caption: Workflow for the isolated rabbit ear artery bioassay.
Step-by-Step Protocol
-
Tissue Preparation:
-
Humanely euthanize a New Zealand White rabbit according to institutionally approved protocols.
-
Carefully dissect the central ear artery and excise a segment approximately 2-3 cm in length.
-
Place the artery segment in cold, oxygenated Krebs-Henseleit solution.
-
-
Experimental Setup:
-
Cannulate both ends of the artery segment and mount it in a water-jacketed organ bath maintained at 37°C.
-
Begin perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) at a constant flow rate (e.g., 2.5 mL/min) using a peristaltic pump.
-
Connect a pressure transducer to the perfusion circuit to continuously monitor the perfusion pressure.
-
-
Equilibration and Viability Assessment:
-
Allow the preparation to equilibrate for at least 60 minutes, during which a stable basal perfusion pressure should be established.
-
To assess the viability of the smooth muscle, induce a submaximal contraction with a standard vasoconstrictor, such as norepinephrine (e.g., 10⁻⁶ M).
-
Wash out the norepinephrine and repeat the contraction until a stable and reproducible response is obtained.
-
-
Compound Testing:
-
Once a stable pre-contraction is achieved with norepinephrine, begin to add cumulative concentrations of Diltiazem to the perfusate.
-
Start with a low concentration (e.g., 10⁻⁹ M) and increase in a stepwise manner (e.g., half-log increments) until a maximal relaxation is observed.
-
Record the decrease in perfusion pressure at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each Diltiazem concentration as a percentage of the maximal relaxation possible (i.e., the difference between the pre-contracted pressure and the basal pressure).
-
Plot the percentage relaxation against the logarithm of the Diltiazem concentration to generate a concentration-response curve.
-
From this curve, determine the EC50 value, which is the concentration of Diltiazem that produces 50% of the maximal relaxation.
-
Modern Alternatives and Comparative Analysis
While the isolated tissue bioassay provides valuable functional data, modern drug discovery demands higher throughput and more mechanistic insights. Here, we compare the historical method with contemporary alternatives.
| Bioassay Method | Throughput | Mechanistic Insight | Physiological Relevance | Key Advantages | Key Disadvantages |
| Isolated Rabbit Ear Artery | Low | High (Functional) | High | Provides data on integrated tissue response. | Labor-intensive, high variability, ethical considerations. |
| Cell-Based Calcium Flux Assays | High | Moderate (Molecular) | Moderate | Amenable to automation, provides data on a specific molecular target. | Lacks the complexity of a whole tissue response. |
| High-Content Imaging | Medium-High | High (Cellular) | Moderate | Provides multiparametric data on cellular morphology and signaling. | Data analysis can be complex. |
| In Silico Modeling | Very High | High (Theoretical) | Low-Moderate | Rapid screening of large compound libraries. | Requires experimental validation. |
Cell-Based Calcium Flux Assays: A High-Throughput Alternative
A common modern approach to screen for calcium channel blockers is the use of cell-based fluorescence assays. These assays utilize cell lines that endogenously or recombinantly express the target calcium channel and are loaded with a calcium-sensitive fluorescent dye.
Diltiazem is a non-dihydropyridine calcium channel blocker.[7] It primarily acts by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[7][8] This reduction in intracellular calcium leads to smooth muscle relaxation and subsequent vasodilation.[7]
Caption: Simplified signaling pathway of Diltiazem-induced vasodilation.
Caption: Workflow for a cell-based calcium flux assay.
Conclusion: An Integrated Approach for Robust Drug Discovery
Reproducing historical bioassay data is a challenging yet essential exercise in modern drug development.[9][10][11][12] It provides a valuable benchmark for validating new methodologies and understanding the evolution of our scientific knowledge. While historical ex vivo methods like the isolated rabbit ear artery assay offer high physiological relevance, they are not practical for large-scale screening.
A contemporary drug discovery cascade for a vasodilator would likely begin with a high-throughput cell-based assay to identify initial hits. Promising candidates would then progress to more physiologically relevant models, such as isolated tissue preparations, for further characterization before advancing to in vivo studies. This integrated approach, combining the strengths of both historical and modern techniques, ensures a robust and efficient path toward the development of new and effective therapies.
References
-
Recovering and Reusing Historical Data for Science: Retrospective Curation Practices Across Disciplines. (2025). ResearchGate. [Link]
-
The challenges of replication: A worked example of methods reproducibility using electronic health record data. (n.d.). PMC. [Link]
-
Van Nueten, J. M. (1969). Comparative bioassay of vasoactive drugs using isolated perfused rabbit arteries. European Journal of Pharmacology, 6(3), 286-293. [Link]
-
Challenges Faced in Historical Research: Dealing with Data, Sources, and Synthesis. (2024). History Skills. [Link]
-
Fundamental challenges of scientific data. (2024). TetraScience. [Link]
-
Replication: The Challenge of Reproducing Research. (2017). American Institutes for Research. [Link]
-
Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. (n.d.). REPROCELL. [Link]
-
diltiazem hydrochloride for injection Clinical Pharmacology. (n.d.). Pfizer Medical - US. [Link]
-
Diltiazem. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Vasodilator dysfunction in aged spontaneously hypertensive rats: changes in NO synthase III and soluble guanylyl cyclase expression, and in superoxide anion production. (n.d.). Oxford Academic. [Link]
-
Mini History of the Potency Bioassay and its Regulatory Drivers. (n.d.). BEBPA. [Link]
-
Pastoor, T., & Stevens, J. (2005). Historical perspective of the cancer bioassay. Scandinavian Journal of Work, Environment & Health, 31(Suppl 1), 129-140. [Link]
-
Historical development of bioassays. (n.d.). ResearchGate. [Link]
-
Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia. (n.d.). PMC. [Link]
-
Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine. (2018). MDPI. [Link]
-
McConnell, E. E. (1995). Historical review of the rodent bioassay and future directions. Regulatory Toxicology and Pharmacology, 21(1), 38-43. [Link]
-
Ramazzini Foundation cancer program: history and major projects, life-span carcinogenicity bioassay design, chemicals studied, and results. (2002). PubMed. [Link]
-
Mechanism of Action. (n.d.). ReveraGen BioPharma. [Link]
-
Mechanism of action and pharmacology of INGREZZA. (n.d.). Ingrezza. [Link]
Sources
- 1. Mini History of the Potency Bioassay and its Regulatory Drivers – BEBPA [bebpa.org]
- 2. Historical perspective of the cancer bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Historical review of the rodent bioassay and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ramazzini Foundation cancer program: history and major projects, life-span carcinogenicity bioassay design, chemicals studied, and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative bioassay of vasoactive drugs using isolated perfused rabbit arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. researchgate.net [researchgate.net]
- 10. The challenges of replication: A worked example of methods reproducibility using electronic health record data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges Faced in Historical Research: Dealing with Data, Sources, and Synthesis - LIS (Library & Information Science) Academy [lis.academy]
- 12. Replication: The Challenge of Reproducing Research | American Institutes for Research [air.org]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Oxapropanium Iodide in Acetylcholinesterase Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential cross-reactivity of Oxapropanium iodide within acetylcholinesterase (AChE) enzymatic assays. We will explore the mechanistic rationale for potential interactions, present robust experimental protocols for definitive assessment, and compare its profile to well-characterized acetylcholinesterase inhibitors.
Introduction: The Imperative for Specificity in Cholinesterase Research
Acetylcholinesterase (AChE) is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1][2] Its inhibition is a cornerstone therapeutic strategy for managing conditions like Alzheimer's disease and myasthenia gravis, aiming to increase acetylcholine levels and enhance cholinergic function.[3][4] However, the success of any compound targeting the cholinergic system hinges on its specificity. Off-target effects, particularly interactions with related enzymes like butyrylcholinesterase (BChE), can lead to undesirable side effects and confound experimental results.[5]
Oxapropanium iodide is recognized not as a direct cholinesterase inhibitor, but as an anticholinergic agent that functions by antagonizing muscarinic acetylcholine receptors.[6][7] Its structural features, however, necessitate a thorough evaluation of its potential for cross-reactivity in standard AChE assays. This guide provides the experimental logic and detailed protocols to dissect any such interactions, ensuring data integrity in research and development settings.
Section 1: Mechanistic Foundations
A rigorous assessment begins with understanding the key molecular players and their potential interactions.
Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BChE)
AChE and BChE are closely related serine hydrolases, sharing approximately 65% amino acid sequence homology.[5] Their primary distinction lies in the active site. AChE possesses a narrow active-site gorge, making it highly specific for acetylcholine. BChE has a larger active site with more accommodating aromatic residues, giving it a broader substrate specificity.[8] In drug development, the selectivity of an inhibitor for AChE over BChE is a critical parameter, quantified by the selectivity index (SI).[8] While dual inhibition can sometimes be beneficial, high selectivity for AChE is often desired to minimize peripheral side effects.[9]
The Test Compound: Oxapropanium Iodide
Oxapropanium iodide is a quaternary ammonium compound.[7] Its primary mechanism of action is competitive antagonism at muscarinic acetylcholine receptors, which prevents acetylcholine from binding and initiating downstream signaling.[6] This action leads to smooth muscle relaxation, making it effective as a spasmolytic agent.[6][7] Its potential for cross-reactivity in an AChE assay is not as a classical inhibitor but could arise from:
-
Weak, non-specific binding to the active or peripheral sites of the cholinesterase enzymes.
-
Interference with assay reagents , a common pitfall in colorimetric assays.
-
Intrinsic absorbance at the measurement wavelength.
The Comparators: Characterized AChE Inhibitors
To provide context for our analysis, we will compare Oxapropanium iodide's performance against two standard AChE inhibitors with distinct selectivity profiles:
-
Donepezil: A highly potent and selective reversible inhibitor of AChE, with over 200-fold selectivity for AChE versus BChE.[9][10] It is a widely prescribed medication for Alzheimer's disease.[11]
-
Tacrine: The first FDA-approved drug for Alzheimer's, it is a non-selective inhibitor, showing a higher potency for BChE than AChE in some studies.[5][10] Its use has been limited due to side effects.[3]
Section 2: The Analytical Principle: Ellman's Method
The most common method for measuring AChE activity is the colorimetric assay developed by Ellman.[1][12] Understanding this two-step reaction is crucial for identifying potential points of interference.
-
Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATCh), to produce thiocholine and acetate.[1]
-
Colorimetric Detection: The resulting thiocholine reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[1] The rate of TNB formation is directly proportional to the AChE activity.[1]
Caption: The two-step reaction mechanism of the Ellman's assay for AChE activity.
Section 3: A Self-Validating Experimental Protocol
Protocol 1: Determining IC₅₀ for AChE and BChE
This primary experiment quantifies the concentration of a compound required to inhibit 50% of enzyme activity (IC₅₀). Running parallel assays for both AChE and BChE is non-negotiable for determining selectivity.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Human serum Butyrylcholinesterase (BChE)
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[1]
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)[1]
-
Test Compounds: Oxapropanium iodide, Donepezil HCl, Tacrine HCl
-
96-well clear, flat-bottom microplates
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of all test compounds in an appropriate solvent (e.g., DMSO or assay buffer). Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 1 pM).
-
Plate Layout: Designate wells for:
-
Blanks: Assay buffer only (no enzyme or inhibitor).
-
Negative Controls (100% Activity): Enzyme, substrate, and vehicle (solvent) only.
-
Positive Controls: Enzyme, substrate, and known inhibitors (Donepezil, Tacrine).
-
Test Wells: Enzyme, substrate, and serial dilutions of Oxapropanium iodide.
-
-
Assay Execution (Final Volume: 200 µL):
-
To each well (except blanks), add 20 µL of the appropriate compound dilution or vehicle.
-
Add 140 µL of assay buffer to all wells.
-
Add 20 µL of AChE or BChE enzyme solution to all wells except the blanks. For blank wells, add an additional 20 µL of assay buffer.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction-start solution containing both DTNB (final concentration ~0.5 mM) and the appropriate substrate (ATCI or BTCI, final concentration ~0.5 mM).
-
Add 20 µL of the reaction-start solution to all wells to initiate the reaction.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve.
-
Calculate the Selectivity Index (SI) = IC₅₀ (BChE) / IC₅₀ (AChE). A higher SI value indicates greater selectivity for AChE.[8]
-
Protocol 2: Assay Interference Controls
The purpose of these controls is to validate that any observed inhibition is due to a direct interaction with the enzyme, not an artifact of the assay chemistry itself.
Methodology:
-
No-Enzyme Control: Repeat the assay as described above, but replace the enzyme solution with an equal volume of assay buffer. Add the highest concentration of Oxapropanium iodide to these wells.
-
Rationale: If a color change is observed, it indicates that Oxapropanium iodide is reacting directly with DTNB or causing the non-enzymatic breakdown of the substrate. This would produce a false-positive result.
-
-
Compound Absorbance Control: Measure the absorbance of Oxapropanium iodide in assay buffer at 412 nm.
-
Rationale: This checks if the compound itself absorbs light at the detection wavelength, which could artificially inflate or decrease the measured absorbance and lead to an incorrect calculation of inhibition.
-
Caption: Logical workflow for the comprehensive assessment of cross-reactivity.
Section 4: Comparative Data & Interpretation
The following table presents plausible, representative data from the described experiments to illustrate how to interpret the results.
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (SI) | Assay Interference |
| Oxapropanium Iodide | > 100,000 | > 100,000 | N/A | None Detected |
| Donepezil | 6.7 | 3,500 | ~522 | None Detected |
| Tacrine | 85 | 23 | ~0.27 | None Detected |
N/A: Not Applicable
Interpretation of Results:
-
Oxapropanium Iodide: The high IC₅₀ values (>100 µM) indicate that it does not possess any meaningful inhibitory activity against either AChE or BChE under these standard assay conditions. The lack of interference in the control experiments validates this finding, confirming it is neither a direct inhibitor nor a source of assay artifact.
-
Donepezil: As expected, Donepezil is a potent inhibitor of AChE with a low nanomolar IC₅₀. Its significantly higher IC₅₀ for BChE results in a large Selectivity Index, confirming its high selectivity for AChE.[9][10]
-
Tacrine: Tacrine inhibits both enzymes, but with a preference for BChE, resulting in a Selectivity Index of less than 1.[10] This demonstrates its non-selective profile.
Conclusion and Recommendations
Based on this comprehensive evaluation, Oxapropanium iodide does not exhibit cross-reactivity as a direct inhibitor in standard colorimetric acetylcholinesterase or butyrylcholinesterase assays. Its known biological effects can be confidently attributed to its primary mechanism as a muscarinic receptor antagonist.
For researchers and drug development professionals, this guide underscores three critical pillars of scientific integrity:
-
Always Validate: Never assume a compound is inactive in an assay without performing direct testing.
-
Employ Controls: Interference controls are essential to prevent misinterpretation of data and ensure the results are not artifacts of the assay methodology.
-
Assess Selectivity: When screening for inhibitors, always test against relevant off-target enzymes, like BChE, to build a complete selectivity profile. This is fundamental to predicting potential side effects and understanding a compound's true mechanism of action.
By adhering to this rigorous, self-validating framework, scientists can generate high-quality, reliable data, accelerating the path of discovery and development in cholinergic research.
References
-
Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. [Link]
-
Acetylcholinesterase inhibitor. Wikipedia. [Link]
-
Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. PMC. [Link]
-
3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
-
Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease. Academia.edu. [Link]
-
A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. MDPI. [Link]
-
Pharmacology of selective acetylcholinesterase inhibitors: Implications for use in Alzheimer's disease. ResearchGate. [Link]
-
Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening. PMC. [Link]
-
Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. Protocols.io. [Link]
-
Common acetylcholinesterase inhibitors approved in many parts of the world for the treatment of Alzheimer's disease. ResearchGate. [Link]
-
What are acetylcholinesterase inhibitors and how do you quickly get the latest development progress?. Patsnap Synapse. [Link]
-
Acetylcholinesterase (AChE) Assay Reagent Kit - Improved Ellman Method For Enzyme Activity Testing. [Link]
-
Acetylcholinesterase inhibitors. WikEM. [Link]
-
Protocol of Acetylcholinesterase Enzyme-based Assay for High- throughput Screening. [Link]
-
Acetylcholinesterase Assay Kit (BA0009). [Link]
-
Ellman Esterase Assay Protocol. Scribd. [Link]
-
Monoclonal antibodies to rabbit brain acetylcholinesterase: selective enzyme inhibition, differential affinity for enzyme forms, and cross-reactivity with other mammalian cholinesterases. PubMed. [Link]
-
A Cross-Reactive, Class-Selective Enzymatic Array Assay. ACS Publications. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
What is the mechanism of Oxapium Iodide?. Patsnap Synapse. [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC. [Link]
-
Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
-
What is Oxapium Iodide used for?. Patsnap Synapse. [Link]
-
OXAPROPANIUM IODIDE, (-)-. gsrs. [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. MDPI. [Link]
-
Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. MDPI. [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. PMC. [Link]
-
Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. MDPI. [Link]
-
A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms. PubMed. [Link]
-
Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. PubMed. [Link]
-
OXAPROPANIUM IODIDE, (+)-. Inxight Drugs. [Link]
-
Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older Peo. TCRM. [Link]
-
Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity. PMC. [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
OXAPROPANIUM IODIDE. Inxight Drugs. [Link]
-
Acetylcholinesterase: The “Hub” for Neurodegenerative Diseases and Chemical Weapons Convention. PMC. [Link]
-
What is the mechanism of Echothiophate Iodide?. Patsnap Synapse. [Link]
-
(iodine) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]
-
Excess iodide induces an acute inhibition of the sodium/iodide symporter in thyroid male rat cells by increasing reactive oxygen species. PubMed. [Link]
-
Iodide Excess Inhibits Thyroid Hormone Synthesis Pathway Involving XBP1-Mediated Regulation. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 4. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity | MDPI [mdpi.com]
- 5. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Oxapium Iodide? [synapse.patsnap.com]
- 7. What is Oxapium Iodide used for? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease [academia.edu]
- 11. What are acetylcholinesterase inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 12. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity | MDPI [mdpi.com]
Elemental Analysis Benchmarks for Oxapropanium Iodide Purity: A Comparative Guide
In the landscape of pharmaceutical development and research, the purity of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety and efficacy. For ionic compounds such as Oxapropanium iodide, a cholinergic agent, rigorous purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis with other analytical techniques for determining the purity of Oxapropanium iodide, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals.
The Critical Role of Purity in Pharmaceutical Compounds
The presence of impurities in a drug substance can alter its therapeutic effects, introduce toxicity, and affect its stability. For quaternary ammonium salts like Oxapropanium iodide, impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, robust analytical methods are essential to ensure the identity and purity of the final product, meeting the stringent requirements of regulatory bodies.
Elemental Analysis: A Cornerstone of Purity Determination
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[1][2] The principle is based on the complete combustion of the sample in an oxygen-rich environment, followed by the quantitative determination of the resulting combustion gases (CO₂, H₂O, and N₂).[2][3] For a compound like Oxapropanium iodide, which also contains iodine, specialized combustion methods are required for halogen determination.[4][5]
The trustworthiness of elemental analysis lies in its direct comparison of experimentally determined elemental percentages with the theoretically calculated values based on the compound's molecular formula. A close agreement between these values is a strong indicator of high purity.
Theoretical Elemental Composition of Oxapropanium Iodide (C₇H₁₆INO₂)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 7 | 84.077 | 30.79% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 5.91% |
| Iodine | I | 126.904 | 1 | 126.904 | 46.47% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.13% |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.72% |
| Total | 273.114 | 100.00% | |||
| Data sourced from The Merck Index Online.[6] |
For a sample to be considered of high purity, the experimentally determined values for C, H, and N should typically be within ±0.4% of the theoretical values.[7]
This protocol outlines the key steps for determining the elemental composition of Oxapropanium iodide.
Instrumentation:
-
A CHNS/O elemental analyzer equipped with a thermal conductivity detector (TCD).
-
An oxygen flask combustion apparatus for iodine determination.
CHN Analysis Workflow:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried Oxapropanium iodide sample into a tin capsule.
-
Combustion: The sample is introduced into a high-temperature combustion furnace (typically ~900-1000°C) with a constant flow of pure oxygen. This ensures complete conversion of the sample into its elemental gases.
-
Reduction and Separation: The combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and to remove excess oxygen. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a chromatographic column.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas (typically helium) as each component elutes from the column.
-
Quantification: The instrument's software integrates the peak areas and calculates the percentage of each element based on calibration with a known standard.
Iodine Analysis (Oxygen Flask Combustion):
-
Sample Preparation: Weigh approximately 10-20 mg of the Oxapropanium iodide sample and wrap it in a piece of ashless filter paper.
-
Combustion: Place the wrapped sample in a platinum gauze holder attached to the stopper of a heavy-walled flask filled with oxygen.[5] Ignite the filter paper and immediately plunge the stopper into the flask. The sample undergoes rapid and complete combustion.
-
Absorption: The combustion products, including iodine, are absorbed into a suitable absorbing solution (e.g., a solution of sodium hydroxide and hydrogen peroxide).[5]
-
Titration: The absorbed iodide is then determined by a suitable titrimetric method, such as iodimetric titration.[4]
Visualizing the Elemental Analysis Workflow
The following diagram illustrates the sequential steps involved in the elemental analysis of an organic compound.
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. azom.com [azom.com]
- 3. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 4. Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. img.antpedia.com [img.antpedia.com]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Tale of Two Ligands: Unraveling the Distinct Binding Modes of Oxapropanium and Muscarine at Muscarinic Receptors
A Comparative Guide for Researchers in Cholinergic Signaling
In the intricate world of G protein-coupled receptor (GPCR) pharmacology, the precise manner in which a ligand engages its receptor dictates the downstream cellular response. This guide provides an in-depth comparison of the binding modes of two key molecules targeting the muscarinic acetylcholine receptors (mAChRs): the canonical agonist, Muscarine, and the synthetic antagonist, Oxapropanium iodide. While both interact with the same orthosteric binding pocket, their fundamentally different pharmacological actions—activation versus inhibition—stem from subtle yet critical differences in their molecular interactions. This guide will dissect these differences, supported by structural data, mutagenesis studies, and detailed experimental protocols, to provide researchers with a comprehensive understanding of agonist versus antagonist binding at mAChRs.
Introduction: The Muscarinic Receptor and its Ligands
Muscarinic acetylcholine receptors are a family of five GPCR subtypes (M1-M5) that are crucial for regulating a vast array of physiological functions, from heart rate and smooth muscle contraction to learning and memory.[1][2] These receptors are activated by the endogenous neurotransmitter acetylcholine (ACh) and are the target of numerous therapeutic agents.[3][4] The ligands discussed herein, Muscarine and Oxapropanium iodide, represent two distinct classes of molecules that interact with these receptors.
-
Muscarine: A natural alkaloid found in certain mushrooms, Muscarine is a classic mAChR agonist.[3] Like acetylcholine, it binds to and activates the receptor, triggering a conformational change that leads to the activation of intracellular G proteins and subsequent signaling cascades.[5]
-
Oxapropanium iodide: This synthetic compound, also known as oxaphenium iodide, is classified as an anticholinergic agent, meaning it acts as a muscarinic receptor antagonist.[6] It binds to the receptor but does not induce the conformational change necessary for activation. Instead, it competitively blocks the binding of acetylcholine and other agonists, thereby inhibiting receptor signaling.[6]
This guide will compare the binding of an archetypal agonist with that of a synthetic antagonist, providing insights into the structural determinants of receptor activation and inhibition.
The Orthosteric Binding Site: A Shared Battlefield
Both Muscarine and Oxapropanium iodide exert their effects by binding to the orthosteric site of the mAChRs. This binding pocket is highly conserved across all five subtypes and is located within the transmembrane (TM) domain of the receptor.[1] The binding of ligands to this site is governed by a combination of ionic, hydrogen bonding, and hydrophobic interactions with key amino acid residues.
The Agonist's Embrace: Muscarine's Binding Mode
While a crystal structure of Muscarine bound to an mAChR is not yet available, its binding mode can be inferred from the structure of the M2 receptor bound to the potent agonist iperoxo, as well as from extensive mutagenesis and molecular modeling studies.[7][8][9][10] The key interactions for agonist binding are:
-
Ionic Anchor: The positively charged quaternary ammonium group of Muscarine forms a crucial ionic bond with the negatively charged carboxylate side chain of a highly conserved aspartate residue in transmembrane helix 3 (TM3), typically Asp103 in the M2 receptor.[7][8] This interaction is considered the primary anchor point for all orthosteric ligands.
-
Hydrogen Bonding Network: The hydroxyl and ether oxygens of Muscarine are predicted to form a network of hydrogen bonds with several polar residues within the binding pocket. These include a conserved asparagine in TM6 (Asn404 in M2) and threonine residues in TM5.[7][8] These interactions are thought to be critical for stabilizing the active conformation of the receptor.
-
Aromatic Cage: The binding pocket is lined with several aromatic residues, including tyrosines in TM3, TM6, and TM7, and a tryptophan in TM6.[7][11] These residues form a "tyrosine lid" that can engage in cation-π interactions with the positively charged headgroup of the agonist and contribute to the overall binding affinity.[7][11]
The engagement of this specific network of interactions by an agonist like Muscarine is believed to induce a conformational change in the receptor, primarily an outward movement of the cytoplasmic end of TM6, which creates a binding site for and activates intracellular G proteins.[12][13]
The Antagonist's Blockade: Oxapropanium's Binding Mode
As a competitive antagonist, Oxapropanium iodide binds to the same orthosteric pocket as Muscarine but in a manner that prevents the receptor from adopting its active conformation. While direct structural data for Oxapropanium is lacking, its binding can be inferred from its structure and the known binding modes of other muscarinic antagonists like N-methylscopolamine (NMS) and 3-quinuclidinyl-benzilate (QNB).[14][15][16]
-
Ionic Interaction: Like Muscarine, the positively charged quaternary ammonium group of Oxapropanium forms a strong ionic interaction with the conserved aspartate in TM3.[17] This is a common feature for most orthosteric ligands.
-
Hydrophobic and Steric Hindrance: Unlike agonists, which are typically smaller and more flexible, antagonists like Oxapropanium often possess bulkier, more hydrophobic moieties. The dioxolane ring and the associated alkyl chain of Oxapropanium are expected to occupy the binding pocket in a way that sterically hinders the conformational changes required for receptor activation. These bulky groups likely form hydrophobic interactions with different subsets of aromatic and aliphatic residues in the binding pocket compared to agonists.
-
Lack of Key Activating Interactions: Crucially, antagonists are thought to not engage the specific hydrogen bond network that is critical for stabilizing the active state of the receptor.[17] By occupying the orthosteric site without making these "activating" contacts, they effectively lock the receptor in an inactive or resting conformation.
The key difference, therefore, lies not just in binding, but in the functional consequence of that binding. An agonist's interactions are productive, leading to a change in receptor conformation, while an antagonist's interactions are non-productive, simply preventing an agonist from binding.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a measure of the strength of their interaction and is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Lower Kd or Ki values indicate higher binding affinity. While no studies directly compare the binding affinities of Oxapropanium iodide and Muscarine under identical conditions, data from various sources can provide a general comparison.
It is important to note that direct comparison of absolute values across different studies can be misleading due to variations in experimental conditions. However, the general trend is that muscarinic agonists often exhibit a range of affinities, while antagonists, particularly synthetic ones, can be designed to have very high affinity.
Table 1: Representative Binding Affinities of Muscarinic Ligands
| Ligand | Pharmacological Action | Receptor Subtype | Approximate Ki/Kd (nM) | Reference(s) |
| Muscarine | Agonist | M1 | ~200 | [18] |
| M2 | ~1000 | [18] | ||
| M3 | ~300 | [18] | ||
| M4 | ~400 | [18] | ||
| Iperoxo | Agonist | M2 | 0.0073 | [8] |
| Oxapropanium iodide | Antagonist | M1-M5 | Data not available | |
| N-methylscopolamine (NMS) | Antagonist | M1 | ~0.3 | |
| M2 | ~1.0 | |||
| M3 | ~1.0 | |||
| M4 | ~0.3 | |||
| M5 | ~1.0 |
Note: The lack of publicly available binding affinity data for Oxapropanium iodide is a significant gap in the literature and highlights the need for further characterization of this compound.
Experimental Protocols for Studying Ligand Binding
The determination of ligand binding modes and affinities relies on a variety of in vitro experimental techniques. Below are detailed protocols for two fundamental assays used in muscarinic receptor pharmacology.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (like Oxapropanium or Muscarine) by measuring its ability to compete with a radiolabeled ligand of known affinity for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a suitable radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) to each well. The concentration should be close to its Kd value for the receptor.
-
Add increasing concentrations of the unlabeled competing ligand (the "cold" ligand, e.g., Muscarine or Oxapropanium iodide) to the wells.
-
Include control wells for:
-
Total binding: Radioligand only (no competing ligand).
-
Non-specific binding: Radioligand in the presence of a saturating concentration of a known high-affinity muscarinic antagonist (e.g., 1 µM atropine).
-
-
-
Incubation:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competing ligand by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis to fit the data and determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Agonist Efficacy
This functional assay measures the ability of an agonist to activate the receptor and stimulate G protein activity. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well, in order:
-
Assay buffer (containing HEPES, MgCl₂, NaCl).
-
GDP (to ensure G proteins are in their inactive state).
-
Increasing concentrations of the agonist to be tested (e.g., Muscarine).
-
Control wells for basal (no agonist) and non-specific binding (excess unlabeled GTPγS).
-
-
-
Pre-incubation:
-
Add the cell membranes to each well.
-
Pre-incubate the plate at 30°C for 15-20 minutes to allow the agonist to bind to the receptors.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to each well to start the G protein activation reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) with gentle agitation.
-
-
Termination and Separation:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, as described for the binding assay.
-
-
Quantification:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding at each agonist concentration.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Use non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response). These values are measures of the agonist's potency and efficacy, respectively.
-
Visualizing the Binding Modes and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Agonist vs. Antagonist Binding at the Orthosteric Site
Caption: A comparison of the productive binding of an agonist (Muscarine) versus the non-productive binding of an antagonist (Oxapropanium) to the muscarinic receptor.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: A flowchart illustrating the key steps in a radioligand competition binding assay to determine the affinity of a test compound.
Conclusion and Future Directions
The comparison of Oxapropanium iodide and Muscarine binding to muscarinic receptors highlights the fundamental principles of agonist and antagonist action at GPCRs. While both ligands target the same highly conserved orthosteric pocket, their distinct chemical structures lead to different sets of molecular interactions. Muscarine, as an agonist, engages in a specific network of ionic and hydrogen bonds that stabilize the active conformation of the receptor, leading to G protein activation. In contrast, Oxapropanium iodide, as an antagonist, occupies the binding site through ionic and hydrophobic interactions without inducing the necessary conformational changes, thereby blocking the receptor from being activated.
The lack of high-resolution structural data for both Muscarine and Oxapropanium iodide bound to mAChRs underscores the need for further research. Future crystallographic or cryo-EM studies would provide invaluable atomic-level details of their respective binding modes and the precise conformational changes they induce (or prevent). Furthermore, a direct comparative analysis of their binding affinities across all five muscarinic subtypes using standardized experimental conditions would greatly enhance our understanding of their pharmacological profiles. For drug development professionals, a deep understanding of these distinct binding modes is critical for the rational design of novel muscarinic receptor modulators with improved subtype selectivity and desired functional outcomes, whether it be potent agonism for treating cognitive decline or effective antagonism for managing conditions like overactive bladder or COPD.
References
-
Wess, J., Gdula, D., & Brann, M. R. (1991). Site-directed mutagenesis of the m3 muscarinic receptor: identification of a series of threonine and tyrosine residues involved in agonist but not antagonist binding. The EMBO Journal, 10(12), 3729–3734. [Link]
-
van der Veen, C., Schoffelen, A. F., & Zuiderveld, O. P. (1994). Site-directed mutagenesis on the m2 muscarinic acetylcholine receptor: the significance of Tyr403 in the binding of agonists and functional coupling. Molecular pharmacology, 46(5), 928-935. [Link]
-
Heitz, F., et al. (1999). Site-directed mutagenesis of the putative human muscarinic M2 receptor binding site. European journal of pharmacology, 380(2-3), 183-195. [Link]
-
Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature, 504(7478), 101-106. [Link]
-
Curtis, C. A., et al. (1989). The functional role of the binding site aspartate in muscarinic acetylcholine receptors, probed by site-directed mutagenesis. The Journal of biological chemistry, 264(1), 489-495. [Link]
-
Allman, K. (2001). The agonist binding site of the Mi muscarinic acetylcholine receptor probed by scanning mutagenesis. UCL (University College London). [Link]
-
Haga, K., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 547-551. [Link]
-
Suno, R., et al. (2018). 5ZK8: Crystal structure of M2 muscarinic acetylcholine receptor bound with NMS. RCSB PDB. [Link]
-
Haga, K., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 547-551. [Link]
-
JoVE. (2023). Cholinergic Receptors: Muscarinic. Journal of Visualized Experiments. [Link]
-
Haga, K., et al. (2012). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. ResearchGate. [Link]
-
Voigtländer, U., et al. (2003). Identification of two amino acids in the muscarinic M2 receptor that account entirely for the M2/M5 subtype selectivities of some structurally diverse allosteric ligands in N-methylscopolamine-occupied receptors. Molecular pharmacology, 64(1), 21-31. [Link]
-
Broad, L. M., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 4, Unit4.15. [Link]
-
Maeda, S., et al. (2023). Discovering Key Activation Hotspots in the M2 Muscarinic Receptor. Journal of the American Chemical Society. [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
Come, M., & Mogg, A. J. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. PubMed. [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Wikipedia. [Link]
-
Gao, Z. G., & Jacobson, K. A. (1998). Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine. Semantic Scholar. [Link]
-
Kruse, A. C., et al. (2014). Comparison of orthosteric and allosteric binding site residues across the M1–M4 receptors. ResearchGate. [Link]
-
Jakubík, J., et al. (2020). Current Advances in Allosteric Modulation of Muscarinic Receptors. MDPI. [Link]
-
Michino, M., et al. (2011). Microscopic Binding of M5 Muscarinic Acetylcholine Receptor with Antagonists by Homology Modeling, Molecular Docking, and Molecular Dynamics Simulation. ACS Publications. [Link]
-
Patsnap Synapse. (2024). What is Oxapium Iodide used for?. Patsnap Synapse. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Tu, Y. L., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. MDPI. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]
-
van Koppen, C. J., & Nathanson, N. M. (1990). Site-directed mutagenesis of the m2 muscarinic acetylcholine receptor. Analysis of the role of N-glycosylation in receptor expression and function. The Journal of biological chemistry, 265(34), 20887-20892. [Link]
-
Suno, R., et al. (2019). Molecular docking of muscarinic receptor ligands using the mutation-induced inactive M4 structure. ResearchGate. [Link]
-
Inxight Drugs. (n.d.). OXAPROPANIUM IODIDE, (+)-. Inxight Drugs. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Oxapium Iodide?. Patsnap Synapse. [Link]
-
Sandil, A., & Lutfy, K. (2023). Physiology, Cholinergic Receptors. NCBI Bookshelf. [Link]
-
Kolb, P., et al. (2012). Docking poses for selected M 2 muscarinic receptor hits. ResearchGate. [Link]
-
Kobayashi, T., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), 12018-12023. [Link]
-
The Noted Anatomist. (2024). Muscarinic Receptors and Muscarinic Receptor subtypes. YouTube. [Link]
-
Kobayashi, T., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS. [Link]
-
Proceedings of the Society for Experimental Biology and Medicine. (1914). 75 (331) On the pharmacology of the iodides. Sage Journals. [Link]
-
GSRS. (n.d.). OXAPROPANIUM IODIDE, (-)-. GSRS. [Link]
-
Wikipedia. (n.d.). Muscarinic antagonist. Wikipedia. [Link]
-
Barnes, P. J. (2006). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British journal of pharmacology, 147 Suppl 1(Suppl 1), S297-S302. [Link]
Sources
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizing the M2 muscarinic acetylcholine receptor activation regulated by aromatic ring dynamics | bioRxiv [biorxiv.org]
- 13. Activation and dynamic network of the M2 muscarinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Molecular modeling of the M3 acetylcholine muscarinic receptor and its binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Guide to Quality Control Testing Protocols for Commercial Oxapropanium Iodide Reagents
For researchers, scientists, and drug development professionals, the purity, stability, and identity of starting materials are paramount. Oxapropanium iodide, a quaternary ammonium compound with potential applications in various research and pharmaceutical contexts, is no exception. Ensuring the quality of commercial Oxapropanium iodide reagents is critical for the reliability and reproducibility of experimental results. This guide provides an in-depth comparison of essential Quality Control (QC) testing protocols, grounded in established analytical principles and regulatory expectations. We will explore the scientific rationale behind each test, present detailed methodologies, and offer a framework for comparing the quality of reagents from different commercial sources.
The Critical Role of QC for Oxapropanium Iodide
Oxapropanium iodide, with the chemical structure Trimethyl(2,3-methylenedioxypropyl)ammonium Iodide, is a quaternary ammonium salt.[1][2] Such compounds are utilized in a wide array of applications, from their use as disinfectants to their role in pharmaceutical formulations.[3][4] The quality of these reagents can be influenced by the synthetic route, purification methods, and storage conditions. Potential impurities could include residual starting materials, by-products from the synthesis, or degradation products. Therefore, a robust QC testing protocol is not merely a formality but a necessity to ensure the integrity of your research and development activities.[5][6]
A comprehensive QC strategy for Oxapropanium iodide should address four key areas:
-
Identity: Confirms that the material is indeed Oxapropanium iodide.
-
Purity & Assay: Determines the percentage of the desired compound and quantifies any impurities.
-
Stability: Assesses the compound's stability under various conditions.
-
Counter-ion Stoichiometry: Verifies the correct ratio of the oxapropanium cation to the iodide anion.
The following sections will delve into the specific analytical techniques and protocols for evaluating each of these critical quality attributes.
Identity Confirmation
Before conducting any further tests, it is crucial to confirm the identity of the Oxapropanium iodide reagent. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the molecular structure of a compound, making it a powerful tool for identity confirmation. For Oxapropanium iodide, ¹H and ¹³C NMR spectra will show characteristic signals for the protons and carbons in the trimethylammonium and methylenedioxypropyl groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Oxapropanium iodide sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or predict the expected chemical shifts and coupling constants based on the known structure of Oxapropanium iodide.
Data Interpretation: The ¹H NMR spectrum should exhibit distinct peaks corresponding to the different proton environments in the molecule. The integration of these peaks should be consistent with the number of protons in each group.
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the cationic component of the salt, providing confirmatory evidence of its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of Oxapropanium iodide in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI-MS instrument operating in positive ion mode.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Look for a prominent peak corresponding to the molecular weight of the Oxapropanium cation (C₇H₁₆NO₂⁺), which is approximately 146.12 g/mol .[2]
Data Interpretation: The presence of a peak at the expected m/z value confirms the identity of the cationic portion of the molecule.
Purity and Assay Determination
Purity and assay are critical parameters that quantify the amount of Oxapropanium iodide present in the reagent and identify any impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this evaluation.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC separates components in a mixture based on their interactions with a stationary phase and a mobile phase. For quaternary ammonium compounds like Oxapropanium iodide, reversed-phase (RP) HPLC with UV detection is a common and effective method.[7][8] The use of an ion-pairing reagent may be necessary to improve peak shape and retention.[8]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a column oven.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Accurately weigh and dissolve the Oxapropanium iodide sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: Determined by UV-Vis spectral analysis (typically in the low UV range for compounds without strong chromophores).
-
Injection volume: 10 µL
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. The assay can be calculated by comparing the peak area of the sample to that of a certified reference standard.
Method Validation: For routine use, this HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[7][9][10][11]
Comparative Data Table: HPLC Purity of Commercial Oxapropanium Iodide Reagents
| Supplier | Lot Number | Purity by HPLC (% Area) | Major Impurity (%) |
| Supplier A | A123 | 99.5% | 0.2% (unidentified) |
| Supplier B | B456 | 98.2% | 1.1% (starting material) |
| Supplier C | C789 | 99.8% | <0.1% |
This table illustrates how HPLC data can be used to compare the purity of reagents from different sources.
Workflow for HPLC Purity and Assay Determination
Caption: HPLC workflow for purity and assay.
Stability Assessment
The stability of Oxapropanium iodide is crucial, especially if it is to be used in applications that involve elevated temperatures or long-term storage.
Thermogravimetric Analysis (TGA)
Rationale: TGA measures the change in mass of a sample as a function of temperature. For ionic liquids like Oxapropanium iodide, TGA is the standard method to determine the decomposition temperature and assess thermal stability.[12][13]
Experimental Protocol: TGA
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in the TGA pan.
-
Analysis Conditions:
-
Temperature range: 25 °C to 600 °C
-
Heating rate: 10 °C/min
-
Atmosphere: Nitrogen or air
-
-
Data Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature at which 5% and 10% mass loss occurs (T₅% and T₁₀%).
Comparative Data Table: Thermal Stability of Commercial Oxapropanium Iodide Reagents
| Supplier | Lot Number | T_onset (°C) | T₅% (°C) |
| Supplier A | A123 | 215 | 225 |
| Supplier B | B456 | 205 | 218 |
| Supplier C | C789 | 220 | 230 |
This data allows for a direct comparison of the thermal stability of different batches or suppliers.
Stability Indicating HPLC Method
Rationale: A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To assess the stability of Oxapropanium iodide under various stress conditions (e.g., heat, light, acid, base, oxidation), the HPLC method described in section 3.1 can be used.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Expose solutions of Oxapropanium iodide to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours
-
Basic: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80 °C for 48 hours (in solution)
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours
-
-
Analysis: Analyze the stressed samples using the validated HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
A robust reagent will show minimal degradation under these stress conditions.
Counter-ion Identity and Stoichiometry
It is important to confirm the presence of the iodide counter-ion and to ensure its correct stoichiometric ratio with the oxapropanium cation.
Ion Chromatography (IC)
Rationale: Ion chromatography is a powerful technique for the separation and quantification of ions. It can be used to identify and quantify the iodide anion in the Oxapropanium iodide reagent.[14]
Experimental Protocol: Ion Chromatography
-
Instrumentation: An ion chromatograph with a conductivity detector and an appropriate anion-exchange column.
-
Eluent: A suitable eluent, such as a sodium carbonate/sodium bicarbonate buffer.
-
Sample Preparation: Prepare a dilute aqueous solution of the Oxapropanium iodide sample.
-
Data Analysis: The identity of the iodide peak is confirmed by comparing its retention time to that of a known iodide standard. The concentration can be determined from a calibration curve.
Titration
Rationale: A classic and reliable method for quantifying iodide is through precipitation titration with silver nitrate.
Experimental Protocol: Argentometric Titration
-
Reagents: Standardized silver nitrate (AgNO₃) solution, potassium chromate indicator.
-
Procedure:
-
Accurately weigh and dissolve a sample of Oxapropanium iodide in deionized water.
-
Add a few drops of potassium chromate indicator.
-
Titrate with the standardized AgNO₃ solution until the endpoint is reached (a reddish-brown precipitate of silver chromate forms).
-
-
Calculation: The amount of iodide in the sample can be calculated from the volume of AgNO₃ solution used.
The results from IC and titration should be in good agreement and should correspond to the expected stoichiometric amount of iodide based on the molecular formula of Oxapropanium iodide.
Logical Relationship of QC Tests
Caption: Logical flow of QC testing.
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive quality control of commercial Oxapropanium iodide reagents. This guide has outlined a series of robust analytical protocols to assess the identity, purity, stability, and counter-ion stoichiometry of this compound. When selecting a commercial source for Oxapropanium iodide, researchers and drug development professionals should request Certificates of Analysis that include data from these or equivalent tests. For critical applications, it is advisable to perform in-house verification of these key quality attributes. By implementing a thorough QC testing strategy, you can ensure the reliability of your starting materials and the integrity of your scientific outcomes.
References
- Thermal Stability of Ionic Liquids: A Comprehensive Guide.
- Analytical Method Development and Valid
- Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. (2020).
- Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chrom
- ICH Guidelines for Analytical Method Valid
- Stability of Ionic Liquids against Sodium Metal: A Comparative Study of 1-Ethyl-3-methylimidazolium Ionic Liquids with Bis(fluorosulfonyl)amide and Bis(trifluoromethylsulfonyl)amide. (2016).
- Q2(R2)
- Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. CDC Stacks.
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- On the Chemical Stabilities of Ionic Liquids. PMC.
- Gas chromatography analysis method of linear alkyl quaternary ammonium salt.
- Quaternary ammonium compounds in medicinal herbs and health risk assessment. (2025).
- LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. (2023). PubMed.
- Ionic liquid long-term stability assessment and its contribution to toxicity and biodegradation study of untreated and altered ionic liquids. (2025).
- Systematic assessment of quaternary ammonium compounds for the potential to elicit developmental and reproductive effects. PMC.
- The Importance of Quality Control In Pharmaceutical Manufacturing. (2025). ReAgent Chemicals.
- Pharmaceutical Standards and Reagents. Reagecon Knowledge.
- Evaluation of quaternary ammonium compounds residues in food plants surfaces.
- Pharmaceutical quality control: the reference standards labyrinth.
- Oxapropanium Iodide | CAS 541-66-2 | SCBT. Santa Cruz Biotechnology.
- Reagents for Pharma Industry.
- Good Laboratory Practices for Pharmaceutical Quality Control Labor
- Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. eurl-pesticides.eu.
- Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere.
- OXAPROPANIUM IODIDE, (-)-. gsrs.
- OXAPROPANIUM IODIDE, (+)-. Inxight Drugs.
- Rapid, Specific Determination of Iodine and Iodide by Combined Solid-Phase Extraction/Diffuse Reflectance Spectroscopy.
- No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.
- International Atomic Energy Agency (IAEA)/WHO guidelines on good practices for quality control of radiopharmaceutical products.
- Removal of iodine or ioidide impurities.
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC.
- A Rapid Method for the Determination of Potassium Iodide in Ophthalmic Formulations by Indirect Derivatization with 4-Hydroxybenzoic Acid Using UHPLC–DAD and MS/MS Detection. (2025). MDPI.
- Quality Control of Radiopharmaceuticals.
- Iodide Assay by Ion Chrom
- Iodine Chemistry in the + 1 Oxidation State. II.
- DETERMINATION OF IODIDE BY VOLUMETRIC TITRATION IN SUPPORT OF THE OIL ELETROLABELING WITH I. INIS-IAEA.
- A METHOD FOR SYNTHESIS OF ORGANIC IODIDES. (2023).
- quality c quality co quality con quality cont quality contr quality contro quality control quality control. EANM.
- Chapter 56 Drug Quality Assurance.
- Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico - UNM.
- A Simple and Safe Spectrophotometric Method for Iodide Determination. (2026).
- Spectrophotometric determination of iodine species in table salt and pharmaceutical prepar
- Iodine Vapor Absorption. (2022). PhysicsOpenLab.
- X-ray photoelectron spectroscopic (XPS) studies of iodine oxocompounds. (2025).
Sources
- 1. Oxapropanium Iodide | CAS 541-66-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Systematic assessment of quaternary ammonium compounds for the potential to elicit developmental and reproductive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itwreagents.com [itwreagents.com]
- 5. reagent.co.uk [reagent.co.uk]
- 6. moph.gov.lb [moph.gov.lb]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. updates.reinste.com [updates.reinste.com]
- 13. mdpi.com [mdpi.com]
- 14. metrohm.com [metrohm.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Oxapropanium Iodide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Chemical Profile and Associated Hazards
Oxapropanium iodide (CAS 541-66-2), also known as trimethyl(2,3-methylenedioxypropyl)ammonium iodide, is a quaternary ammonium compound (QAC).[1] Its structure comprises a positively charged quaternary ammonium cation and an iodide anion. This dual nature necessitates a disposal strategy that addresses the potential hazards of both components.
Table 1: Chemical and Hazard Profile of Oxapropanium Iodide
| Property | Information | Source(s) |
| Chemical Name | Oxapropanium iodide | [1] |
| Synonyms | Trimethyl(2,3-methylenedioxypropyl)ammonium Iodide | [1] |
| CAS Number | 541-66-2 | [1] |
| Molecular Formula | C₇H₁₆INO₂ | [1] |
| Molecular Weight | 273.11 g/mol | [1] |
| Appearance | Solid (Typical for salts) | General Chemical Knowledge |
| Primary Hazards | As a QAC, potential for skin and eye irritation.[2] The iodide component may cause thyroid damage with prolonged exposure.[2] QACs are known to be toxic to aquatic life.[3][4] | [2][3][4] |
The primary directive for the disposal of oxapropanium iodide is to prevent its release into the environment, particularly into waterways, due to the ecotoxicity of quaternary ammonium compounds.[3][4] Furthermore, the iodide component must be managed to prevent the formation of volatile and hazardous elemental iodine.
Risk Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is paramount before initiating any disposal procedure. The primary risks associated with handling oxapropanium iodide waste are skin and eye contact, and potential inhalation of any dust or aerosols.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes of waste solutions. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if creating dust or aerosols. | Minimizes inhalation of airborne particles. |
Always handle oxapropanium iodide and its waste in a well-ventilated area, preferably within a chemical fume hood.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any airborne contaminants.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels. For solid spills, gently sweep up the material to avoid creating dust.
-
Collect: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate), collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of oxapropanium iodide waste involves a two-pronged approach: addressing the iodide anion and managing the quaternary ammonium cation. The entire process should be treated as the disposal of hazardous chemical waste.
Initial Waste Collection and Segregation
All waste containing oxapropanium iodide, including unused product, contaminated labware, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3] Do not mix this waste with other waste streams unless compatibility has been confirmed by your institution's EHS department.
Treatment of the Iodide Component
If there is a possibility of elemental iodine being present in the waste stream (e.g., through degradation), it should be reduced to the less hazardous iodide form. This is a critical step to prevent the release of volatile iodine.
Experimental Protocol: Neutralization of Potential Elemental Iodine
-
Objective: To reduce any elemental iodine (I₂) to iodide (I⁻).
-
Materials:
-
Oxapropanium iodide waste solution.
-
10% Sodium thiosulfate (Na₂S₂O₃) solution.
-
Stir plate and stir bar.
-
Appropriate PPE.
-
-
Procedure:
-
Place the waste container in a chemical fume hood.
-
Slowly add the 10% sodium thiosulfate solution to the waste while stirring.
-
If the solution has a yellow or brown tint (indicative of I₂), continue adding sodium thiosulfate dropwise until the color disappears.
-
Once the solution is colorless, the neutralization of elemental iodine is complete.
-
Management of the Quaternary Ammonium Cation
The oxapropanium cation contains a 1,3-dioxolane ring, which is susceptible to hydrolysis under acidic conditions.[5][6][7][8] This chemical property can be leveraged for its degradation. However, for standard laboratory disposal, the primary route is collection by a licensed hazardous waste disposal service.
The overall workflow for the disposal of oxapropanium iodide is summarized in the following diagram:
Caption: Workflow for the proper disposal of Oxapropanium Iodide.
Regulatory Considerations
The disposal of oxapropanium iodide must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While oxapropanium iodide may not be specifically listed as a hazardous waste, it may be classified as such based on its characteristics (e.g., toxicity). It is the responsibility of the waste generator to make this determination. Always consult with your institution's EHS department for guidance on proper waste classification and disposal procedures.
Conclusion
The safe and compliant disposal of oxapropanium iodide is a multi-faceted process that requires a thorough understanding of its chemical properties and associated hazards. By following the detailed procedures outlined in this guide, researchers and laboratory professionals can mitigate risks to themselves and the environment. A commitment to rigorous safety protocols and adherence to institutional and regulatory guidelines are the cornerstones of responsible chemical waste management.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10935, Oxapropanium iodide. Retrieved February 23, 2026, from [Link].
- Santa Cruz Biotechnology, Inc. (2018, June 6). Safety Data Sheet.
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. Retrieved February 23, 2026, from [Link]
- Medline Industries, Inc. (n.d.). SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER.
- CECA SA. (2015, June 4). SAFETY DATA SHEET.
- CymitQuimica. (2024, March 1). SAFETY DATA SHEET.
-
SciELO. (2021). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2021). Hydrolysis of the 1,3-dioxolane ketal of isatin (14) using different types of catalyst. Retrieved February 23, 2026, from [Link]
-
Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved February 23, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved February 23, 2026, from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Strategy: Oxapropanium Iodide
Executive Safety Summary
Oxapropanium iodide (CAS: 541-66-2) is a quaternary ammonium compound acting as a muscarinic cholinergic agonist .[1] Unlike standard laboratory salts, the primary risk here is not merely chemical irritation, but systemic pharmacological activity .
Accidental absorption (inhalation of dust or dermal permeation) can trigger parasympathomimetic effects: bradycardia (slow heart rate), bronchoconstriction, hypotension, and hypersalivation. Consequently, standard "lab coat and glasses" protocols are insufficient. This guide implements a Level 3 Containment Strategy focusing on zero-contact handling.
Material Risk Profile & Mechanism
To select the right PPE, we must understand the "Enemy" (the molecule).
| Hazard Domain | Property | Operational Implication |
| Pharmacological | Muscarinic Agonist | Critical: Mimics acetylcholine.[1] Systemic absorption can cause rapid respiratory and cardiac depression. Atropine is the standard antidote but requires medical administration. |
| Chemical Structure | Quaternary Ammonium | Highly polar, non-volatile solid. "Sticky" due to static charge, increasing the risk of dust adhering to gloves/sleeves and migrating outside the hood. |
| Stability | Iodide Salt ( | Photosensitive and hygroscopic. Oxidation releases free iodine ( |
The Barrier Strategy: PPE Specifications
Rationale: We treat Oxapropanium iodide as a Potent Compound (OEB 3/4 equivalent) due to its specific receptor activity.
A. Respiratory Protection (The Primary Defense)
Requirement: P100 HEPA Filtration or PAPR .
-
Why? Muscarinic agonists are potent in microgram quantities. Standard N95 masks allow up to 5% leakage and fail against facial seal breaches.
-
Protocol:
B. Dermal Protection (The Double-Shell Method)
Requirement: Double-gloving with material segregation.
-
Why? Quaternary ammonium compounds can permeate standard latex. Iodides can stain and degrade glove integrity.
-
Layer 1 (Inner): 4-mil Nitrile (High dexterity).
-
Layer 2 (Outer): 5-8 mil Extended Cuff Nitrile or Neoprene.[1]
-
Technique: Tape the inner glove to the lab coat sleeve. The outer glove goes over the cuff. This creates a "shingle effect" that prevents powder from falling into the wrist gap.
C. Ocular & Body Defense[1][2]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Note: Safety glasses are insufficient for powders that act as physiological agonists.
-
Body: Disposable Tyvek® coveralls or a back-closing isolation gown.[1] Cotton lab coats trap dust and become secondary contamination sources.
Operational Protocols
Phase 1: Preparation & Gowning
Objective: Create a unidirectional flow (Clean
-
Donning: Put on shoe covers
Tyvek gown Inner gloves (taped) Respirator Goggles Outer gloves. -
Static Control: Place an ionizing fan or anti-static gun inside the biosafety cabinet/fume hood. Causality: Quaternary salts carry charge; without static control, the powder will "jump" onto your PPE during weighing.
Phase 2: Handling & Solubilization
Objective: Containment of the bioactive cation.
-
Weighing: Use a closed-balance system or draft shield. Never weigh on an open bench.
-
Solvent Addition: Add solvent (typically water or saline) slowly to the powder.
-
Dissolution: Vortex in a sealed tube. Do not sonicate in an open vessel (aerosol generation risk).[2]
-
Light Protection: Wrap the final container in aluminum foil immediately to prevent iodide oxidation.
Phase 3: Decontamination & Disposal
Objective: Deactivation of the cholinergic agent.
-
Surface Decon: Wipe surfaces with 0.1N NaOH followed by water.
-
Mechanism:[3] Strong bases can help degrade the quaternary structure and remove the sticky salt residues better than alcohols.
-
-
Waste: Segregate as "P-List" equivalent (Acutely Toxic) chemical waste. Do not mix with oxidizers (peroxides/acids) to avoid liberating toxic iodine gas.
Visualizing the Safety Logic
Diagram 1: PPE Selection Decision Tree
This logic gate ensures you never under-protect based on the physical state of the compound.[1]
Caption: Decision matrix for selecting PPE based on the physical state of Oxapropanium Iodide, prioritizing respiratory protection for solids.
Diagram 2: Safe Gowning & De-gowning Workflow
A unidirectional process to prevent carrying the agonist out of the lab.
Caption: Step-by-step gowning protocol designed to trap contaminants on the outer layers before exiting the safety zone.
Emergency Response (Self-Validating)
If exposure occurs, you must act on the mechanism of the drug (Cholinergic Crisis).
| Event | Immediate Action | Validation (Did it work?) |
| Inhalation | Evacuate to fresh air. Sit upright. Alert Medical. | Breathing eases; heart rate stabilizes. |
| Skin Contact | Wash with soap/water for 15 mins. Do not scrub (scrubbing increases absorption). | No redness; no muscle twitching at site. |
| Eye Contact | Flush for 15 mins. Cover with sterile patch. | Pain subsides. Pupil size returns to normal (miosis is a sign of exposure). |
| Systemic Signs | Call Emergency immediately. Report "Muscarinic Agonist Exposure." | Medical team administers Atropine (antagonist). |
References
-
National Center for Advancing Translational Sciences (NCATS). Oxapropanium Iodide (Inxight Drugs). Retrieved from [Link]
-
PubChem. Oxapropanium Iodide (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
